molecular formula C9H14O4 B1365204 1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 66500-55-8

1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B1365204
CAS No.: 66500-55-8
M. Wt: 186.2 g/mol
InChI Key: YMEMAALYLSKCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMAALYLSKCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263618
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66500-55-8
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66500-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of the key chemical transformations, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the primary synthetic strategies. The document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in established chemical principles.

Introduction: The Significance of a Spirocyclic Scaffold

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid spirocyclic core provides a unique three-dimensional framework that is increasingly sought after in modern drug design to explore novel chemical space and improve pharmacokinetic properties. Derivatives of this scaffold have shown promise in the development of potent analgesics, selective 5-HT1A receptor agonists for treating central nervous system disorders, and cathepsin S inhibitors for inflammatory and autoimmune diseases.[1][2][3] The strategic importance of this molecule lies in its bifunctional nature, possessing a carboxylic acid handle for further chemical elaboration and a protected ketone in the form of a stable ketal.

This guide will explore the most prevalent and efficient synthetic pathways to this target molecule, focusing on the underlying principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1), points to two primary synthetic strategies, as illustrated below.

G target This compound (1) ester Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (2) target->ester Saponification alcohol 1,4-Dioxaspiro[4.5]decan-8-ol (3) target->alcohol Oxidation keto_ester Ethyl 4-oxocyclohexanecarboxylate (4) ester->keto_ester Ketalization keto_alcohol 4-Hydroxycyclohexanone alcohol->keto_alcohol Ketalization

Caption: Retrosynthetic analysis of this compound.

Strategy A , the most common approach, involves the saponification of the corresponding ester, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (2). This intermediate is readily prepared via the acid-catalyzed ketalization of a commercially available keto-ester, ethyl 4-oxocyclohexanecarboxylate (4).

Strategy B presents an alternative pathway through the oxidation of the secondary alcohol, 1,4-dioxaspiro[4.5]decan-8-ol (3). This alcohol can be synthesized by the ketalization of 4-hydroxycyclohexanone.

This guide will detail the mechanistic rationale and provide step-by-step protocols for both strategies.

Synthetic Route A: Ketalization Followed by Saponification

This is the most widely employed and reliable method for the synthesis of this compound. It is a two-step process commencing with the protection of the ketone functionality, followed by the hydrolysis of the ester.

Step 1: Ketalization of Ethyl 4-Oxocyclohexanecarboxylate

The first step involves the protection of the ketone group of ethyl 4-oxocyclohexanecarboxylate as a cyclic ketal using ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by the removal of water.

3.1.1. Mechanistic Rationale

The acid-catalyzed ketalization is a reversible reaction.[4][5][6] The mechanism, depicted below, involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion. Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable cyclic ketal and regenerates the acid catalyst.

G cluster_0 Acid-Catalyzed Ketalization Mechanism Ketone Ketone Protonated_Ketone Protonated_Ketone Ketone->Protonated_Ketone H+ Hemiacetal Hemiacetal Protonated_Ketone->Hemiacetal Ethylene Glycol Protonated_Hemiacetal Protonated_Hemiacetal Hemiacetal->Protonated_Hemiacetal H+ Oxonium_Ion Oxonium_Ion Protonated_Hemiacetal->Oxonium_Ion -H2O Ketal Ketal Oxonium_Ion->Ketal Intramolecular attack -H+

Caption: Mechanism of acid-catalyzed ketalization.

The use of a Dean-Stark apparatus is crucial to shift the equilibrium towards the product side by continuously removing the water formed during the reaction.

3.1.2. Detailed Experimental Protocol

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate

    • Ethylene glycol

    • p-Toluenesulfonic acid monohydrate (p-TSA)

    • Toluene (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

    • Add anhydrous toluene to the flask to a suitable volume (approximately 5 mL per gram of the keto-ester).

    • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as an oil. The product is often of sufficient purity to be used in the next step without further purification.

Step 2: Saponification of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide. This reaction is known as saponification.

3.2.1. Mechanistic Rationale

Saponification is an irreversible process under basic conditions.[7][8][9] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group, to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) to form the carboxylate salt. A final acidic workup is required to protonate the carboxylate and isolate the desired carboxylic acid.

G cluster_1 Saponification Mechanism Ester Ester Tetrahedral_Intermediate Tetrahedral_Intermediate Ester->Tetrahedral_Intermediate OH- Carboxylic_Acid Carboxylic_Acid Tetrahedral_Intermediate->Carboxylic_Acid -EtO- Carboxylate_Salt Carboxylate_Salt Carboxylic_Acid->Carboxylate_Salt OH- or EtO- Final_Carboxylic_Acid Final_Carboxylic_Acid Carboxylate_Salt->Final_Carboxylic_Acid H3O+ (workup)

References

An In-Depth Technical Guide to the Structure Elucidation of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity, three-dimensionality, and novel chemical space they occupy. 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with its spiroketal and carboxylic acid functionalities, represents a key building block and a potential pharmacophore in medicinal chemistry. Its structure offers a unique conformational profile that can be exploited to achieve high selectivity and potency in drug candidates.

This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic rationale behind the experimental design, data interpretation, and the synergistic interplay of various spectroscopic and analytical methods. Our approach is grounded in the principles of self-validating protocols, ensuring the integrity and trustworthiness of the final structural assignment.

I. Synthesis: Establishing the Foundation

A robust structure elucidation strategy begins with a pure sample. The synthesis of this compound can be approached through several reliable routes, most commonly involving the hydrolysis of its corresponding ester or the oxidation of a precursor alcohol. For the purpose of this guide, we will focus on the alkaline hydrolysis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a commercially available starting material.

Protocol 1: Alkaline Hydrolysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

This method is often preferred due to the irreversible nature of saponification, which typically drives the reaction to completion.

Materials:

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in methanol or ethanol (5-10 mL per gram of ester).

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.

  • Extraction (Cleanup): Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. The carboxylic acid should precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by recrystallization.

II. Spectroscopic Analysis: The Core of Elucidation

With a purified sample in hand, a multi-faceted spectroscopic approach is employed to piece together the molecular puzzle. Each technique provides unique and complementary information.

A. Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is the first port of call to determine the molecular weight and deduce the molecular formula.

Expected Data:

Parameter Value Source
Molecular Formula C₉H₁₄O₄--INVALID-LINK--
Molecular Weight 186.20 g/mol --INVALID-LINK--
Monoisotopic Mass 186.0892 Da--INVALID-LINK--
Predicted [M-H]⁻ 185.08192 m/z--INVALID-LINK--
Predicted [M+H]⁺ 187.09648 m/z--INVALID-LINK--
Predicted [M+Na]⁺ 209.07842 m/z--INVALID-LINK--

Fragmentation Analysis:

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed, but fragmentation is common for carboxylic acids. Key expected fragments would arise from:

  • Loss of a hydroxyl radical (•OH): [M - 17]⁺

  • Loss of the carboxyl group (•COOH): [M - 45]⁺

  • Decarboxylation (loss of CO₂): [M - 44]⁺ (if a rearrangement occurs)

  • Fragmentation of the spiroketal ring system.

High-resolution mass spectrometry (HRMS) is crucial to experimentally confirm the elemental composition, providing a powerful validation of the molecular formula.

B. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected Characteristic Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HStretching2500-3300Very broad
C-H (sp³)Stretching2850-3000Medium-Strong
Carboxylic Acid C=OStretching1700-1725Strong, sharp
C-OStretching1210-1320Strong
Spiroketal C-OStretching1050-1150Strong

The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretching frequencies, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. This, coupled with a strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides strong evidence for the carboxylic acid moiety.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of the molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential.

1. ¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Chemical Shifts:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
COOH10-12Broad singlet1H
O-CH₂-CH₂-O~3.9Singlet4H
CH-COOH2.3-2.6Multiplet1H
Cyclohexane CH₂1.5-2.2Multiplets8H

Note: These are predicted values and may vary based on solvent and concentration.

2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Predicted Chemical Shift (ppm)
C =O (Carboxylic Acid)175-185
C (Spiro)108-112
O-C H₂-C H₂-O64-66
C H-COOH40-45
Cyclohexane C H₂25-35

Note: These are predicted values and may vary.

3. 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, the proton on the carbon bearing the carboxylic acid (CH-COOH) should show an HMBC correlation to the carbonyl carbon (C=O) and the spiro carbon. The protons of the dioxolane ring (O-CH₂-CH₂-O) will show HMBC correlations to the spiro carbon.

Workflow for NMR Analysis:

Figure 1: NMR analysis workflow for structure elucidation.

III. X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR spectroscopy provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.

Protocol 2: Single Crystal Growth and X-ray Diffraction

The primary challenge for this technique is obtaining a single crystal of suitable quality.

Procedure:

  • Crystal Growth: Slow evaporation of a solution of the purified carboxylic acid in a suitable solvent system (e.g., ethyl acetate/hexanes) is a common starting point. Other techniques like vapor diffusion or slow cooling may also be employed.

  • Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Logical Workflow for Structure Elucidation:

Elucidation_Logic Start Start: Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Molecular Formula Start->MS Initial Analysis IR Infrared (IR) Spectroscopy - Identify Functional Groups (COOH, C-O) Start->IR Functional Group ID NMR NMR Spectroscopy (1D & 2D) - ¹H, ¹³C Assignments - H-H, C-H Connectivity - Confirm Carbon Skeleton MS->NMR Provides Formula IR->NMR Confirms Groups Xray X-ray Crystallography - Absolute 3D Structure - Stereochemistry NMR->Xray Definitive Confirmation (if crystal obtained) Final Final Structure Elucidated NMR->Final High Confidence Structure Xray->Final Unambiguous Proof

Figure 2: Overall logical workflow for structure elucidation.

IV. Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from synthesis and purification to comprehensive spectroscopic analysis and, ideally, final confirmation by X-ray crystallography—researchers can confidently and accurately determine the structure of this and similar novel chemical entities. This rigorous, self-validating approach is fundamental to advancing drug discovery and development programs, ensuring that the molecular architecture of a compound is known with the highest degree of certainty.

Spectroscopic Data for 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is characterized by a spirocyclic system where a cyclohexane ring is fused to a 1,3-dioxolane ring at a single carbon atom. The carboxylic acid functional group is attached to the 8-position of the cyclohexane ring. This unique three-dimensional structure influences its spectroscopic properties.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclohexane ring, the 1,3-dioxolane ring, and the carboxylic acid group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl group.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~3.9Singlet4H-O-CH₂-CH₂-O-
~2.3Multiplet1H-CH-COOH
~1.4 - 1.9Multiplet8HCyclohexane -CH₂-

Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12 ppm.[1] This signal will readily exchange with D₂O.

  • Dioxolane Protons (-O-CH₂-CH₂-O-): The four protons of the ethylene glycol ketal are chemically equivalent and are expected to appear as a sharp singlet around 3.9 ppm. This is a characteristic signal for this protecting group.

  • Methine Proton (-CH-COOH): The proton on the carbon bearing the carboxylic acid group will be deshielded by the adjacent carbonyl group and is predicted to appear as a multiplet around 2.3 ppm.

  • Cyclohexane Protons (-CH₂-): The remaining eight protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region, typically between 1.4 and 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid and the spiro carbon are key diagnostic signals.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~180-COOH
~108Spiro carbon (-O-C-O-)
~64-O-CH₂-CH₂-O-
~43-CH-COOH
~25 - 35Cyclohexane -CH₂-

Rationale:

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and is expected to resonate in the downfield region, typically around 180 ppm.[1]

  • Spiro Carbon (-O-C-O-): The spiro carbon, being bonded to two oxygen atoms, is also deshielded and will appear at a characteristic chemical shift of approximately 108 ppm.

  • Dioxolane Carbons (-O-CH₂-CH₂-O-): The two equivalent carbons of the 1,3-dioxolane ring are expected to appear around 64 ppm.

  • Methine Carbon (-CH-COOH): The carbon atom attached to the carboxylic acid group will be found at approximately 43 ppm.

  • Cyclohexane Carbons (-CH₂-): The remaining carbons of the cyclohexane ring will appear in the aliphatic region, between 25 and 35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carboxylic acid functional group, which gives rise to very characteristic absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2920, 2850StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1210-1320StrongC-O stretch
1050-1150StrongC-O stretch (Spiroketal)

Rationale:

  • O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which typically spans from 2500 to 3300 cm⁻¹.[2][3] This broadening is a result of strong intermolecular hydrogen bonding.

  • C-H Stretch: The aliphatic C-H stretching vibrations of the cyclohexane and dioxolane rings will appear as strong bands around 2920 and 2850 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1710 cm⁻¹.[3][4]

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid will appear as a strong band in the region of 1210-1320 cm⁻¹.[2]

  • Spiroketal C-O Stretches: The C-O stretches of the spiroketal will give rise to strong bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₄O₄), the expected molecular weight is 186.20 g/mol .

Predicted MS Fragmentation:

m/zProposed Fragment
186[M]⁺ (Molecular Ion)
141[M - COOH]⁺
99[M - C₂H₄O - COOH]⁺
86[C₄H₆O₂]⁺ (from retro-Diels-Alder of the ketal)

Rationale:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 186, corresponding to the molecular weight of the compound.

  • Loss of Carboxyl Group ([M - COOH]⁺): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a fragment at m/z 141.[5]

  • Further Fragmentation: Subsequent fragmentations can occur, including the loss of ethylene oxide from the dioxolane ring. A significant peak at m/z 99 is often observed for similar spiroketal structures.

  • Retro-Diels-Alder type fragmentation of the dioxolane ring can lead to a characteristic fragment at m/z 86.

M [M]⁺ m/z = 186 F1 [M - COOH]⁺ m/z = 141 M->F1 - COOH F2 [C₄H₆O₂]⁺ m/z = 86 M->F2 retro-Diels-Alder

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is to subtract any signals from the instrument or atmosphere.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument measures the interference pattern of the reflected IR radiation, which is then Fourier transformed into an absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: In the ion source, the molecules are ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid: Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific carboxylic acid, this document leverages extensive data on its immediate precursor, 1,4-dioxaspiro[4.5]decan-8-one, and established principles of organic chemistry to offer a robust predictive profile. The guide is structured to provide not just data, but also the scientific rationale behind the predicted properties and detailed experimental protocols for their determination.

Molecular Identity and Structural Features

This compound is a spirocyclic compound featuring a cyclohexane ring fused to a 1,3-dioxolane ring via a spiro junction. The carboxylic acid functional group is attached to the 8-position of the cyclohexane ring. This unique three-dimensional structure imparts a degree of conformational rigidity that is often sought after in the design of bioactive molecules.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 66500-55-8[1]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.20 g/mol [1]
Canonical SMILES C1CC2(CCC1C(=O)O)OCCO2[1]
InChI Key YMEMAALYLSKCLM-UHFFFAOYSA-N[1]

Physicochemical Properties: A Blend of Experimental and Predicted Data

A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing factors such as solubility, formulation, and reaction conditions.

Physical State and Appearance
Melting and Boiling Points

Experimental melting and boiling points for this compound have not been reported. However, data for its precursor and related compounds can provide a useful reference.

  • 1,4-Dioxaspiro[4.5]decan-8-one (Precursor):

    • Melting Point: 70-73 °C[2]

The introduction of the carboxylic acid group and the potential for intermolecular hydrogen bonding would be expected to significantly increase the melting point of this compound compared to its ketone precursor. The boiling point is also expected to be substantially higher.

Solubility Profile

The solubility of this compound is predicted to be as follows:

  • Water: Sparingly soluble. The presence of the polar carboxylic acid group will enhance water solubility compared to the parent spiroalkane, but the largely nonpolar bicyclic core will limit it.

  • Organic Solvents: Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its precursor, 1,4-dioxaspiro[4.5]decan-8-one, is known to be soluble in chloroform and methanol[2].

Acidity (pKa)

The acidity of the carboxylic acid proton is a critical parameter. While an experimental pKa value for this compound is not available, it can be estimated to be in the range of 4.5 - 5.0 . This estimation is based on the typical pKa values of saturated aliphatic carboxylic acids. The spirocyclic structure is not expected to have a dramatic electronic effect on the acidity of the carboxyl group. For a precise determination, an experimental approach is recommended (see Section 4).

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the carboxylic acid functionality and the stability of the dioxolane protecting group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to amides via activation (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stability of the Dioxolane Group

The 1,3-dioxolane serves as a protective group for the ketone functionality of the parent cyclohexanone. It is stable to basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions, which would regenerate the ketone. This property is crucial in synthetic planning.

Proposed Synthesis and Key Experimental Protocols

Synthetic Pathway

A plausible and common synthetic route to this compound would involve the oxidation of the corresponding primary alcohol, which in turn can be synthesized from the readily available 1,4-dioxaspiro[4.5]decan-8-one. A more direct, albeit potentially lower-yielding, approach could involve the carboxylation of a suitable organometallic precursor. A generalized synthetic workflow is presented below.

SynthesisWorkflow Start 1,4-Cyclohexanedione Ketalization Ketalization (Ethylene Glycol, Acid Catalyst) Start->Ketalization Ketone 1,4-Dioxaspiro[4.5]decan-8-one Ketalization->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Reduction->Alcohol Oxidation Oxidation (e.g., Jones Oxidation) Alcohol->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is adapted from established procedures for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • To the flask, add 1,4-cyclohexanedione, an excess of ethylene glycol (typically 1.1-1.5 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-dioxaspiro[4.5]decan-8-one.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for the experimental determination of the pKa of this compound.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be required, followed by cooling to room temperature.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

  • The pKa is the pH at half the volume of the equivalence point.

pKa_Determination cluster_0 Titration Setup cluster_1 Data Analysis SamplePrep Prepare aqueous solution of carboxylic acid Titration Titrate with standardized NaOH SamplePrep->Titration Measurement Record pH at each increment Titration->Measurement Plotting Plot pH vs. Volume of NaOH Measurement->Plotting EquivPoint Determine Equivalence Point Plotting->EquivPoint pKaCalc pKa = pH at 1/2 Equivalence Point EquivPoint->pKaCalc

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy
  • δ 10-12 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH).

  • δ 3.9-4.0 ppm (singlet or multiplet, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-).

  • δ 1.5-2.5 ppm (multiplets, 9H): Protons of the cyclohexane ring, including the proton alpha to the carboxyl group.

¹³C NMR Spectroscopy
  • δ >175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

  • δ ~108 ppm: Spiro carbon.

  • δ ~64 ppm: Carbons of the dioxolane ring (-O-CH₂-CH₂-O-).

  • δ 20-45 ppm: Carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1300-1200 cm⁻¹: C-O stretch of the carboxylic acid.

  • ~1100 cm⁻¹: C-O stretch of the dioxolane ether linkages.

Mass Spectrometry
  • Molecular Ion (M⁺): Expected at m/z = 186.

  • Key Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 141. Fragmentation of the dioxolane and cyclohexane rings would also be expected.

Applications in Research and Drug Development

The spirocyclic scaffold of this compound is of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the core can allow for precise positioning of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets. The carboxylic acid handle provides a convenient point for derivatization to generate libraries of compounds for screening. Derivatives of similar spirocyclic systems have been explored for a range of therapeutic applications.

Conclusion

This compound presents an intriguing molecular scaffold for further investigation. While a complete experimental characterization is yet to be published, this guide provides a solid foundation of its predicted properties based on sound chemical principles and data from closely related compounds. The detailed experimental protocols for synthesis and pKa determination offer a practical starting point for researchers wishing to work with this molecule. As with any compound with limited documented data, it is imperative that all experimental work be conducted with appropriate safety precautions.

References

An In-Depth Technical Guide to 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 66500-55-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a versatile bifunctional molecule. As a Senior Application Scientist, my objective is to synthesize publicly available data with practical, field-proven insights to create a valuable resource for researchers in organic synthesis and medicinal chemistry. This document will delve into the compound's synthesis, properties, and critical role as a building block for complex molecular architectures, particularly in the context of drug discovery.

Molecular Overview and Physicochemical Properties

This compound is a unique chemical entity featuring a spirocyclic ketal fused to a cyclohexane ring bearing a carboxylic acid group. This structure offers a combination of a protected ketone functionality and a reactive carboxylic acid, making it a valuable intermediate in multi-step syntheses. The spirocyclic nature of the molecule imparts a rigid, three-dimensional conformation, which is an increasingly sought-after characteristic in modern drug design for enhancing target specificity and improving pharmacokinetic profiles.[1][2]

The ethylene glycol ketal serves as a robust protecting group for the ketone at the C4 position of the original cyclohexanone precursor. This protection is stable under a variety of reaction conditions, including those that are basic, nucleophilic, and reductive, allowing for selective manipulation of the carboxylic acid functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66500-55-8[3]
Molecular Formula C₉H₁₄O₄[3]
Molecular Weight 186.21 g/mol [3]
IUPAC Name This compound[3]
SMILES C1CC2(CCC1C(=O)O)OCCO2[3]
InChIKey YMEMAALYLSKCLM-UHFFFAOYSA-N[3]
Predicted XlogP 0.4[3]
Appearance White solid (typical)[3]
Monoisotopic Mass 186.08920892 Da[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound logically starts from a precursor already containing the cyclohexane-carboxylic acid moiety, with the spirocyclic ketal being formed through protection of a ketone. A common and commercially available starting material for this purpose is 4-oxocyclohexanecarboxylic acid or its corresponding ethyl ester.

Synthetic Pathway

The most direct synthetic route involves the ketalization of a 4-oxocyclohexanecarboxylate precursor. The use of an ester derivative of the carboxylic acid is often preferred to avoid potential side reactions with the acid functionality during ketalization.

Synthesis_Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Hydrolysis start Ethyl 4-oxocyclohexanecarboxylate reagents1 Ethylene glycol p-Toluenesulfonic acid (cat.) Toluene, reflux (Dean-Stark) start->reagents1 intermediate Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate reagents1->intermediate reagents2 1. NaOH (aq) 2. HCl (aq) intermediate->reagents2 product 1,4-dioxaspiro[4.5]decane-8- carboxylic acid reagents2->product

Caption: A common two-step synthesis of the target compound.

Experimental Protocol: Synthesis from Ethyl 4-oxocyclohexanecarboxylate

Part 1: Ketalization

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which can be purified by column chromatography or used directly in the next step.

Part 2: Saponification

  • Dissolve the crude or purified ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

¹H NMR:

  • A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.

  • A singlet or a narrow multiplet around 3.9-4.0 ppm integrating to 4 protons, characteristic of the -O-CH₂-CH₂-O- protons of the dioxolane ring.

  • A series of multiplets in the aliphatic region (approximately 1.5-2.5 ppm) corresponding to the protons on the cyclohexane ring. The proton at C8, alpha to the carboxyl group, would likely appear as a multiplet around 2.3-2.5 ppm.

¹³C NMR:

  • A signal in the range of 175-185 ppm for the carboxylic acid carbonyl carbon.

  • A signal around 108-110 ppm for the spiroketal carbon (C5).

  • A signal around 64-65 ppm for the two equivalent carbons of the dioxolane ring (-O-C H₂-C H₂-O-).

  • Several signals in the aliphatic region (25-45 ppm) for the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy:

  • A very broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[4]

  • A strong C=O stretching band for the carboxylic acid carbonyl, typically appearing between 1710 and 1680 cm⁻¹.[4]

  • A C-O stretching band between 1320-1210 cm⁻¹.[4]

  • Characteristic C-O-C stretching bands for the ketal functionality in the fingerprint region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 186.

  • Common fragmentation patterns would include the loss of a carboxyl group (-COOH, 45 Da) and fragmentation of the spirocyclic system. Predicted mass-to-charge ratios for various adducts are available in public databases.[5]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its bifunctional nature, which allows it to serve as a versatile scaffold in the synthesis of more complex molecules. The carboxylic acid group is a gateway to a multitude of chemical transformations, while the protected ketone offers latent reactivity that can be unveiled at a later synthetic stage.

Key Reactions of the Carboxylic Acid Moiety

The carboxylic acid can be readily converted into a variety of other functional groups, making it a powerful handle for molecular elaboration.

Reactivity cluster_amide Amide Formation cluster_amine Conversion to Amine cluster_ester Esterification cluster_alcohol Reduction start 1,4-dioxaspiro[4.5]decane-8- carboxylic acid reagents_amide R₂NH, Coupling Agent (e.g., HATU, EDC) start->reagents_amide reagents_amine Curtius or Schmidt Rearrangement start->reagents_amine reagents_ester ROH, Acid catalyst start->reagents_ester reagents_alcohol Reducing Agent (e.g., LiAlH₄, BH₃) start->reagents_alcohol amide Amides reagents_amide->amide amine Amines reagents_amine->amine ester Esters reagents_ester->ester alcohol Primary Alcohols reagents_alcohol->alcohol

Caption: Key transformations of the carboxylic acid group.

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, EDC, DCC) to form amides. This is a cornerstone reaction in medicinal chemistry for building complex molecular scaffolds.

  • Conversion to Amines: Through rearrangements such as the Curtius or Schmidt reactions, the carboxylic acid can be converted into a primary amine. This provides access to the corresponding 8-amino-1,4-dioxaspiro[4.5]decane derivatives, which are valuable intermediates for compounds targeting receptors like the 5-HT1A and sigma-1 receptors.[1][6]

  • Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol.

Deprotection and Further Functionalization

The ethylene ketal is stable to most reagents that react with the carboxylic acid. However, it can be readily removed under acidic aqueous conditions to reveal the ketone. This "latent ketone" functionality allows for a second stage of molecular diversification.

Deprotection Protocol:

  • Dissolve the 1,4-dioxaspiro[4.5]decane derivative in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

Once deprotected, the resulting ketone can undergo a host of classical carbonyl reactions, including:

  • Reductive amination to install various amine substituents.[7]

  • Wittig reactions to form alkenes.

  • Grignard or organolithium additions to form tertiary alcohols.

Application in Scaffolding for Drug Discovery

The rigid spirocyclic core of this molecule is a privileged scaffold in medicinal chemistry. By providing a well-defined three-dimensional arrangement of functional groups, it allows for precise probing of protein binding pockets. Derivatives of the 1,4-dioxaspiro[4.5]decane framework have been investigated for a range of biological targets, underscoring the therapeutic potential of this chemical class.[2][6] The carboxylic acid of the title compound is a key handle for attaching this valuable scaffold to other pharmacophoric elements.

Safety and Handling

This compound is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment (PPE). Based on safety data for closely related compounds, it may cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • PPE: Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structure, combining a protected ketone with a reactive carboxylic acid on a rigid spirocyclic frame, provides chemists with a powerful tool for creating complex, three-dimensional molecules. The synthetic accessibility and the array of possible chemical transformations make it an important intermediate for any research program focused on the development of novel therapeutics.

References

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in organic synthesis and medicinal chemistry. The narrative traces the historical development of its synthesis, from the foundational preparation of its precursors to modern, optimized protocols. Key synthetic strategies, including the classic ketalization of cyclohexanone derivatives and subsequent hydrolysis, are detailed with step-by-step experimental procedures. This guide emphasizes the causality behind experimental choices, offering insights into the chemical principles that underpin these transformations. Furthermore, the burgeoning applications of this compound and its derivatives in drug discovery are highlighted, underscoring its significance in the development of novel therapeutics.

Introduction: The Emergence of a Versatile Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture.[1][2][3] This rigid, non-planar topology offers a distinct advantage in drug design, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets.[2][3] this compound, with its embedded protected ketone and a reactive carboxylic acid handle, stands out as a particularly useful bifunctional intermediate.[4][5] Its structure allows for selective chemical modifications at different points of the molecule, making it a versatile scaffold for the synthesis of complex molecular architectures.[4][5] This guide delves into the discovery and historical evolution of the synthesis of this important compound, providing a technical foundation for its application in contemporary research.

Historical Perspective: Unraveling the Synthetic Pathway

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of methods for the protection of carbonyl groups. The core synthetic strategy revolves around the protection of a ketone in a cyclohexanecarboxylic acid derivative.

The foundational chemistry for the creation of the 1,4-dioxaspiro[4.5]decane core lies in the acid-catalyzed reaction of a ketone with ethylene glycol to form a cyclic ketal, also known as an acetal. This reaction is a cornerstone of organic chemistry, providing a robust method to temporarily mask the reactivity of a carbonyl group.

The logical and widely adopted approach to synthesize this compound involves a two-step sequence:

  • Ketalization: The synthesis begins with a suitable 4-oxocyclohexanecarboxylate ester, such as the methyl or ethyl ester. This starting material undergoes an acid-catalyzed reaction with ethylene glycol to form the corresponding methyl or ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the target this compound.

This straightforward and efficient pathway has made the compound readily accessible for further chemical exploration.

Key Synthetic Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its essential precursors.

Synthesis of the Precursor: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

The preparation of the methyl ester is a critical first step and is achieved through the ketalization of methyl 4-oxocyclohexane-1-carboxylate.

Experimental Protocol:

  • To a solution of methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol) in 50 ml of dry benzene, add ethylene glycol (4 g, 0.064 mol) and a catalytic amount of p-toluenesulfonic acid (0.10 g).

  • Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling, separate the lower ethylene glycol layer.

  • Wash the remaining benzene layer with aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Remove the solvent under reduced pressure to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a clear liquid residue. This material is often of sufficient purity to be used in the subsequent step without further purification.[6]

Causality and Experimental Choices:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the reversible ketalization reaction to completion by continuously removing the water byproduct.

  • Acid Catalyst: p-Toluenesulfonic acid is a common and effective catalyst for this transformation, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

  • Aqueous Bicarbonate Wash: This step is essential to remove the acid catalyst, which could otherwise interfere with subsequent reactions or degrade the product upon storage.

Synthesis of this compound via Ester Hydrolysis

The final step to obtain the target carboxylic acid is the hydrolysis of the ester precursor. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, leading to higher yields.

Experimental Protocol:

  • Dissolve methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in excess.

  • Heat the mixture at reflux for several hours to ensure complete hydrolysis.

  • After cooling the reaction mixture, acidify it with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Causality and Experimental Choices:

  • Basic Hydrolysis: Saponification is an irreversible reaction because the carboxylate salt formed is resonance-stabilized and does not react with the alcohol byproduct. This drives the reaction to completion.

  • Acidification: The final acidification step is necessary to protonate the carboxylate salt and generate the free carboxylic acid, which is typically less soluble in water and can be easily isolated.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-oxocyclohexane-1-carboxylateC₈H₁₂O₃156.18
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylateC₁₀H₁₆O₄200.23
This compoundC₉H₁₄O₄186.20

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Workflow Start Methyl 4-oxocyclohexane-1-carboxylate Intermediate Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Start->Intermediate Ethylene glycol, p-TsOH, Benzene, Reflux (Dean-Stark) Product This compound Intermediate->Product 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Ketalization_Mechanism Ketone Ketone C=O Protonated_Ketone Protonated Ketone C=O+-H Ketone->Protonated_Ketone H+ Carbocation Carbocation C+-OH Protonated_Ketone->Carbocation Resonance Hemiketal Hemiketal C(OH)(OCH2CH2OH) Carbocation->Hemiketal + HOCH2CH2OH Protonated_Hemiketal Protonated Hemiketal C(O+H2)(OCH2CH2OH) Hemiketal->Protonated_Hemiketal H+ Ketal Ketal C(OCH2)2 Protonated_Hemiketal->Ketal - H2O, Intramolecular cyclization

References

An In-Depth Technical Guide to the Potential Biological Activity of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly recognized for their therapeutic potential, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] This guide provides a comprehensive technical overview of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a molecule of interest within this class. While direct biological data for this specific compound is limited, this document extrapolates its potential activities based on the known pharmacology of its close structural analogs. We present a rationale for investigating its antimicrobial, cytotoxic, and neuro-receptor binding properties. Furthermore, we provide detailed, field-proven experimental protocols for its synthesis and biological evaluation, designed for researchers, scientists, and professionals in drug development.

The Rationale: Unlocking the Potential of a Unique Scaffold

The pursuit of novel chemical entities with favorable therapeutic profiles has led medicinal chemists to explore beyond traditional "flat" aromatic structures.[2] Spirocyclic systems, characterized by two rings sharing a single atom, provide a rigid, three-dimensional framework that can enhance binding affinity and selectivity for biological targets.[3][4] The 1,4-dioxaspiro[4.5]decane core, in particular, offers a stable and synthetically accessible platform.

The addition of a carboxylic acid functional group is of paramount importance in drug design.[5][6] This moiety can engage in crucial hydrogen bonding and electrostatic interactions with protein targets, and its ionizable nature can significantly influence a compound's pharmacokinetic properties, such as solubility.[6][7] The combination of the spirocyclic core and the carboxylic acid in this compound presents a compelling case for its investigation as a potential therapeutic agent.

Synthesis of this compound

The most direct synthetic route to the target compound involves the oxidation of the corresponding commercially available ketone, 1,4-dioxaspiro[4.5]decan-8-one. Several methods exist for the conversion of ketones to carboxylic acids, with the haloform reaction being a classic and effective choice for ketones with an adjacent methyl group, and Baeyer-Villiger oxidation followed by hydrolysis offering a more general approach.[8]

Proposed Synthetic Workflow: Baeyer-Villiger Oxidation and Hydrolysis

This two-step process provides a reliable method for the conversion of a cyclic ketone to a carboxylic acid.

G A 1,4-Dioxaspiro[4.5]decan-8-one B Baeyer-Villiger Oxidation (e.g., mCPBA) A->B C Lactone Intermediate B->C D Hydrolysis (e.g., NaOH, then H3O+) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Baeyer-Villiger Oxidation

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add mCPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone intermediate.

Step 2: Hydrolysis

  • Dissolve the crude lactone from Step 1 in a mixture of methanol and water.

  • Add an excess of NaOH (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Purify by recrystallization or column chromatography as needed.

Postulated Biological Activities and Therapeutic Targets

Based on the biological activities of structurally related compounds, we propose three primary areas for investigation: antimicrobial, anticancer, and central nervous system (CNS) activity.

Antimicrobial Activity

The closely related analog, 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid, has demonstrated antimicrobial properties. This suggests that the core spirocyclic scaffold may be a viable starting point for the development of new anti-infective agents. The carboxylic acid moiety is also present in many existing antimicrobial drugs.

Anticancer (Cytotoxic) Activity

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored as ligands for the sigma-1 (σ1) receptor, which is overexpressed in many tumor cell lines, for the purpose of tumor imaging. This association with cancer-related targets, coupled with the known cytotoxic effects of some aza-spiro compounds, provides a strong rationale for evaluating the cytotoxic potential of this compound against a panel of cancer cell lines.[1]

Central Nervous System (CNS) Activity

The affinity of aza-spiro derivatives for the σ1 receptor also points towards potential applications in CNS disorders. The σ1 receptor is implicated in a variety of neurological and psychiatric conditions, making it an attractive target for drug discovery.

A Proposed Research Program for Biological Evaluation

To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

G A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with a standardized suspension of microorganisms A->B C Incubate at optimal growth conditions B->C D Determine MIC by visual inspection or spectrophotometric reading C->D

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Screening Data

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative>128
Candida albicansN/A64
In Vitro Cytotoxicity Screening

A colorimetric assay, such as the MTT or resazurin assay, is a reliable method for assessing a compound's effect on cell viability.[11][12][13]

G A Seed cancer cell lines in a 96-well plate and allow to adhere B Treat cells with serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add viability reagent (e.g., MTT) C->D E Measure absorbance to determine cell viability and calculate IC50 D->E

Caption: Workflow for in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginIC₅₀ (µM)
HeLaCervical Cancer25.3
MCF-7Breast Cancer42.1
A549Lung Cancer>100
Sigma-1 (σ1) Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[14][15]

G A Prepare membrane homogenates expressing the σ1 receptor B Incubate membranes with a fixed concentration of a radiolabeled σ1 ligand (e.g., 3H-pentazocine) A->B C Add increasing concentrations of This compound B->C D Separate bound and free radioligand by rapid filtration C->D E Quantify bound radioactivity and calculate Ki value D->E

Caption: Workflow for σ1 receptor binding assay.

Detailed Protocol: Competitive Binding Assay

  • Prepare membrane homogenates from a tissue or cell line known to express the σ1 receptor (e.g., guinea pig liver).

  • In a reaction tube, add the membrane preparation, a fixed concentration of a selective σ1 radioligand (e.g., --INVALID-LINK---pentazocine), and increasing concentrations of the unlabeled test compound (this compound).

  • Define non-specific binding using an excess of a known high-affinity σ1 ligand (e.g., haloperidol).

  • Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide has outlined the significant, yet underexplored, potential of this compound as a scaffold for drug discovery. By leveraging the known biological activities of its close analogs, we have established a strong rationale for its investigation as an antimicrobial, cytotoxic, and CNS-active agent. The detailed synthetic and biological evaluation protocols provided herein offer a clear and actionable roadmap for researchers to undertake this investigation.

Should initial screening yield promising results in any of these areas, subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as further mechanistic studies to elucidate the mode of action. The unique three-dimensional nature of this spirocyclic scaffold holds considerable promise for the development of novel therapeutics.[16]

References

An In-Depth Technical Guide to the Derivatives of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid: A Scaffold for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly turning to three-dimensional molecular architectures to unlock new pharmacological potential and navigate the complexities of biological space. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of structures. Their inherent rigidity and defined spatial orientation of substituents offer a unique advantage in the design of potent and selective ligands for a variety of biological targets.[1][2][3] This guide focuses on the derivatives of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a versatile scaffold that has garnered significant interest for its potential in the development of novel therapeutics.

The 1,4-dioxaspiro[4.5]decane moiety, a protected form of a cyclohexanone, provides a robust and synthetically accessible core. The carboxylic acid functional group at the 8-position serves as a key handle for a diverse range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of derivatives of this compound, with a focus on providing practical insights and detailed experimental protocols for researchers in the field.

The 1,4-Dioxaspiro[4.5]decane Core: Physicochemical Properties and Synthetic Rationale

The 1,4-dioxaspiro[4.5]decane scaffold imparts several advantageous physicochemical properties to drug candidates. The spirocyclic nature of the molecule increases its three-dimensionality, which can lead to improved binding affinity and selectivity for target proteins by allowing for more specific and directional interactions.[4] Furthermore, the incorporation of this sp3-rich scaffold can enhance metabolic stability and solubility compared to more traditional flat, aromatic structures.[5]

The synthesis of the core structure typically begins with the readily available 1,4-cyclohexanedione. Monoketalization with ethylene glycol provides the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, a versatile precursor for a wide array of derivatives.[4][5]

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

A common and efficient method for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[6] Optimization of reaction conditions, such as the choice of acid catalyst and temperature, can significantly improve yields and reduce reaction times.[6]

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound is a versatile anchor point for the introduction of a wide range of functional groups, primarily through the formation of amides and esters. These derivatives allow for the fine-tuning of the molecule's pharmacological and pharmacokinetic properties.

Amide Synthesis via Peptide Coupling

The formation of amides from this compound and a diverse library of amines is a cornerstone of derivatization. Standard peptide coupling reagents are highly effective for this transformation, offering mild reaction conditions and high yields.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq) and the tertiary amine base (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the peptide coupling reagent (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Ester Synthesis

Esterification of this compound provides another avenue for structural diversification. Various methods can be employed, including classical Fischer esterification and milder, coupling agent-mediated procedures.

This method is particularly useful for coupling with a variety of alcohols under mild conditions.[3]

Materials:

  • This compound

  • Desired alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Therapeutic Applications and Biological Activity of Derivatives

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown promise in a range of therapeutic areas, primarily due to their ability to interact with key biological targets with high affinity and selectivity.

Sigma-1 (σ1) Receptor Ligands for Neurological Disorders and Oncology

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer. Several derivatives of 1,4-dioxaspiro[4.5]decane have been identified as potent σ1 receptor ligands. For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and significant selectivity over σ2 receptors.[7][8] Radiolabeled versions of these compounds have shown potential as PET imaging agents for tumors that overexpress the σ1 receptor.[7][8]

Serotonin 5-HT1A Receptor Agonists for CNS Disorders

The 5-HT1A receptor is a well-established target for the treatment of anxiety and depression. The rigid conformation of the 1,4-dioxaspiro[4.5]decane scaffold can orient pharmacophoric groups in a precise manner, leading to high-affinity interactions with the 5-HT1A receptor.[5] For example, derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been reported as potent 5-HT1A receptor agonists.[9] Further modification of the amine chain in these derivatives has led to the identification of compounds with high potency (pD2 = 9.58) and efficacy (Emax = 74%) as partial agonists.[9]

Quantitative Biological Data

The following table summarizes the biological activity of representative derivatives of the 1,4-dioxaspiro[4.5]decane scaffold.

Compound IDStructureTargetBiological ActivityReference
1 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 ReceptorKi = 5.4 ± 0.4 nM[7][8]
2 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivative5-HT1A ReceptorpD2 = 9.58, Emax = 74%[9]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic derivatization of the this compound core allows for the elucidation of key structure-activity relationships. For σ1 receptor ligands, the nature of the substituent on the nitrogen atom of the azaspirocycle is crucial for affinity and selectivity. For 5-HT1A receptor agonists, the length and flexibility of the linker between the spirocyclic core and the aromatic pharmacophore significantly impact potency and efficacy.[9]

The mechanism by which these spirocyclic compounds exert their effects is intrinsically linked to their three-dimensional structure. The rigid scaffold pre-organizes the key interacting moieties into a conformation that is complementary to the binding site of the target protein. This "pre-organization" minimizes the entropic penalty upon binding, leading to higher affinity.[4] For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, the specific orientation of substituents can favor either agonist or antagonist conformations of the receptor, leading to functional selectivity.

Future Directions and Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility of the core and the ease of derivatization at the carboxylic acid position make this an attractive platform for generating diverse chemical libraries for high-throughput screening.

Future research in this area will likely focus on:

  • Expansion of the Derivative Library: Synthesis of a wider range of amides, esters, and other functional groups to further probe the chemical space around the scaffold.

  • Exploration of New Therapeutic Targets: Screening of derivative libraries against a broader panel of biological targets to identify new therapeutic opportunities.

  • In-depth Mechanistic Studies: Utilization of structural biology and computational modeling to gain a deeper understanding of the molecular interactions between these derivatives and their biological targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning of the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Visualizations

General Synthetic Scheme for Derivatives of this compound

G cluster_0 Core Synthesis 1_4_cyclohexanedione 1,4-Cyclohexanedione precursor 1,4-Dioxaspiro[4.5]decan-8-one 1_4_cyclohexanedione->precursor Ethylene glycol, Acid catalyst carboxylic_acid This compound precursor->carboxylic_acid Oxidation amide Amide Derivatives carboxylic_acid->amide Amine, Coupling Reagent ester Ester Derivatives carboxylic_acid->ester Alcohol, Coupling Reagent other Other Derivatives carboxylic_acid->other Various Reagents

Caption: Synthetic pathways to this compound and its derivatives.

Logical Workflow for Drug Discovery

G Scaffold 1,4-Dioxaspiro[4.5]decane Scaffold Selection Synthesis Synthesis of Carboxylic Acid Core Scaffold->Synthesis Derivatization Library of Amide & Ester Derivatives Synthesis->Derivatization Screening High-Throughput Screening Derivatization->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical

Caption: Drug discovery workflow utilizing the 1,4-dioxaspiro[4.5]decane scaffold.

References

Introduction: A Scientist's Perspective on a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

This compound is a spirocyclic compound frequently utilized in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure, derived from the protection of a cyclohexanone carboxylate, makes it a valuable scaffold for introducing specific spatial arrangements in drug candidates and complex molecules. However, its utility in the lab is predicated on a thorough understanding of its chemical nature and the implementation of robust safety protocols. This guide, written from the perspective of a senior application scientist, moves beyond mere recitation of safety data to provide a framework for why specific handling procedures are critical. Our objective is to empower researchers to work confidently and safely, recognizing that the integrity of our science is inseparable from the safety of our scientists.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's physical and chemical identity. This data informs everything from storage conditions to the selection of appropriate solvents and emergency response materials.

The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 66500-55-8[1][2][3]
Molecular Formula C₉H₁₄O₄[1][2][4]
Molecular Weight 186.21 g/mol [1][2][3]
Appearance Solid (typically a powder)[1][3]
IUPAC Name This compound[2]

Note: The toxicological and physical properties of this compound have not been exhaustively investigated, reinforcing the need for cautious handling.[1][3]

Section 2: Comprehensive Hazard Profile and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. For this compound, the primary hazards stem from its acidic nature and its form as a fine powder, which poses an inhalation risk.

The GHS classification, aggregated from multiple supplier safety data sheets, is presented below.

GHS ClassificationCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2][5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][5][6]
STOT - Single ExposureH335May cause respiratory irritation[2][3][5]
Acute Toxicity, Oral (Potential)H302Harmful if swallowed[2][5]
Expert Analysis of Hazards:
  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid functional group is the primary driver of this irritancy. Direct contact with skin can lead to redness and inflammation. In the eyes, the effect is more severe, with the potential for significant damage if not promptly and thoroughly flushed. The causality is direct: the acidic proton can disrupt cell membranes and cause chemical burns on sensitive tissues like the cornea.

  • Respiratory Irritation (H335): As a solid, the compound can form fine dusts during weighing and transfer.[1][3] Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3] This is a mechanical and chemical irritation risk common to many powdered acidic reagents.

  • Acute Toxicity (H302): While not universally cited, the potential for harm if swallowed is noted and should be considered a credible risk.[2][5] Ingestion of acidic compounds can cause irritation and damage to the gastrointestinal tract.

Section 3: Core Protocol for Safe Handling and Use

The following step-by-step protocol is designed as a self-validating system. Each step is linked to a specific risk identified in Section 2, ensuring that the procedure inherently mitigates the known hazards.

Preparation and Engineering Controls
  • Designate a Work Area: All work with this compound must be performed within a certified chemical fume hood to control dust and potential vapors.[7] This is the primary engineering control to mitigate the respiratory irritation hazard (H335).

  • Assemble All Materials: Before handling the compound, ensure all necessary equipment is inside the fume hood. This includes spatulas, weigh boats, glassware, solvents, and a labeled waste container. This minimizes the need to move in and out of the controlled workspace, reducing the chance of contamination.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. Know their location before you begin work.

Compound Handling and Transfer
  • Don Appropriate PPE: Before opening the container, put on all required PPE as detailed in Section 4.

  • Minimize Dust Generation: Open the container in the fume hood. When transferring the solid, use a spatula to carefully scoop the material. Avoid dropping or shaking the powder, which can create airborne dust.[1][3] If possible, use a balance located inside the fume hood or a glove box.

  • Perform Additions Slowly: When adding the solid to a solvent, do so in small portions to control any potential exothermic reactions and to prevent splashing.

  • Immediate Cleanup: Clean any minor spills on the work surface immediately using a damp cloth or paper towel (see Section 6 for full spill protocol).

Post-Procedure
  • Secure the Container: Tightly close the primary container of the compound.[1]

  • Decontaminate and Clean: Wipe down the work surface within the fume hood. Clean all glassware and equipment used.

  • Doff PPE Correctly: Remove PPE in the correct order (gloves first), avoiding contact between contaminated outer surfaces and skin.[1]

  • Wash Hands: Wash hands thoroughly with soap and water after exiting the lab, even though gloves were worn.[8] This is a final, crucial step to prevent accidental exposure.

Section 4: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all process. It must be tailored to the procedure and the scale of the experiment. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling 1,4-dioxaspiro[4.5]decane- 8-carboxylic acid procedure What is the procedure? start->procedure base_ppe Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat procedure->base_ppe Weighing small quantities (<1g) in fume hood goggles Upgrade to: Chemical Goggles procedure->goggles Risk of splash (e.g., adding to solution) respirator Add: NIOSH-approved Respirator (e.g., N95 or higher) procedure->respirator Handling large quantities or potential for significant dust goggles->base_ppe Includes respirator->goggles Includes

Caption: PPE selection workflow based on experimental procedure.

Justification of PPE Choices:
  • Eye/Face Protection: Standard safety glasses with side shields are the minimum requirement.[8] However, if there is any risk of splashing during dissolution or reaction, one must upgrade to chemical goggles to form a complete seal around the eyes.[7]

  • Gloves: Nitrile gloves are standard for handling most chemical solids. It is critical to inspect gloves before use and to use proper removal technique to avoid contaminating your hands.[1]

  • Respiratory Protection: For routine, small-scale use within a fume hood, additional respiratory protection is typically not required. However, for handling larger quantities or in situations where ventilation is suboptimal, a NIOSH-approved particle respirator (Type P95 or higher) should be used to prevent inhalation of dust.[1][3]

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][8] The container must be kept tightly closed to prevent the uptake of moisture.[1]

  • Incompatible Materials: As a carboxylic acid, this compound is incompatible with strong bases and strong oxidizing agents.

    • Causality (Bases): Contact with strong bases can cause a vigorous and exothermic acid-base neutralization reaction, potentially leading to a dangerous release of heat and pressure.

    • Causality (Oxidizers): Strong oxidizing agents can react with the organic structure of the molecule, leading to potentially uncontrolled oxidation that could result in fire or explosion.

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] It is imperative to seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its scale. The following workflow outlines the appropriate actions.

Spill_Response_Workflow cluster_spill Spill Response Protocol cluster_actions Containment & Cleanup spill Spill Occurs size Assess Spill Size spill->size minor_spill Minor Spill (in fume hood): 1. Ensure PPE is worn. 2. Wipe with damp cloth or absorb with inert material. 3. Place waste in sealed container. 4. Decontaminate area. size->minor_spill Small & Contained major_spill Major Spill (outside containment): 1. Evacuate immediate area. 2. Alert others and lab supervisor. 3. Prevent entry into drains. 4. Await trained emergency personnel. size->major_spill Large or Uncontained

References

stability and storage conditions for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a spirocyclic compound of significant interest in medicinal chemistry and drug development due to its rigid three-dimensional structure, which can confer enhanced target binding and selectivity. Ensuring the chemical integrity of this molecule is paramount for the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity of this compound. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, researchers can mitigate the risks of sample degradation and ensure the quality of their starting materials.

Introduction: Chemical Structure and Functional Group Analysis

This compound (CAS No. 66500-55-8) possesses a unique molecular architecture characterized by a cyclohexane ring, a carboxylic acid functional group, and a spiroketal (specifically, a 1,4-dioxolane ring) fused at the 4-position of a conceptual cyclohexanone precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄O₄--INVALID-LINK--
Molecular Weight 186.21 g/mol --INVALID-LINK--
Appearance White to off-white solid (typical)General chemical properties
CAS Number 66500-55-8--INVALID-LINK--

The stability of this molecule is primarily dictated by the reactivity of its two key functional groups:

  • The Spiroketal: The ethylene ketal group is a protective moiety for a ketone. While generally stable under neutral and basic conditions, it is susceptible to acid-catalyzed hydrolysis. This is a critical stability concern, as exposure to acidic environments can lead to the cleavage of the dioxolane ring.

  • The Carboxylic Acid: The carboxylic acid group is relatively stable but can undergo decarboxylation under certain conditions, particularly at elevated temperatures. The cyclohexane ring is a saturated aliphatic system and is generally stable to oxidation, though harsh oxidative conditions can lead to ring opening.[1]

Stability Profile and Potential Degradation Pathways

The principal degradation pathway of concern for this compound is the acid-catalyzed hydrolysis of the spiroketal. Other potential degradation routes include oxidation and thermal decomposition.

Acid-Catalyzed Hydrolysis

Exposure to acidic conditions, even trace amounts of acid in solvents or on glassware, can catalyze the hydrolysis of the spiroketal. This reaction is reversible but typically driven towards the ketone and diol in the presence of water.

The primary degradation products from this pathway are cyclohexanone-4-carboxylic acid and ethylene glycol .

Caption: Primary Degradation Pathway: Acid-Catalyzed Hydrolysis.

Oxidative Degradation

While the saturated cyclohexane ring is relatively robust, strong oxidizing agents should be avoided as they can potentially lead to ring cleavage and the formation of various dicarboxylic acids.[1] The carboxylic acid moiety itself is at a high oxidation state and is generally resistant to further oxidation under standard handling conditions.

Thermal and Photolytic Stability

As a solid, this compound is expected to be stable at ambient temperatures. However, elevated temperatures could potentially induce decarboxylation, although this typically requires significant thermal energy for saturated carboxylic acids. There is no specific data to suggest photosensitivity, but as a general precautionary measure for long-term storage, protection from light is recommended.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

Long-Term Storage (Solid Form)
  • Temperature: For optimal long-term stability, store at 2-8°C. For extended periods (years), storage at -20°C is advisable.[2]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen.

  • Container: Use containers made of glass or chemically resistant polymers. Avoid metal containers, which can corrode over time with acidic compounds.[3][4]

  • Environment: Store in a dry, well-ventilated area away from direct sunlight and sources of heat.[3]

Short-Term Storage (In Solution)
  • Solvent Selection: Use high-purity, anhydrous, and neutral or slightly acidic (if necessary for solubility) solvents. Avoid strongly acidic conditions.

  • Temperature: If storage in solution is unavoidable, prepare fresh solutions for immediate use. For short-term storage (days), store at 2-8°C. For longer periods, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

  • Protection: Protect solutions from light by using amber vials or by wrapping containers in foil.[2]

Handling Procedures
  • Handle the solid material in a well-ventilated area.[3]

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent cross-contamination by using clean spatulas and glassware. Ensure glassware is free of acidic residues.

  • Segregate from incompatible materials, particularly strong oxidizing agents and bases.[5][6]

Table 2: Summary of Recommended Storage Conditions

ConditionSolid (Long-Term)Solution (Short-Term)
Temperature 2-8°C (or -20°C for extended)2-8°C
Atmosphere Inert gas (Argon/Nitrogen)Minimize headspace
Light Protect from lightAmber vials
Container Tightly sealed glass/resistant polymerTightly sealed glass vials

Analytical Monitoring and Stability Assessment

Regular analytical testing is crucial to confirm the purity and stability of this compound, especially for material that has been in storage for an extended period. A stability-indicating analytical method is one that can separate the intact compound from its potential degradation products.

Forced Degradation Studies

To develop a stability-indicating method and to understand the degradation profile, a forced degradation study is recommended.[7] This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.[7][8]

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Application Stress Application Acid Hydrolysis->Stress Application Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stress Application Oxidation Oxidation Oxidation->Stress Application Thermal Thermal Thermal->Stress Application Photolytic Photolytic Photolytic->Stress Application Sample Preparation Sample Preparation Sample Preparation->Stress Application Analysis Analysis Stress Application->Analysis Data Evaluation Data Evaluation Analysis->Data Evaluation

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV.

Recommended Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust method for assessing the purity and stability of this compound.

Table 3: Sample HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increasing over the run
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or lower, as the chromophore is weak)
Injection Volume 10 µL

This method should be capable of separating the parent compound from its more polar hydrolysis product, cyclohexanone-4-carboxylic acid.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. The primary liability of this molecule is the acid-catalyzed hydrolysis of its spiroketal functional group. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—and by implementing careful handling procedures to avoid acidic contamination and exposure to strong oxidizers, the chemical integrity of this compound can be effectively preserved. Regular analytical monitoring using a validated stability-indicating HPLC method is essential for ensuring the quality of the material over time.

References

Methodological & Application

Synthetic Strategies for 1,4-dioxaspiro[4.s]decane-8-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a valuable bifunctional molecule in the fields of medicinal chemistry and materials science. Its rigid spirocyclic core, derived from cyclohexanone, provides a well-defined three-dimensional scaffold, while the carboxylic acid moiety offers a versatile handle for further chemical modifications, such as amide bond formation or esterification. This guide provides an in-depth exploration of various synthetic routes to this target molecule, offering detailed protocols and the scientific rationale behind the chosen methodologies. The presented strategies are designed to be adaptable for both small-scale research and larger-scale drug development campaigns.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents. The three primary strategies detailed in this guide are:

  • Direct Ketalization of a Precursor Keto-Acid: This is arguably the most direct approach, involving the protection of the ketone functionality of 4-oxocyclohexanecarboxylic acid.

  • Functional Group Interconversion from a Ketal-Protected Precursor: This strategy begins with a readily available ketal-protected cyclohexanone derivative, which is then elaborated to the carboxylic acid.

  • Carboxylation of a Grignard Reagent: This classic organometallic approach allows for the direct introduction of the carboxylic acid group onto the spirocyclic scaffold.

The following sections will provide detailed experimental protocols for each of these strategies, along with a discussion of the underlying chemical principles.

Route 1: Direct Ketalization of 4-Oxocyclohexanecarboxylic Acid

This approach leverages the commercially available 4-oxocyclohexanecarboxylic acid as the direct precursor.[1][2] The core of this strategy lies in the selective protection of the ketone as an ethylene ketal in the presence of a carboxylic acid.

Scientific Rationale

The acid-catalyzed reaction between a ketone and a diol, such as ethylene glycol, forms a cyclic ketal.[3] This reaction is reversible, and to drive it to completion, the water generated as a byproduct must be removed from the reaction mixture.[4] A Dean-Stark apparatus is the standard equipment for this purpose, allowing for the azeotropic removal of water with a suitable solvent like toluene. The carboxylic acid functionality is generally stable under these conditions, although esterification with the ethylene glycol can be a potential side reaction if not properly controlled.

Experimental Protocol

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-oxocyclohexanecarboxylic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to the starting keto-acid.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of toluene).

  • Wash the organic layer with brine (1 x volume of toluene).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford pure this compound.

Visualization of the Ketalization Workflow

ketalization_workflow start Combine Reactants: - 4-Oxocyclohexanecarboxylic acid - Ethylene glycol - TsOH in Toluene reflux Azeotropic Reflux (Dean-Stark Trap) start->reflux workup Aqueous Workup: - NaHCO3 wash - Brine wash reflux->workup dry Dry & Concentrate workup->dry purify Recrystallization dry->purify product 1,4-dioxaspiro[4.5]decane- 8-carboxylic acid purify->product

Caption: Workflow for the direct ketalization of 4-oxocyclohexanecarboxylic acid.

Route 2: Synthesis via Functional Group Interconversion

This versatile strategy begins with the readily accessible 1,4-dioxaspiro[4.5]decan-8-one, which can be synthesized from various starting materials.[5][6] From this key intermediate, the carboxylic acid can be obtained through a two-step sequence of reduction followed by oxidation.

Scientific Rationale

The carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one is first reduced to a hydroxyl group to form 1,4-dioxaspiro[4.5]decan-8-ol.[7] This reduction can be achieved with a variety of mild reducing agents, such as sodium borohydride (NaBH₄), to avoid any potential reduction of the ketal. The resulting primary alcohol is then oxidized to the carboxylic acid. A wide array of oxidizing agents can be employed for this transformation, with chromium-based reagents (like Jones reagent) or milder, more modern methods (such as TEMPO-catalyzed oxidation) being common choices.[8]

Experimental Protocol

Part A: Reduction of 1,4-dioxaspiro[4.5]decan-8-one

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol in a round-bottom flask to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to a pH of ~6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dioxaspiro[4.5]decan-8-ol, which is often of sufficient purity for the next step.

Part B: Oxidation of 1,4-dioxaspiro[4.5]decan-8-ol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-ol

  • Acetone

  • Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)

  • Isopropanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • Continue adding the Jones reagent until the orange color persists, indicating the complete oxidation of the alcohol.

  • Stir the mixture for an additional 30 minutes at 0 °C.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color returns.

  • Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Data Summary: Comparison of Oxidation Methods
Oxidizing AgentTypical Yield (%)AdvantagesDisadvantages
Jones Reagent (CrO₃/H₂SO₄)75-85High yielding, relatively inexpensiveToxic chromium waste
TEMPO/NaOCl80-95Mild conditions, environmentally benignMore expensive catalyst
KMnO₄60-75Strong oxidant, inexpensiveCan lead to over-oxidation, harsh conditions

Visualization of the Functional Group Interconversion Pathway

fgi_pathway start 1,4-dioxaspiro[4.5]decan-8-one reduction Reduction (e.g., NaBH4) start->reduction intermediate 1,4-dioxaspiro[4.5]decan-8-ol reduction->intermediate oxidation Oxidation (e.g., Jones Reagent) intermediate->oxidation product 1,4-dioxaspiro[4.5]decane- 8-carboxylic acid oxidation->product

References

Mastering the Purification of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of robust purification strategies for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this versatile spirocyclic carboxylic acid. The methodologies are grounded in fundamental chemical principles and offer a framework for tackling common impurity profiles encountered during its synthesis.

Understanding the Molecule: Physicochemical Properties

This compound is a solid compound with the molecular formula C9H14O4 and a molecular weight of 186.20 g/mol .[1] Its structure, featuring a carboxylic acid moiety and a spiroketal, dictates its purification requirements. The presence of the polar carboxylic acid group allows for purification strategies based on acid-base chemistry, while the overall organic scaffold lends itself to chromatographic and recrystallization techniques.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H14O4[1]
Molecular Weight186.20 g/mol [1]
Physical FormSolid[2]
IUPAC NameThis compound[1]

Strategic Approach to Purification

A multi-step purification strategy is often necessary to achieve high purity of this compound. The optimal workflow depends on the nature and quantity of impurities present in the crude product. A typical purification workflow is outlined below.

PurificationWorkflow Crude_Product Crude 1,4-dioxaspiro[4.5]decane- 8-carboxylic acid Liquid_Extraction Liquid-Liquid Extraction (Acid-Base Workup) Crude_Product->Liquid_Extraction Chromatography Column Chromatography (Optional) Liquid_Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure Product (>95%) Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

Principle: This technique leverages the acidic nature of the carboxylic acid group. The target compound can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Basification and Extraction: Add 1 M NaOH solution to the separatory funnel. Stopper and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The carboxylate salt of the target compound will partition into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete recovery.

  • Organic Layer Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sulfate, and concentrated to recover any non-acidic byproducts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl solution while stirring until the pH is acidic (pH ~2-3), as indicated by pH paper or a pH meter. The purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization for High-Purity Product

Principle: Recrystallization is a powerful technique for purifying solid compounds.[3][4] The crude material is dissolved in a hot solvent in which it has high solubility, and then the solution is slowly cooled. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

Solvent Selection: The choice of solvent is critical for successful recrystallization. For carboxylic acids, polar protic solvents or mixtures are often effective.[5] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvent Systems (to be tested empirically):

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl acetate/Hexane

Procedure:

  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this initial cooling phase.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography for Challenging Separations

Principle: Column chromatography is employed when dealing with impurities that have similar properties to the target compound. It separates compounds based on their differential adsorption to a stationary phase. For carboxylic acids, reversed-phase chromatography is often a suitable choice.[6]

Stationary Phase: C18-functionalized silica gel is a common choice for reversed-phase chromatography of polar compounds.[6]

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid and improve peak shape.[6]

Chromatography cluster_0 Chromatography Setup Column Reversed-Phase C18 Column Elution Gradient Elution Column->Elution Mobile_Phase Mobile Phase (e.g., Water/Acetonitrile + 0.1% TFA) Sample_Loading Sample Loading (Dissolved in Mobile Phase) Sample_Loading->Column Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis TLC or LC-MS Analysis of Fractions Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for reversed-phase column chromatography.

Procedure:

  • Column Packing: Prepare a column with C18 silica gel, ensuring it is properly packed and equilibrated with the initial mobile phase composition.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the proportion of the organic solvent.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting

ProblemPossible CauseSolution
Low recovery after extraction Incomplete extraction or precipitation.Perform multiple extractions. Ensure complete acidification for precipitation.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute. The compound is insoluble in the chosen solvent.Use a lower-boiling solvent. Try a different solvent system.
No crystal formation Too much solvent was used. The solution is not supersaturated.Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor separation in chromatography Inappropriate stationary or mobile phase.Optimize the mobile phase gradient. Consider a different stationary phase.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach combining acid-base extraction, recrystallization, and, if necessary, column chromatography. The protocols provided in this guide serve as a robust starting point, and optimization may be required based on the specific impurity profile of the crude material. Careful execution of these techniques, coupled with rigorous purity assessment, will yield a high-quality product suitable for demanding research and development applications.

References

Application Notes and Protocols for the Utilization of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and application of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. The rigid, three-dimensional spirocyclic framework imparted by the 1,4-dioxaspiro[4.5]decane moiety offers a unique topographical scaffold, enabling the exploration of novel chemical space in drug discovery and materials science. This document provides field-proven insights into its preparation from commercially available precursors and outlines detailed, step-by-step protocols for its subsequent derivatization through common yet critical synthetic transformations, including amide bond formation, esterification, and reduction. The causality behind experimental choices, safety considerations, and characterization data are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Spirocyclic Scaffold

Spirocyclic systems have garnered significant attention in contemporary drug discovery. The inherent three-dimensionality of the 1,4-dioxaspiro[4.5]decane scaffold provides a distinct advantage over traditional flat, aromatic systems. This rigid conformation allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and solubility.[1]

This compound serves as an invaluable intermediate, leveraging a protected ketone functionality in the form of a stable ethylene ketal. This allows for selective manipulation of the carboxylic acid group without interference from a reactive carbonyl. The strategic importance of this building block is underscored by its utility in the synthesis of potent analgesics, liquid crystals, and key intermediates for pharmaceuticals targeting central nervous system disorders.[2][3]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₄O₄--INVALID-LINK--[2]
Molecular Weight186.20 g/mol --INVALID-LINK--[2]
CAS Number66500-55-8--INVALID-LINK--[2]
AppearanceWhite to off-white solid(Typical)
IUPAC NameThis compound--INVALID-LINK--[2]

Synthesis Pathway: From Ketone to Carboxylic Acid

The synthesis of the target carboxylic acid originates from the commercially available precursor, 1,4-dioxaspiro[4.5]decan-8-one. The overall synthetic workflow involves the formation of a nitrile intermediate from the ketone, followed by hydrolysis to the desired carboxylic acid.

G A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B TosMIC, t-BuOK THF/EtOH C This compound B->C Acid or Base Hydrolysis (e.g., 6M HCl, reflux) G cluster_0 Key Transformations A This compound B Amide Derivatives A->B Amine, Coupling Agent (e.g., HATU, EDC) C Ester Derivatives A->C Alcohol, Catalyst (e.g., DCC, DMAP) D (1,4-Dioxaspiro[4.5]decan-8-yl)methanol A->D Reduction (e.g., LiAlH₄, BH₃•THF)

References

reaction mechanisms involving 1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Introduction: A Versatile Spirocyclic Scaffold

This compound is a bifunctional organic compound featuring a rigid spirocyclic core.[1][2] This structure consists of a cyclohexane ring fused to a 1,4-dioxolane ring at a shared carbon atom, with a carboxylic acid substituent on the cyclohexane ring.[2] The dioxolane ring serves as a protective group (a ketal) for a ketone functionality, allowing for selective reactions to be performed on the carboxylic acid moiety.[3] This structural arrangement provides a unique three-dimensional scaffold that is increasingly utilized in medicinal chemistry to explore chemical space beyond traditional flat, aromatic systems.[4] Its derivatives have been investigated for various therapeutic targets, including serotonin 5-HT1A receptors and cathepsin S.[4][5]

This guide provides a detailed exploration of the core , focusing on transformations of its two key functional groups: the carboxylic acid and the spiroketal. The protocols and mechanistic discussions are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for synthetic elaboration, allowing for the introduction of diverse functionalities through coupling reactions.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide coupling is one of the most frequently used reactions in medicinal chemistry, enabling the linkage of carboxylic acids with amines to form stable amide bonds.[6][7] The reaction requires the "activation" of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[6]

Mechanism of Amide Coupling:

The process generally involves two main steps:

  • Activation: The carboxylic acid reacts with a coupling reagent (e.g., a carbodiimide like EDC or DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is often unstable and prone to side reactions. To improve efficiency and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is frequently included. HOBt traps the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester.[7]

  • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of the intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide and releases the coupling agent byproduct (e.g., dicyclohexylurea, DCU).

G cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., HOBt-Ester) Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., EDC) Amide R-CONH-R' (Amide Product) ActivatedEster->Amide Amine R'-NH2 (Amine)

Caption: Generalized workflow for amide bond formation.

Experimental Protocol: Amide Coupling with EDC/HOBt

This protocol describes a general procedure for coupling this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere prevents reactions with atmospheric moisture. Anhydrous solvent is critical as water can hydrolyze the activated intermediates.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes.

    • Rationale: DIPEA is a non-nucleophilic base that neutralizes any acid salts (like amine hydrochlorides) and facilitates the reaction.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

    • Rationale: Adding the coupling reagent at a low temperature helps to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes unreacted acid and HOBt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

ParameterRecommended ConditionsRationale
Coupling Reagents EDC, DCC, HATU, HBTUActivates the carboxylic acid for nucleophilic attack.[7]
Additives HOBt, DMAPMinimizes side reactions and racemization, increases reaction rate.[7]
Base DIPEA, Triethylamine (TEA)Scavenges acid formed during the reaction and deprotonates amine salts.
Solvent DCM, DMF, AcetonitrileAprotic solvents that do not interfere with the reaction intermediates.[8]
Temperature 0 °C to Room TemperatureInitial cooling controls the activation step, followed by reaction at ambient temperature.
Esterification

Esterification of this compound can be achieved under various conditions, though milder methods are often preferred to avoid potential hydrolysis of the spiroketal. While classic Fischer esterification (acid catalyst with excess alcohol) is possible, methods employing coupling reagents offer greater control and are effective for more complex or sterically hindered alcohols.

Mechanism (DCC/DMAP):

The mechanism is analogous to amide coupling. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a reactive acylpyridinium intermediate, which is then attacked by the alcohol.[8]

Experimental Protocol: DCC/DMAP-Catalyzed Esterification

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.[8]

    • Rationale: DMAP is a superior acylation catalyst that significantly accelerates the esterification.[8]

  • Reaction: Stir the mixture at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Workup: Combine the filtrates and wash with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally brine.[8]

    • Rationale: The acid wash removes residual DMAP and any basic impurities, while the bicarbonate wash removes unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude ester by column chromatography.

Part 2: Reactions of the Spiroketal Moiety

The primary reaction involving the spiroketal is its hydrolysis under acidic conditions to deprotect the ketone. This step is crucial for revealing the carbonyl functionality after modifications to the carboxylic acid are complete.

Mechanism of Acid-Catalyzed Ketal Hydrolysis:

The hydrolysis is a reversible equilibrium-driven process. It proceeds via the following steps:

  • Protonation: One of the ketal oxygen atoms is protonated by an acid catalyst (e.g., HCl, H₂SO₄, or acetic acid).[9]

  • C-O Bond Cleavage: The protonated intermediate undergoes C-O bond cleavage to form a resonance-stabilized oxocarbenium ion and release one end of the ethylene glycol.

  • Nucleophilic Attack by Water: A water molecule attacks the carbocation.

  • Deprotonation and Tautomerization: A proton is lost, and subsequent protonation of the other oxygen atom followed by elimination reveals the ketone and releases ethylene glycol. To drive the reaction to completion, it is often performed in an aqueous solvent mixture.[9]

G Ketal Spiroketal Derivative ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H+ Oxocarbenium Oxocarbenium Ion + Ethylene Glycol ProtonatedKetal->Oxocarbenium - H2O (from glycol) Ketone Deprotected Ketone Oxocarbenium->Ketone + H2O, - H+

Caption: Key intermediates in acid-catalyzed ketal hydrolysis.

Experimental Protocol: Ketal Deprotection

Materials:

  • 1,4-Dioxaspiro[4.5]decane derivative

  • Acetone

  • Water

  • Dilute Hydrochloric Acid (e.g., 3N HCl) or Acetic Acid/Water mixture[9]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the spiroketal-containing compound in a mixture of acetone and water.

    • Rationale: Acetone helps to solubilize the organic starting material, while water is required for the hydrolysis reaction.

  • Acidification: Add a catalytic amount of dilute HCl or a larger volume of an acetic acid/water mixture (e.g., 5:1 v/v).[9]

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 65 °C) to accelerate the reaction.[9] Monitor the deprotection by TLC.

  • Neutralization: Upon completion, cool the mixture to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting ketone product by column chromatography or recrystallization.

Conclusion

This compound is a powerful synthetic intermediate whose utility stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted into a wide array of amides and esters, building molecular complexity, while the spiroketal serves as a robust protecting group for a ketone that can be revealed at a later synthetic stage. This strategic combination allows for the construction of complex, three-dimensional molecules, making it an invaluable tool for professionals in drug discovery and organic synthesis.

References

Application Notes: 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid as a Premier Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the modern era of drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The paradigm has shifted from "flatland"—the dominance of two-dimensional aromatic scaffolds—towards embracing three-dimensional (3D) molecular architectures.[1][2] These sp³-rich structures offer a superior means to explore the complex topologies of biological targets, often leading to enhanced potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] Among the privileged scaffolds that enable this exploration, spirocycles have emerged as a particularly powerful tool for medicinal chemists.[3][4]

This guide focuses on a specific, highly valuable building block: 1,4-dioxaspiro[4.5]decane-8-carboxylic acid . This molecule merges the conformational rigidity and 3D nature of a spirocyclic system with the synthetic versatility of a carboxylic acid, providing a robust platform for generating diverse and innovative drug candidates. We will explore the strategic advantages of this scaffold, its physicochemical properties, and provide detailed protocols for its synthesis and derivatization.

The Strategic Advantage of the Spirocyclic Ketal Scaffold

The 1,4-dioxaspiro[4.5]decane core is more than just a structural curiosity; it is a carefully chosen motif that imparts several desirable features in drug design.

  • Three-Dimensionality and Vectorial Projection: Unlike a simple cyclohexane ring, the spirocyclic ketal fixes the conformation of the six-membered ring. The spiro-fused dioxolane ring projects substituents on the cyclohexane ring into distinct spatial vectors. This rigid framework reduces the entropic penalty of binding to a biological target and allows for precise orientation of pharmacophoric elements.[2][5]

  • Bioisosteric Replacement: The spirocyclic ketal can serve as a bioisostere for other common groups. For instance, it can replace a sterically demanding gem-dimethyl group, often improving metabolic stability by blocking susceptible oxidation sites. It can also act as a non-planar replacement for aromatic rings, a strategy used to "escape from flatland" and improve properties like solubility while reducing potential hERG liability.[2][3]

  • Modulation of Physicochemical Properties: The introduction of the spiro-ketal motif can significantly influence a molecule's properties. The oxygen atoms can act as hydrogen bond acceptors, potentially improving aqueous solubility. The overall increase in sp³ character generally correlates with better clinical success rates.[2] Furthermore, replacing planar aromatic systems with saturated spirocycles can lower lipophilicity (LogP), which is often beneficial for optimizing pharmacokinetic profiles.[2][3]

Below is a conceptual diagram illustrating how a spirocycle can replace a flat aromatic ring to create a more three-dimensional structure.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Spirocyclic Scaffold Flat_Ring Planar Aromatic Ring (e.g., Phenyl) Substituent_A1 R1 Flat_Ring->Substituent_A1 Substituent_B1 R2 Flat_Ring->Substituent_B1 Bioisosterism Bioisosteric Replacement Flat_Ring->Bioisosterism Spiro_Core Spiro[4.5]decane Core (Non-Planar) Substituent_A2 R1 Spiro_Core->Substituent_A2 Substituent_B2 R2 Spiro_Core->Substituent_B2 Bioisosterism->Spiro_Core

Conceptual replacement of a flat scaffold with a 3D spirocycle.

Physicochemical Profile

Understanding the intrinsic properties of a building block is critical for its effective deployment in a drug discovery campaign. The table below summarizes the key computed properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₁₄O₄PubChem[6]
Molecular Weight186.20 g/mol PubChem[6]
XLogP3-AA0.4PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count4PubChem[6]
Rotatable Bond Count1PubChem[6]
Polar Surface Area (PSA)55.8 ŲPubChem[6]

Expert Interpretation: The low XLogP value suggests good aqueous solubility, a highly desirable trait for drug candidates. The presence of both a hydrogen bond donor (the carboxylic acid) and multiple acceptors (the ether and carbonyl oxygens) allows for versatile interactions with biological targets. The low rotatable bond count is indicative of a conformationally constrained molecule, which is advantageous for potent and selective binding.

Application Case Study: A Scaffold for Biologically Active Molecules

While direct examples of this compound in clinical candidates are proprietary, its amine-containing counterpart, 8-amino-1,4-dioxaspiro[4.5]decane, has been successfully used in developing potent ligands for CNS targets. For instance, derivatives have been synthesized and evaluated as high-affinity ligands for the σ₁ receptor, which is a target for imaging agents in oncology and for therapeutics in neurodegenerative diseases.[7] The spirocyclic core was crucial for orienting the pharmacophoric elements correctly within the receptor's binding pocket.[7] This provides a strong rationale for the utility of the corresponding carboxylic acid, which can be used to generate amides, esters, and other functionalities to probe structure-activity relationships (SAR) in a similar fashion.

Experimental Protocols

The following protocols provide a framework for the synthesis and utilization of the title compound. As a Senior Application Scientist, I must emphasize that these are robust, general procedures that may require optimization based on the specific substrate and scale.

Protocol 4.1: Synthesis of this compound

The synthesis of the title compound begins with the commercially available 1,4-cyclohexanedione. A two-step sequence involving selective mono-ketalization followed by oxidation is a common and effective route.

G cluster_reagents Key Reagents reagent reagent Start 1,4-Cyclohexanedione Intermediate 1,4-Dioxaspiro[4.5]decan-8-one Start->Intermediate Step 1: Ketalization Product This compound Intermediate->Product Step 2: Oxidation reagent1 Ethylene Glycol, p-TsOH (cat.) reagent2 e.g., Jones Reagent or other oxidant

Synthetic workflow for the title compound.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [8][9]

This step protects one of the two ketone functionalities. Selective mono-ketalization can be achieved under carefully controlled conditions.

  • Materials: 1,4-cyclohexanedione, ethylene glycol (1.0-1.2 eq), p-toluenesulfonic acid (p-TsOH, catalytic amount), toluene.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol and a catalytic amount of p-TsOH.

    • Equip the flask with a Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 1,4-dioxaspiro[4.5]decan-8-one, can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.[10]

Causality Note: The use of a Dean-Stark trap is critical. Ketal formation is a reversible equilibrium reaction. By removing the water byproduct, the equilibrium is driven towards the product side, ensuring a high yield. Toluene is an excellent solvent for this as it forms an azeotrope with water.

Step 2: Oxidation to this compound

This step is a conceptual representation as direct oxidation of the ketone to a carboxylic acid with retention of the ketal is non-trivial. A more common synthetic route would involve conversion to an intermediate like a cyanohydrin or α-halo ketone followed by hydrolysis/rearrangement, or a haloform reaction if a methyl ketone were present. For the purpose of this guide, we will assume access to the desired carboxylic acid, which is commercially available from various suppliers, as its synthesis from the ketone intermediate can be complex.

Protocol 4.2: General Procedure for Amide Bond Formation

The carboxylic acid is a versatile handle, most commonly used for forming amide bonds. This is a cornerstone reaction in medicinal chemistry.[11][12] The following protocol uses HATU, a modern and highly efficient coupling reagent that minimizes side reactions like racemization.[11]

  • Materials: this compound (1.0 eq), desired amine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), DIPEA (N,N-Diisopropylethylamine, 2-3 eq), anhydrous DMF or DCM.

  • Apparatus: Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere.

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive O-acylisourea intermediate.

    • Add the amine (dissolved in a small amount of DMF if necessary) to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton, facilitating the activation step. Using a hindered base like DIPEA prevents it from competing with the desired amine in the subsequent coupling step. Pre-activation is often employed for sterically hindered acids or less reactive amines to ensure the activated species is fully formed before the nucleophile is introduced.[13][14]

Conclusion and Future Outlook

This compound is a prime example of a modern building block designed to meet the challenges of contemporary drug discovery. Its inherent three-dimensionality, conformational rigidity, and versatile synthetic handle make it an invaluable tool for medicinal chemists aiming to create novel therapeutics with superior properties. The ability to use this scaffold to escape molecular flatness and finely tune physicochemical characteristics ensures its continued and expanding application in the development of next-generation medicines.[2][3] As synthetic methodologies continue to advance, the accessibility and utility of such sophisticated building blocks will only increase, further empowering the design of innovative and effective drugs.

References

The Spirocyclic Scaffold: Application Notes for 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Flat, aromatic-rich molecules have long dominated drug pipelines, but attention is increasingly turning towards scaffolds that offer greater three-dimensional (3D) complexity. Spirocyclic systems, which feature two rings joined by a single common atom, are at the forefront of this shift. Their rigid, well-defined conformational arrangements allow for a more precise orientation of functional groups in the protein binding pockets, often leading to enhanced potency, selectivity, and metabolic stability.

This guide focuses on a particularly valuable building block within this class: 1,4-dioxaspiro[4.5]decane-8-carboxylic acid . The spirocyclic core, consisting of a protected cyclohexane ring, provides a robust anchor for exploring chemical space. The carboxylic acid functionality at the 8-position serves as a versatile synthetic handle, primarily for the generation of diverse amide libraries, enabling systematic Structure-Activity Relationship (SAR) studies. These notes will provide detailed protocols for the synthesis of this key intermediate and its subsequent application in a typical drug discovery workflow, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis of the Core Building Block

The journey to utilizing this compound begins with the synthesis of its ketone precursor, a stable and readily accessible intermediate. From there, a synthetic homologation is required to introduce the carboxylic acid group.

Protocol 1.1: Synthesis of the Ketone Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

The most efficient route to the ketone precursor involves the selective mono-ketalization of 1,4-cyclohexanedione. An established method utilizes the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[1][2]

Rationale: This method is advantageous as it starts from a symmetrical precursor, and the selective hydrolysis under controlled acidic conditions yields the desired mono-ketal in high purity, avoiding the statistical mixture that can arise from direct ketalization of 1,4-cyclohexanedione.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (1.0 eq).

  • Solvent Addition: Add a 5:1 mixture of acetic acid and water (e.g., 6 mL per gram of starting material).[1]

  • Reaction: Heat the mixture to 65°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 15-30 minutes.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization from a solvent like petroleum ether to yield 1,4-dioxaspiro[4.5]decan-8-one as a white solid.[2]

Protocol 1.2: Proposed Synthesis of this compound via Strecker/Hydrolysis Pathway

While a direct oxidation of the ketone is challenging, a reliable method for converting a ketone to a carboxylic acid with the addition of a carbon atom is through the formation and subsequent hydrolysis of an α-aminonitrile (a variation of the Strecker synthesis).[3][4][5] This two-step sequence first installs a nitrile and an amino group, which is then hydrolyzed to the desired carboxylic acid.

Causality: The Strecker synthesis provides a robust and well-documented pathway for forming α-amino acids from ketones.[5] The key steps involve the formation of an iminium ion, which is readily attacked by a cyanide nucleophile. The resulting α-aminonitrile is a stable intermediate that can be vigorously hydrolyzed to the carboxylic acid.

Experimental Protocol:

Step A: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Reaction Setup: In a sealed vessel, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a solution of aqueous ammonia (e.g., 7N solution in methanol).

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq). Caution: Potassium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the disappearance of the starting ketone by TLC.

  • Work-up: Quench the reaction by pouring it into a mixture of ice and water. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude α-aminonitrile can be purified by column chromatography.

Step B: Hydrolysis to this compound

  • Reaction Setup: Place the crude α-aminonitrile from the previous step in a round-bottom flask.

  • Hydrolysis: Add a strong acid solution (e.g., 6M hydrochloric acid or sulfuric acid) and heat the mixture to reflux (typically >100°C) for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH to be slightly acidic (pH 3-4) with a base like sodium hydroxide and extract the product into an organic solvent.

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the resulting solid by recrystallization to yield this compound.

G cluster_0 Synthesis of Precursor Ketone cluster_1 Synthesis of Target Carboxylic Acid Tetraoxa 1,4,9,12-Tetraoxadispiro- [4.2.4.2]tetradecane Ketone 1,4-Dioxaspiro[4.5]decan-8-one Tetraoxa->Ketone H₃O⁺ (aq. AcOH) Selective Hydrolysis [5] Aminonitrile 8-Amino-1,4-dioxaspiro[4.5]- decane-8-carbonitrile Ketone->Aminonitrile NH₄Cl, KCN Strecker Synthesis [12] CarboxylicAcid 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid Aminonitrile->CarboxylicAcid H₃O⁺, Δ Nitrile Hydrolysis

Caption: Synthetic pathway to the target carboxylic acid.

Part 2: Application in SAR-Driven Drug Discovery

The primary utility of this compound is as a scaffold for generating libraries of derivatives, most commonly amides, to probe the binding requirements of a biological target.

Rationale for Amide Library Synthesis

The amide bond is one of the most fundamental and robust linkages in medicinal chemistry. By coupling the spirocyclic carboxylic acid with a diverse panel of amines, researchers can systematically vary the steric and electronic properties of the substituent appended to the core. This allows for a detailed exploration of the SAR, identifying key interactions that enhance target affinity and selectivity.

Protocol 2.1: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well for a wide range of amines, including those that are sterically hindered or electronically deactivated.

Experimental Protocol:

  • Reaction Setup: In a vial under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) to the solution, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G cluster_workflow Drug Discovery Workflow Start 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid Coupling Parallel Amide Coupling (Protocol 2.1) Start->Coupling Library Diverse Amide Library (R₁, R₂, R₃...Rn) Coupling->Library Array of Amines Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Biological Data SAR->Coupling Design Next Generation Lead Lead Compound Identification SAR->Lead

Caption: Iterative workflow for SAR exploration.

Part 3: Target Applications and Representative Data

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown significant promise against several important biological targets. The carboxylic acid building block is an ideal starting point for synthesizing analogs of these known active compounds.

Application Example 1: Sigma-1 (σ₁) Receptor Ligands for Tumor Imaging

The σ₁ receptor is overexpressed in various tumor cell lines, making it an attractive target for the development of PET imaging agents. A known high-affinity σ₁ ligand, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrates the utility of this scaffold.[6] Using the carboxylic acid, one could synthesize a library of benzamide derivatives to probe the binding pocket and optimize for affinity and selectivity.

Application Example 2: 5-HT₁ₐ Receptor Agonists

The 5-HT₁ₐ receptor is a key target for treating anxiety and depression. Arylpiperazine derivatives attached to the 1,4-dioxaspiro[4.5]decane core are known to be potent 5-HT₁ₐ agonists.[7] The carboxylic acid allows for the synthesis of analogs where the linker between the spirocycle and the arylpiperazine is an amide bond, providing a different chemical space to explore compared to the known alkyl linkers.

Representative Biological Data

The following table summarizes biological data for known ligands based on the closely related aza-spiro[4.5]decane scaffold to illustrate the potential therapeutic applications and the level of potency that can be achieved. Researchers using this compound would aim to generate novel amides with similar or improved activity profiles.

Compound IDScaffold TypeTargetActivity (Kᵢ, nM)Therapeutic AreaReference
5a 1,4-Dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4Oncology Imaging[6]
17 1-Oxa-8-azaspiro[4.5]decaneM₁ Muscarinic ReceptorPotent AgonistAlzheimer's Disease[8]

This data underscores the pharmacological relevance of the spiro[4.5]decane core and provides a benchmark for new compounds synthesized from the 8-carboxylic acid derivative.

Conclusion

This compound is a high-value building block for modern drug discovery. Its rigid 3D architecture provides a unique platform for designing selective and potent ligands. The protocols outlined in this guide offer a robust pathway for its synthesis and subsequent elaboration into diverse chemical libraries. By leveraging this scaffold, researchers are well-equipped to move beyond chemical flatness and explore the rich, three-dimensional landscape of biologically relevant chemical space.

References

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacological properties to drug candidates. Its rigid, three-dimensional architecture provides a unique vector for exploring chemical space, moving beyond traditional flat aromatic systems.[1] This guide provides a detailed, field-proven protocol for the synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a key building block for creating diverse compound libraries. We will dissect the synthesis into three core stages, explaining the chemical principles behind each transformation and providing step-by-step instructions for laboratory execution.

Introduction: The Value of the Spirocyclic Scaffold

Spirocyclic systems, such as the 1,4-dioxaspiro[4.5]decane core, have garnered significant attention in drug discovery. Their unique three-dimensional nature can lead to enhanced potency, improved selectivity, and better pharmacokinetic profiles compared to simpler, non-spirocyclic analogs.[2] The title compound, this compound, serves as a versatile intermediate. The spirocyclic ketal provides metabolic stability, while the carboxylic acid moiety acts as a synthetic handle for further modification, enabling the creation of amides, esters, and other derivatives. These derivatives have shown promise as 5-HT1A receptor agonists for treating CNS disorders, as potential antimicrobial and anticancer agents, and as intermediates for enzyme inhibitors.[1][2]

Strategic Overview: Retrosynthetic Analysis

A logical synthetic strategy begins with deconstructing the target molecule into readily available starting materials. The carboxylic acid can be formed by the oxidation of a primary alcohol, which in turn can be synthesized by the reduction of a ketone. This key ketone intermediate, 1,4-dioxaspiro[4.5]decan-8-one, is accessible through the selective protection of one carbonyl group in the symmetric starting material, 1,4-cyclohexanedione.

G Target 1,4-dioxaspiro[4.5]decane- 8-carboxylic acid Alcohol 1,4-dioxaspiro[4.5]decan- 8-ylmethanol Target->Alcohol Oxidation Ketone 1,4-dioxaspiro[4.5]decan-8-one Alcohol->Ketone Reduction Dione 1,4-Cyclohexanedione Ketone->Dione Monoketalization

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

Principle of Selective Monoketalization

The foundational step is the protection of one of the two equivalent ketone functionalities in 1,4-cyclohexanedione. This is achieved through an acid-catalyzed reaction with ethylene glycol to form a cyclic ketal (also known as an acetal). The reaction is reversible, and driving it to completion requires the removal of water, typically using a Dean-Stark apparatus or a chemical drying agent like molecular sieves.[3][4] Using a slight excess of the dione relative to the diol can favor the formation of the mono-protected product over the diprotected species.

G cluster_workflow Workflow for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis A 1. Combine 1,4-cyclohexanedione, ethylene glycol, and p-TsOH in toluene. B 2. Heat to reflux with Dean-Stark trap. A->B C 3. Monitor reaction by TLC/GC until starting material is consumed. B->C D 4. Cool, quench with aq. NaHCO₃, and perform aqueous workup. C->D E 5. Purify by column chromatography or distillation. D->E G cluster_mech TEMPO-Catalyzed Oxidation Mechanism TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduced Alcohol R-CH₂OH Oxoammonium->Alcohol Oxidizes Alcohol Hydroxylamine->TEMPO Re-oxidized CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO Oxidizes CarboxylicAcid R-COOH

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a bifunctional molecule featuring a spiroketal and a carboxylic acid moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The spirocyclic core imparts a rigid, three-dimensional conformation that can be advantageous for designing molecules with high target specificity. Given its potential applications, rigorous analytical characterization is imperative to confirm its chemical identity, structure, and purity. This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization of this compound, emphasizing the synergy between spectroscopic and chromatographic techniques.

Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
Molecular Formula C₉H₁₄O₄--INVALID-LINK--[1]
Molecular Weight 186.20 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Monoisotopic Mass 186.08920892 Da--INVALID-LINK--[1]
SMILES C1CC2(CCC1C(=O)O)OCCO2--INVALID-LINK--[1]

Integrated Analytical Workflow

A robust characterization of this compound relies on an integrated workflow where each analytical technique provides complementary information. Spectroscopic methods are employed for structural elucidation, while chromatographic techniques are essential for assessing purity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation (Spectroscopy) cluster_2 Purity Assessment (Chromatography) cluster_3 Data Integration & Final Report Sample 1,4-Dioxaspiro[4.5]decane- 8-carboxylic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR HPLC HPLC-UV/PDA Sample->HPLC Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Integrated workflow for the characterization of this compound.

Part 1: Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound should be fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Spectral Width: ~240 ppm

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Spectral Data:

Atom TypePredicted Chemical Shift (ppm)Multiplicity (¹H NMR)Notes
¹H NMR
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletHighly deshielded proton, position can be concentration-dependent.
Dioxolane (-O-CH₂-CH₂-O-)3.9 - 4.1Singlet or MultipletProtons of the ethylene glycol bridge.
Cyclohexane (-CH-)2.4 - 2.6MultipletMethine proton at C8, adjacent to the carboxyl group.
Cyclohexane (-CH₂-)1.5 - 2.2MultipletsDiastereotopic protons of the cyclohexane ring.
¹³C NMR
Carbonyl (-COOH)175 - 185Deshielded due to the electronegative oxygen atoms.
Spiro Carbon (C5)108 - 112Characteristic shift for a ketal carbon.
Dioxolane (-O-C H₂-C H₂-O-)64 - 66Carbons of the ethylene glycol bridge.
Cyclohexane (-C H-)40 - 45Methine carbon at C8.
Cyclohexane (-C H₂-)25 - 35Methylene carbons of the cyclohexane ring.

Note: The exact chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode, or ammonium hydroxide (0.1%) for deprotonation in negative ion mode.

  • Instrument Parameters (Example for a Q-TOF Mass Spectrometer):

    • Ionization Mode: ESI (Positive and Negative)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Mass Range: m/z 50 - 500

Expected Mass Spectral Data:

Ion AdductExpected m/zIonization Mode
[M+H]⁺187.0965Positive
[M+Na]⁺209.0784Positive
[M-H]⁻185.0819Negative
Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol: FTIR Analysis

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000 - 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadVery characteristic broad absorption due to hydrogen bonding.[2]
C-H Stretch (Alkane)2850 - 2960Medium-StrongC-H bonds of the cyclohexane and ethylene groups.
C=O Stretch (Carboxylic Acid)1700 - 1730StrongCarbonyl stretch, a very prominent peak.[2]
C-O Stretch1210 - 1320StrongAssociated with the carboxylic acid C-O bond.[2]
C-O Stretch (Ketal)1050 - 1150StrongCharacteristic of the spiroketal C-O bonds.
O-H Bend (Carboxylic Acid)900 - 960Medium, BroadOut-of-plane bend, also characteristic.[2]

Part 2: Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities, such as starting materials, by-products, or degradation products. A UV or Photodiode Array (PDA) detector is commonly used for detection, although this compound lacks a strong chromophore, which may necessitate derivatization for high sensitivity or the use of alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS).

Potential Impurities: The synthesis of this compound often starts from 1,4-dioxaspiro[4.5]decan-8-one.[3][4] Therefore, the starting ketone is a primary potential impurity that must be monitored. Other potential impurities could include reagents from the synthesis or by-products from side reactions.

Protocol: Reverse-Phase HPLC Method

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for end absorption of the carbonyl) or PDA detector (200-400 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Area % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Expected Analytical Results

The table below provides a consolidated summary of the expected data from the multi-technique characterization of this compound.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)~10-12 (br s, 1H, -COOH), ~3.9-4.1 (m, 4H, -OCH₂CH₂O-), ~2.4-2.6 (m, 1H, -CH-COOH), ~1.5-2.2 (m, 8H, cyclohexane -CH₂-)
¹³C NMR Chemical Shifts (ppm)~175-185 (-COOH), ~108-112 (spiro C), ~64-66 (-OCH₂CH₂O-), ~40-45 (C-COOH), ~25-35 (cyclohexane -CH₂-)
ESI-MS m/z[M+H]⁺ at 187.0965, [M-H]⁻ at 185.0819
FTIR Wavenumbers (cm⁻¹)~2500-3300 (broad O-H), ~1700-1730 (strong C=O), ~1050-1150 (strong C-O ketal)
HPLC Purity>95% (Area % at 210 nm, method dependent)

References

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable spirocyclic building block in medicinal and materials chemistry. The guide is designed for researchers, chemists, and drug development professionals, focusing on process safety, scalability, and practical execution. We will explore the underlying chemical principles, justify the chosen synthetic strategy, and present a step-by-step protocol for multi-gram to kilogram production, complete with safety considerations, characterization data, and troubleshooting advice.

Introduction: The Significance of the Spiroketal Scaffold

Spiroketals are a class of organic compounds characterized by two rings connected through a single, shared tetrahedral carbon. This structural motif is a "privileged substructure" found in numerous natural products with a wide array of biological activities.[1] The rigid, three-dimensional architecture of the spiroketal core serves as an excellent scaffold for presenting functional groups in precise spatial orientations, making it highly attractive for drug design and diversity-oriented synthesis.[1][2] this compound, in particular, is a versatile intermediate, providing a protected cyclohexanone core with a carboxylic acid handle for further chemical elaboration. Its derivatives are key components in the development of novel therapeutic agents, including selective 5-HT1A receptor agonists.[3][4]

Synthetic Strategy & Rationale for Scale-Up

The successful scale-up of a chemical synthesis requires a strategy that prioritizes safety, efficiency, cost-effectiveness, and robustness. Several routes to spiroketal structures exist, but for large-scale production, a thermodynamically controlled acid-catalyzed spiroketalization is often the most reliable approach.[1]

Retrosynthetic Analysis

Our retrosynthetic approach identifies 4-oxocyclohexanecarboxylic acid as the ideal starting material. This precursor is commercially available and contains the required carbon skeleton. The core of our strategy is the selective protection of the ketone functionality as an ethylene ketal, a robust and well-established transformation.

G Target 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid SM 4-Oxocyclohexane- carboxylic acid Target->SM Ketal Hydrolysis (Retrosynthesis) Reagent Ethylene Glycol SM->Reagent Acid-Catalyzed Ketalization (Forward Synthesis) G cluster_reaction Reaction Phase cluster_workup Work-Up & Isolation cluster_purification Purification & Finishing A 1. Charge Reactor: - 4-Oxocyclohexanecarboxylic Acid - Ethylene Glycol - p-TsOH - Toluene B 2. Assemble Dean-Stark Apparatus & Condenser A->B C 3. Heat to Reflux (~110-115 °C internal temp) B->C D 4. Monitor Water Collection (Reaction Time: 4-8 hours) C->D E 5. Cool Reaction to Room Temperature D->E Reaction Complete F 6. Quench & Neutralize: Slowly add sat. NaHCO₃ solution E->F G 7. Phase Separation: Separate aqueous and organic layers F->G H 8. Extraction: Extract aqueous layer with Ethyl Acetate G->H I 9. Combine & Dry: Combine organic layers, dry over Na₂SO₄ H->I J 10. Solvent Removal: Concentrate under reduced pressure I->J K 11. Crystallization: Dissolve crude solid in hot Ethyl Acetate, add Heptane, cool slowly J->K L 12. Filtration & Washing: Collect crystals, wash with cold Heptane K->L M 13. Drying: Dry under vacuum at 40-50 °C L->M Final Final Product: 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid M->Final

References

Application Note: 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid as a Novel pH-Sensitive Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The efficacy of targeted therapies, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload.[1][2][3][4] The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[5][] However, upon reaching the target site, the linker must efficiently release the payload to exert its therapeutic effect.[7][8][][10][11][12] This delicate balance has driven the development of various "cleavable" linkers that are designed to be selectively cleaved in the unique microenvironment of tumor tissues or within specific cellular compartments.[1][2][7][8][]

One of the most successful strategies involves the use of pH-sensitive linkers.[13][14][15][16] These linkers are designed to hydrolyze and release their payload in the acidic conditions characteristic of the tumor microenvironment (pH 6.5-6.9) or within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) following internalization of the bioconjugate.[14] This application note introduces 1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a promising, novel platform for the development of next-generation pH-sensitive linkers for bioconjugation. Its core structural feature, an acid-labile ketal, offers a unique opportunity for controlled, pH-dependent payload release.

Properties and Rationale for Use

The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal, a functional group known for its stability at neutral pH and susceptibility to acid-catalyzed hydrolysis. This inherent chemical property makes it an ideal candidate for a pH-sensitive cleavable linker.

PropertyValueSource
Molecular Formula C9H14O4[17]
Molecular Weight 186.20 g/mol [17]
IUPAC Name This compound[17]
SMILES C1CC2(CCC1C(=O)O)OCCO2[17]

The proposed mechanism of action relies on the protonation of one of the ketal oxygen atoms under acidic conditions, which initiates a cascade that ultimately leads to the cleavage of the C-O bonds and the release of the payload. The spirocyclic nature of the linker may impart a degree of conformational rigidity, which can contribute to enhanced stability in circulation compared to more flexible acyclic acid-labile linkers.

cluster_Linker 1,4-Dioxaspiro[4.5]decane Linker Core cluster_Cleavage Acid-Catalyzed Hydrolysis cluster_Environment Triggering Environment Linker 1,4-Dioxaspiro[4.5]decane (Ketal Moiety) Protonation Protonation of Ketal Oxygen Cleavage C-O Bond Cleavage Protonation->Cleavage Initiates hydrolysis Payload_Release Payload Release Cleavage->Payload_Release Leads to Acidic_pH Acidic pH (e.g., Endosome/Lysosome) Acidic_pH->Protonation H+

Caption: Proposed mechanism of pH-triggered payload release.

Proposed Application: A Model Antibody-Drug Conjugate (ADC)

We propose the use of a bifunctional derivative of this compound for the construction of an ADC. This linker would possess two key reactive sites:

  • An antibody conjugation site: For example, an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues on the antibody.

  • A payload attachment site: For instance, a maleimide group for conjugation to a thiol-containing payload, or another activated ester for an amine-containing payload.

This modular design allows for the pre-formation of a linker-payload construct, which is then conjugated to the antibody in a subsequent step.

Detailed Hypothetical Protocols

The following protocols outline a general workflow for the synthesis and characterization of an ADC using a proposed 1,4-dioxaspiro[4.5]decane-based linker.

Protocol 1: Synthesis of a Bifunctional Linker-Payload Construct

This protocol describes the synthesis of a maleimide-functionalized linker and its subsequent conjugation to a thiol-containing payload.

  • Activation of the carboxylic acid:

    • Dissolve this compound in anhydrous dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Amidation with a diamine spacer:

    • Dissolve the activated NHS ester in anhydrous DCM.

    • Add a diamine spacer (e.g., N-Boc-ethylenediamine) in slight excess and a non-nucleophilic base like triethylamine (TEA).

    • Stir at room temperature overnight.

    • Purify the Boc-protected amine-functionalized linker by column chromatography.

  • Maleimide functionalization:

    • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

    • Neutralize the resulting amine salt with a base.

    • React the free amine with maleimido-propionic acid NHS ester to introduce the maleimide group.

    • Purify the final bifunctional linker by column chromatography.

  • Payload conjugation:

    • Dissolve the maleimide-functionalized linker and a thiol-containing payload in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer at pH ~7).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC or LC-MS.

    • Purify the linker-payload construct by preparative HPLC.

Protocol 2: Conjugation of Linker-Payload to an Antibody
  • Antibody preparation:

    • Prepare a solution of the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4).

    • Ensure the antibody concentration is between 5-10 mg/mL.

  • Conjugation reaction:

    • Dissolve the NHS ester-activated linker-payload construct in an organic co-solvent like dimethyl sulfoxide (DMSO).

    • Add the linker-payload solution to the antibody solution in a controlled, dropwise manner with gentle stirring. A typical molar excess of the linker-payload construct is 5-10 fold over the antibody.

    • Allow the reaction to proceed at 4°C for 4-6 hours or at room temperature for 1-2 hours.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).

Protocol 3: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the DAR. This method provides information on the distribution of different DAR species.

    • Mass Spectrometry: Use techniques like native mass spectrometry or LC-MS after deglycosylation and reduction of the antibody to accurately determine the mass of the conjugated antibody and calculate the DAR.

  • Purity and aggregation analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): Assess the level of aggregation and fragmentation in the final ADC product.

  • In vitro pH-dependent release study:

    • Incubate the ADC in buffers at different pH values (e.g., pH 7.4, 6.5, and 5.0).

    • At various time points, analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.

cluster_Workflow ADC Synthesis and Characterization Workflow cluster_Characterization_Details Characterization Methods Linker_Synth Protocol 1: Bifunctional Linker-Payload Synthesis Conjugation Protocol 2: Antibody Conjugation Linker_Synth->Conjugation Linker-Payload Construct Purification ADC Purification (SEC or TFF) Conjugation->Purification Crude ADC Characterization Protocol 3: ADC Characterization Purification->Characterization Purified ADC DAR DAR Determination (UV-Vis, HIC, MS) Purity Purity/Aggregation (SEC-HPLC) Release pH Release Study

Caption: Overall experimental workflow for ADC production.

Data Interpretation and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DAR - Inefficient activation of the linker.- Hydrolysis of the activated ester.- Insufficient molar excess of linker-payload.- Confirm activation by analytical methods (e.g., NMR, MS).- Use anhydrous solvents and perform conjugation promptly after activation.- Increase the molar ratio of linker-payload to antibody.
High level of aggregation - High DAR leading to increased hydrophobicity.- Use of excessive organic co-solvent.- Inappropriate buffer conditions.- Reduce the molar excess of linker-payload.- Optimize the percentage of co-solvent (typically <10% v/v).- Screen different buffer pH and excipients.
Premature payload release at pH 7.4 - Instability of the linker-payload construct.- Presence of esterases in the buffer (if using serum).- Re-evaluate the linker design for enhanced stability.- Perform stability studies in purified buffer systems.
Broad DAR distribution in HIC - Heterogeneity of reactive sites on the antibody.- Inconsistent reaction conditions.- This is expected for lysine conjugation. For a more homogenous product, consider site-specific conjugation technologies.- Ensure consistent temperature, pH, and reaction time.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the design of pH-sensitive linkers in bioconjugation. Its inherent acid-labile ketal functionality provides a clear and rational basis for its application in the targeted delivery of therapeutic payloads. The proposed protocols provide a framework for the synthesis and evaluation of ADCs utilizing this linker technology.

Future research should focus on:

  • Kinetic studies: Detailed investigation of the hydrolysis kinetics of this linker at various pH values to precisely tune the release profile.

  • In vitro and in vivo evaluation: Assessment of the efficacy and safety of ADCs constructed with this linker in relevant cancer cell lines and animal models.

  • Structural modifications: Synthesis of derivatives of the spirocyclic core to further optimize stability, solubility, and release kinetics.

The exploration of this and other novel linker technologies will continue to be a driving force in the advancement of next-generation bioconjugate therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve overall yield and purity. Drawing from established chemical principles and published procedures, we will address specific experimental challenges in a practical, question-and-answer format.

Overview of the Recommended Synthetic Pathway

The synthesis of this compound is a multi-step process where yield can be compromised at several stages. A robust and logical pathway proceeds from the readily available 1,4-cyclohexanedione through four key transformations: selective ketalization, reduction, nucleophilic substitution to introduce a carbon nitrile, and subsequent hydrolysis. This guide is structured to address challenges at each of these critical junctures.

Synthetic_Pathway A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B  Step 1: Ketalization (Ethylene Glycol, Acid Catalyst) C 1,4-Dioxaspiro[4.5]decan-8-ol B->C  Step 2: Reduction (e.g., NaBH4) D Sulfonate Ester Intermediate (e.g., Tosylate) C->D  Step 3a: Tosylation (TsCl, Pyridine) E 1,4-Dioxaspiro[4.5]decane-8-carbonitrile D->E  Step 3b: Cyanide Displacement (NaCN) F This compound E->F  Step 4: Hydrolysis (H3O+ or OH-)

Caption: Recommended synthetic pathway for this compound.

Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Intermediate)

This initial step involves the selective protection of one ketone group of 1,4-cyclohexanedione. Achieving high selectivity and yield is crucial for the success of the entire synthesis.

FAQ 1.1: My ketalization reaction is slow, and the yield of 1,4-dioxaspiro[4.5]decan-8-one is low. What are the primary causes?

Answer: Low yields in ketalization are most often traced back to two factors: unfavorable reaction equilibrium and catalyst issues.

  • Chemical Causality (Equilibrium): Ketalization is a reversible reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials (the ketone), preventing the reaction from reaching completion.

  • Troubleshooting & Solutions:

    • Aggressive Water Removal: The most critical factor is the continuous removal of water. The use of a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or benzene) is standard practice. Ensure the solvent is refluxing at a rate that allows for efficient separation of water.

    • Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Use anhydrous solvents and freshly opened reagents.

    • Catalyst Choice: While traditional acid catalysts like p-toluenesulfonic acid (pTSA) are common, they can sometimes lead to side reactions if not used in appropriate amounts. Consider alternative catalysts such as solid acid resins (e.g., Amberlyst, D113) which simplify workup and can be recycled.[2] Some modern methods also employ metal complexes which can be highly efficient even in catalytic amounts.[3]

FAQ 1.2: I am forming a significant amount of the bisketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane). How can I improve the selectivity for the monoketal?

Answer: Formation of the bisketal is a common issue arising from the similar reactivity of both ketone groups. Selectivity is achieved by controlling stoichiometry and reaction conditions, or by starting from the bisketal and performing a selective hydrolysis.

  • Chemical Causality (Stoichiometry): Using a large excess of ethylene glycol will, by mass action, favor the formation of the fully protected bisketal.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a slight excess, but not a large one, of ethylene glycol (e.g., 1.1-1.2 equivalents). This favors the initial monoketal formation. Monitor the reaction closely by TLC or GC to stop it before significant bisketal formation occurs.

    • Selective Hydrolysis: An effective alternative route is to synthesize the bisketal first and then perform a controlled, selective hydrolysis back to the monoketal. This approach can often provide cleaner material.[2][4] Using a weak acid catalyst in an aqueous medium allows for the removal of one ketal group while the other remains intact.[2] This method has been reported to achieve yields of around 65%.[2]

Method Catalyst Conditions Reported Yield Reference
Selective DeketalizationAcetic Acid / H₂O65°C, 11 min~80% (chromatographic)[4]
Selective DeketalizationWeak Acid Cationic Resin60-80°C, 0.5-4h~65% (isolated)[2]
Direct KetalizationIonic Liquid132°C, 4h~99% (crude)[5]

Part 2: Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol

This step converts the remaining ketone into a secondary alcohol, which is a necessary precursor for introducing the final carboxylic acid group.

FAQ 2.1: Which reducing agent is optimal for converting 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol?

Answer: For this transformation, sodium borohydride (NaBH₄) is the preferred reagent over stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Chemical Causality (Reactivity & Safety): NaBH₄ is a mild and selective reducing agent that readily reduces ketones but does not affect the ketal protecting group. It is also safer to handle and the reaction workup is significantly more straightforward than with LiAlH₄. Reactions are typically run in alcoholic solvents like methanol or ethanol at mild temperatures (0°C to room temperature).

  • Experimental Protocol (General):

    • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, monitoring for gas evolution.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

    • Monitor completion by TLC.

    • Quench the reaction carefully by the slow addition of water, followed by acidification (e.g., with 1M HCl) to destroy excess NaBH₄.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ol.[6]

Part 3: Conversion to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This two-step sequence is often the most challenging. It involves converting the alcohol into a good leaving group (e.g., a tosylate) and then displacing it with a cyanide nucleophile (Sₙ2 reaction).

FAQ 3.1: The Sₙ2 displacement with sodium cyanide is giving a low yield of the nitrile and forming an undesired alkene side-product. How can this be fixed?

Answer: This is a classic case of competing Sₙ2 (substitution) and E2 (elimination) reactions. The secondary nature of the substrate makes it susceptible to elimination, especially with a nucleophile like cyanide which is also a moderately strong base.

  • Chemical Causality (Sₙ2 vs. E2): The tosylate is a bulky leaving group. When the cyanide ion attacks the hydrogen on an adjacent carbon (acting as a base) instead of the carbon bearing the leaving group (acting as a nucleophile), an E2 elimination occurs, leading to an alkene byproduct.

  • Troubleshooting & Solutions:

    • Solvent Choice is Critical: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation (Na⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic, favoring the Sₙ2 pathway. Protic solvents (like ethanol or water) would solvate the cyanide ion, reducing its nucleophilicity and favoring elimination.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures disproportionately favor the elimination pathway, which has a higher activation energy.

    • Leaving Group: While tosylate is standard, a mesylate or triflate can also be used. Triflates are exceptionally good leaving groups and can sometimes promote Sₙ2 at lower temperatures, but are more expensive.

SN2_vs_E2 start Substrate (Tosylate) product_sn2 Nitrile Product start->product_sn2 Substitution product_e2 Alkene Byproduct start->product_e2 Elimination sub_path Sₙ2 Pathway (Favored in DMSO, DMF) elim_path E2 Pathway (Favored at High Temp) nucleophile CN⁻ nucleophile->start:f1 Attacks Carbon nucleophile->start:f0 Attacks Proton

Caption: Competing Sₙ2 and E2 pathways in the synthesis of the nitrile intermediate.

Part 4: Hydrolysis of the Nitrile to Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. The main challenge here is to achieve complete conversion without cleaving the acid-sensitive ketal protecting group.

FAQ 4.1: Acidic hydrolysis of my nitrile is also cleaving the ketal protecting group, leading to a mixture of products. What is a better method?

Answer: This is a significant and predictable challenge. Ketal groups are stable to bases but are readily hydrolyzed under acidic conditions.[1] Therefore, performing the nitrile hydrolysis under basic conditions is strongly recommended to preserve the ketal.

  • Chemical Causality (Protecting Group Stability): The mechanism of acid-catalyzed ketal hydrolysis involves protonation of one of the ether oxygens, turning it into a good leaving group.[1] This process is not possible under basic conditions.

  • Recommended Protocol (Basic Hydrolysis):

    • Dissolve the 1,4-dioxaspiro[4.5]decane-8-carbonitrile[7] (1.0 eq) in a solvent like ethanol or a mixture of ethanol and water.

    • Add a significant excess of a strong base, such as aqueous sodium hydroxide or potassium hydroxide (e.g., 3-5 M solution).

    • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material and the evolution of ammonia gas (use appropriate ventilation). This may take several hours.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the cooled basic solution with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylate salt, causing the final carboxylic acid product to precipitate.

    • The crude product can then be collected by filtration or extracted with an organic solvent.

    • Purify the final product by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) to obtain pure this compound.[8][9]

By carefully considering the reaction mechanisms and potential side reactions at each step, researchers can systematically troubleshoot and optimize the synthesis of this valuable spirocyclic compound, leading to significant improvements in both yield and purity.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to streamline your experimental workflow.

Troubleshooting Guide: Navigating Common Side Reactions and Experimental Pitfalls

The synthesis of this compound typically proceeds via a two-step sequence: the ketalization of a 4-cyanocyclohexanone derivative followed by hydrolysis of the nitrile functionality. This guide will address potential side reactions and challenges in each of these critical steps.

Step 1: Ketalization of 4-Cyanocyclohexanone with Ethylene Glycol

The formation of the spiroketal is a crucial step to protect the ketone functionality. While seemingly straightforward, several side reactions can diminish the yield and purity of the desired 1,4-dioxaspiro[4.5]decane-8-carbonitrile intermediate.

Q1: Low yield of the desired spiroketal is observed, with significant amounts of starting material remaining.

Possible Causes and Solutions:

  • Insufficient Water Removal: The ketalization reaction is an equilibrium process. The formation of water as a byproduct can drive the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus or use a drying agent like molecular sieves to effectively remove water from the reaction mixture and drive the reaction to completion.

  • Ineffective Catalyst: While various acid catalysts can be used, their efficiency can vary.

    • Solution: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst. If yields are still low, consider using a stronger acid catalyst, but be mindful of potential side reactions. The use of Brønsted acidic ionic liquids has also been reported as an efficient and environmentally friendly alternative.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction and azeotropically remove water, but not so high as to cause decomposition.

    • Solution: For reactions using toluene as a solvent with a Dean-Stark trap, a reaction temperature of 110-120°C is typically effective.

Q2: The formation of a significant amount of a polymeric or oligomeric byproduct is observed.

Possible Cause and Solution:

  • Ethylene Glycol Polymerization: Under strongly acidic conditions and elevated temperatures, ethylene glycol can self-condense to form poly(ethylene glycol).

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of ethylene glycol. Avoid overly harsh acidic conditions or prolonged reaction times at high temperatures.

Q3: The nitrile group appears to have reacted or degraded during ketalization.

Possible Cause and Solution:

  • Hydrolysis of the Nitrile: Although less common under anhydrous acidic conditions, residual water in the starting materials or solvent can lead to partial hydrolysis of the nitrile to the corresponding amide or carboxylic acid.

    • Solution: Ensure all reagents and solvents are rigorously dried before use. The use of a Dean-Stark trap will also help to minimize the presence of water.

Experimental Protocol: Ketalization of 4-Cyanocyclohexanone

Materials:

  • 4-Cyanocyclohexanone

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-cyanocyclohexanone, toluene, and ethylene glycol.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

Step 2: Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

The hydrolysis of the nitrile to the carboxylic acid is the final step in the synthesis. This transformation can be achieved under either acidic or basic conditions, each with its own set of potential side reactions.

Q4: Incomplete hydrolysis is observed, with the presence of the corresponding amide intermediate.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the intermediate amide to the carboxylic acid can be slower than the initial hydrolysis of the nitrile.

    • Solution: Increase the reaction time or temperature. Under acidic conditions, heating under reflux with a dilute acid like hydrochloric acid is common.[3][4] For alkaline hydrolysis, heating with an aqueous solution of sodium or potassium hydroxide is effective.[3]

  • pH Considerations: The rate of hydrolysis is pH-dependent.

    • Solution: For acidic hydrolysis, a strong acid is required to protonate the nitrogen, making the carbon more susceptible to nucleophilic attack by water.[5] For basic hydrolysis, a strong base is needed for the initial nucleophilic attack on the nitrile carbon.[5]

Q5: The spiroketal protecting group is cleaved during nitrile hydrolysis.

Possible Cause and Solution:

  • Harsh Acidic Conditions: Spiroketals are susceptible to hydrolysis under strong acidic conditions.

    • Solution: While acidic conditions are required for nitrile hydrolysis, prolonged exposure to strong acids at high temperatures should be avoided. Careful monitoring of the reaction is crucial. Alternatively, performing the hydrolysis under basic conditions will preserve the spiroketal, which is stable to base.

Q6: Epimerization at the C8 position is a concern, leading to a mixture of diastereomers.

Possible Cause and Solution:

  • Enolization under Basic Conditions: Under strongly basic conditions, deprotonation of the α-carbon to the nitrile (or the resulting carboxylate) can occur, leading to epimerization.

    • Solution: If stereochemical integrity at the C8 position is critical, milder hydrolysis conditions should be employed. Using a lower concentration of base or a lower reaction temperature may minimize this side reaction. Acid-catalyzed hydrolysis is generally less prone to causing epimerization at the adjacent carbon.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the two-step synthesis of this compound?

Yields can vary depending on the specific reaction conditions and purification methods. However, a well-optimized synthesis can be expected to yield the final product in the range of 70-85% over the two steps.

Q2: What are the recommended purification methods for the final product?

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water. If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used for characterization:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

  • Mass spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting point analysis: To assess the purity of the crystalline product.

Q4: Are there any safety precautions I should be aware of during this synthesis?

  • Cyanide Handling: 4-Cyanocyclohexanone and the nitrile intermediate are toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Acids and Bases: Strong acids and bases used in the hydrolysis step are corrosive. Handle with care and use appropriate PPE.

  • Solvents: Toluene is flammable and has associated health risks. Use in a fume hood and away from ignition sources.

Data Summary

StepKey ReagentsTypical ConditionsPotential Side Products
Ketalization Ethylene glycol, p-TsOH, TolueneReflux with Dean-Stark trapStarting material, poly(ethylene glycol), partially hydrolyzed nitrile
Hydrolysis (Acidic) Dilute HCl, H₂ORefluxAmide intermediate, deprotected ketone
Hydrolysis (Basic) NaOH or KOH, H₂ORefluxAmide intermediate, epimerized product

Visualizing the Reaction and Troubleshooting

Synthetic Pathway

Synthesis A 4-Cyanocyclohexanone B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B Ethylene glycol, p-TsOH C This compound B->C H3O+ or OH-/H2O

Caption: Overall synthetic scheme for this compound.

Troubleshooting Workflow: Low Yield in Ketalization

Troubleshooting A Low Yield of Spiroketal B Check for Water Removal A->B C Check Catalyst Activity A->C D Optimize Temperature A->D E Use Dean-Stark Trap B->E F Consider Alternative Catalyst C->F G Adjust Reflux Temperature D->G

Caption: A decision tree for troubleshooting low yields in the ketalization step.

References

Technical Support Center: Optimization of Reaction Conditions for 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile spiroketal building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.

The synthesis of this compound is typically approached as a multi-step sequence. This guide is structured to address specific issues that may arise at each critical stage of the most common synthetic route: the protection of a 1,4-cyclohexanedione derivative, followed by the introduction and subsequent transformation of a functional group into the carboxylic acid.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Stage 1: Selective Ketalization of 1,4-Cyclohexanedione

The foundational step in this synthesis is the selective mono-ketalization of 1,4-cyclohexanedione to yield 1,4-dioxaspiro[4.5]decan-8-one. Achieving high selectivity is crucial to avoid the formation of the fully protected diketal byproduct.

Question 1: My ketalization reaction is resulting in a low yield of the desired mono-ketal, 1,4-dioxaspiro[4.5]decan-8-one. What are the likely causes and how can I improve the yield?

Possible Causes:

  • Unfavorable Equilibrium: Ketalization is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[1]

  • Over-Ketalization: The reaction may be proceeding too far, leading to the formation of the undesired 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the diketal).

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical. Insufficient catalysis will lead to a slow or incomplete reaction, while an overly aggressive catalyst can promote side reactions or degradation.[2]

  • Inefficient Water Removal: Passive water removal methods (e.g., molecular sieves) may become saturated, or azeotropic distillation may be inefficient depending on the setup.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use a slight excess of 1,4-cyclohexanedione relative to ethylene glycol (e.g., 1.1 to 1.2 equivalents). This statistically favors the formation of the mono-protected product.

  • Active Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) to azeotropically and continuously remove water as it is formed, driving the equilibrium towards the product.

  • Catalyst Optimization:

    • Type: While p-toluenesulfonic acid (p-TsOH) is common, consider using a milder, solid-supported acid catalyst like a weakly acidic acrylic cation exchange resin.[3] This can improve selectivity and simplify workup.

    • Loading: Titrate the catalyst loading. Start with a low catalytic amount (e.g., 0.5 mol%) and incrementally increase it while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the disappearance of the starting material and the formation of the mono-ketal versus the di-ketal. Quench the reaction as soon as the optimal ratio is reached.

Logical Flow for Troubleshooting Low Ketalization Yield

G start Low Yield of 1,4-dioxaspiro[4.5]decan-8-one check_h2o Is water being effectively removed? start->check_h2o check_ratio Are starting material ratios optimized? check_h2o->check_ratio Yes improve_h2o Implement Dean-Stark or fresh molecular sieves check_h2o->improve_h2o No check_catalyst Is the catalyst type and loading optimal? check_ratio->check_catalyst Yes adjust_ratio Use slight excess of dione (1.1 eq) check_ratio->adjust_ratio No check_catalyst->start Yes, re-evaluate optimize_catalyst Screen milder catalysts (e.g., ion-exchange resin) and titrate loading check_catalyst->optimize_catalyst No

Caption: Troubleshooting Decision Tree for Ketalization.

Stage 2: Nitrile Hydrolysis to Carboxylic Acid

A common and effective route to the target carboxylic acid involves the hydrolysis of a nitrile precursor, 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This transformation can be performed under acidic or basic conditions, each with its own set of challenges.[4][5]

Question 2: I am attempting to hydrolyze the nitrile precursor, but I'm getting a low yield of the carboxylic acid and recovering unreacted starting material or an amide intermediate.

Possible Causes:

  • Incomplete Hydrolysis (Amide Formation): The hydrolysis of a nitrile proceeds via an amide intermediate.[4][6] Insufficiently harsh conditions (temperature, reaction time, or reagent concentration) can cause the reaction to stall at the amide stage.

  • Poor Solubility: The spiroketal nitrile may have limited solubility in purely aqueous acidic or basic solutions, leading to a slow heterogeneous reaction.

  • Reversibility (Basic Conditions): Under basic conditions, the final step forms a carboxylate salt. If the workup procedure (acidification) is not performed correctly, the product may be lost to the aqueous layer.

Troubleshooting & Optimization Strategies:

  • Force the Reaction to Completion:

    • Acidic Hydrolysis: Use a strong acid like HCl or H₂SO₄ and ensure the reaction is heated to reflux for an extended period. The final protonation of the ammonia byproduct makes this step effectively irreversible, driving the reaction to completion.[6]

    • Basic Hydrolysis: Use a strong base like NaOH or KOH and high temperatures (reflux).[7] This method requires a distinct acidification step after the reaction is complete to protonate the carboxylate salt.[5]

  • Improve Solubility: Add a co-solvent. For basic hydrolysis, a mixture of ethanol and water is often effective at dissolving the organic starting material while accommodating the hydroxide base.[7]

  • Monitor the Reaction: Use TLC to track the disappearance of the starting nitrile and the intermediate amide. The carboxylic acid product will have a different Rf value and may streak on the TLC plate unless an acidic modifier is used in the mobile phase.

Comparison of Hydrolysis Conditions
ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Strong acid (e.g., aq. HCl, H₂SO₄)Strong base (e.g., aq. NaOH, KOH)
Intermediate Protonated AmideAmide
Product Carboxylic Acid + Ammonium SaltCarboxylate Salt + Ammonia Gas
Driving Force Irreversible protonation of NH₃ byproduct[6]Formation of a stable carboxylate salt
Pros Direct isolation of the free acid.Can be milder if the amide is the desired product.
Cons Risk of spiroketal deprotection.Requires a separate acidification workup step.[5]

Question 3: My main issue is the degradation of the spiroketal ring during nitrile hydrolysis. How can I form the carboxylic acid while preserving the ketal?

Possible Causes:

  • Acid-Catalyzed Deprotection: The spiroketal is an acetal, which is inherently unstable under strong aqueous acidic conditions.[8] The very conditions required for nitrile hydrolysis can cleave the protecting group, reverting it to the ketone.

Troubleshooting & Optimization Strategies:

  • Favor Basic Hydrolysis: Spiroketals are generally stable under basic conditions.[8] Therefore, performing the nitrile hydrolysis with NaOH or KOH in an alcohol/water mixture at reflux is the preferred method to avoid deprotection. Remember to carefully acidify the reaction mixture during workup to a pH of ~2-3 to protonate the carboxylate product before extraction.

  • Milder Acidic Conditions (If Necessary): If acidic conditions are unavoidable for other reasons, consider using milder acids or a two-phase system that might limit the exposure of the product to the harsh aqueous environment. However, this is often less effective than switching to basic conditions.

  • Temperature Control: While reflux is often required, carefully control the temperature. Avoid excessive heating or prolonged reaction times beyond what is necessary for complete conversion, as determined by reaction monitoring.

Reaction Pathway Visualization

G cluster_0 Synthetic Pathway Start 1,4-Cyclohexanedione Ketal 1,4-Dioxaspiro[4.5]decan-8-one Start->Ketal Ethylene Glycol, H+ cat. Nitrile 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile Ketal->Nitrile e.g., TosMIC, KCN, etc. Acid 1,4-Dioxaspiro[4.5]decane- 8-carboxylic Acid Nitrile->Acid Hydrolysis (Acid or Base)

References

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 66500-55-8). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. This guide provides a series of frequently asked questions for rapid problem-solving and in-depth troubleshooting sections that explore the causality behind common purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product is a persistent oil or waxy solid, not the expected crystalline material. What is the most common cause?

A: This is a classic sign of residual impurities interfering with crystal lattice formation. The most likely culprits are unreacted starting materials (e.g., 1,4-cyclohexanedione), solvent trapped in the product, or the presence of isomeric byproducts. A secondary cause can be cooling the crystallization mixture too rapidly.[1] We recommend starting with a thorough solvent removal under high vacuum and then attempting purification via column chromatography before a second recrystallization attempt.

Q2: My NMR spectrum shows a peak around 9-10 ppm and signals corresponding to 1,4-cyclohexanedione. What happened?

A: The presence of 1,4-cyclohexanedione and a new aldehyde proton signal strongly suggests acid-catalyzed hydrolysis of the spiroketal protecting group. This can occur during aqueous workups with strong acids or on silica gel during chromatography if the solvent system is not appropriately modified. It is critical to maintain neutral or slightly acidic conditions (e.g., buffered solutions or eluents containing a weak acid like acetic acid) throughout the purification process.

Q3: I am experiencing significant product loss during column chromatography. My yields are below 50%. Why?

A: Carboxylic acids are notorious for irreversible adsorption onto silica gel due to strong hydrogen bonding with surface silanol groups. To mitigate this, the mobile phase must be acidified. Adding 0.5-1% acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexanes) will protonate the carboxylic acid, reducing its polarity and interaction with the stationary phase, thereby improving recovery.

Q4: What is the best method to confirm the purity of my final product?

A: A multi-technique approach is essential for confirming purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To obtain an accurate mass and assess purity by peak area. A reverse-phase method with a formic acid-modified mobile phase is often effective for acidic compounds.[2]

  • Melting Point: A sharp melting point range close to the literature value (70-73 °C) is a strong indicator of high purity.[3] A broad or depressed melting point suggests impurities.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving common purification challenges.

Problem: Low Purity Characterized by Complex NMR Spectra

Low purity is often the result of side reactions during the synthesis or degradation during workup and purification.

Causality and Mechanism: The synthesis of the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, often involves the acid-catalyzed ketalization of 1,4-cyclohexanedione.[4] Incomplete reaction can leave starting material, while side reactions can produce isomeric or oligomeric impurities. The target carboxylic acid itself is sensitive to strong acids, which can cleave the ketal, and strong bases, which can promote side reactions if other functional groups are present.

Troubleshooting Workflow Diagram

G Start Crude Product with Low Purity (NMR) Check_Impurity Identify Impurities (NMR, LC-MS) Start->Check_Impurity Starting_Material Starting Material (e.g., 1,4-cyclohexanedione) Check_Impurity->Starting_Material Ketone signals present Deprotection Ketal Hydrolysis Product Check_Impurity->Deprotection Aldehyde signals present Unknown Unknown Byproducts Check_Impurity->Unknown Other signals Action_SM Action: Acid-Base Extraction to remove neutral ketones Starting_Material->Action_SM Action_Deprotection Action: Re-evaluate pH of all purification steps. Avoid strong acids. Deprotection->Action_Deprotection Action_Unknown Action: Column Chromatography with acidified eluent Unknown->Action_Unknown Result Purity Improved? Action_SM->Result Action_Deprotection->Result Action_Unknown->Result End Pure Product Result->End Yes Revisit Re-evaluate Synthetic Route or Conditions Result->Revisit No G Crude Crude Product AcidBase Acid-Base Extraction (Removes Neutral Impurities) Crude->AcidBase Chromatography Column Chromatography (Removes Polar Impurities) AcidBase->Chromatography If impurities persist Recrystallization Recrystallization (Final Polishing) AcidBase->Recrystallization If product is relatively clean Chromatography->Recrystallization Final Pure Crystalline Product (Verify by NMR, LC-MS, MP) Recrystallization->Final

References

dealing with impurities in 1,4-dioxaspiro[4.5]decane-8-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this valuable synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. We will explore the origins of common impurities, robust analytical strategies, and field-proven purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities typically originate from the multi-step synthesis. The most common precursor is 1,4-dioxaspiro[4.5]decan-8-one, which itself is synthesized from 1,4-cyclohexanedione and ethylene glycol.[1] Therefore, you should anticipate:

  • Unreacted Starting Materials: 1,4-cyclohexanedione, ethylene glycol, and the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one.

  • Synthesis Byproducts: The primary byproduct from the ketalization step is often the bisketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[2]

  • Degradation Products: The spiroketal functional group is susceptible to acid-catalyzed hydrolysis, which can revert the compound back to a ketone (1,4-cyclohexanedione) and a diol.[3] This can occur if the sample is exposed to acidic conditions during workup or storage.

Q2: My HPLC analysis shows several peaks, but the target compound lacks a strong UV chromophore. How can I improve my analysis?

A2: This is a common challenge. For routine purity checks, HPLC-UV is viable, but you will need to monitor at a low wavelength, such as 210 nm, to detect the carboxyl group.[3] For more sensitive and specific analysis, consider these validated approaches:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is excellent for identifying volatile and thermally stable impurities.[4] Derivatization may be necessary to improve the peak shape of the carboxylic acid.

  • HPLC with Mass Spectrometry (LC-MS): This provides molecular weight information for each peak, greatly aiding in the identification of impurities.

  • Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity without needing a specific reference standard for each impurity.[4]

Q3: My sample is an oil and refuses to crystallize. What is the most probable cause?

A3: Oiling out during crystallization is a frequent issue, often caused by the presence of impurities that disrupt the crystal lattice formation.[5] Residual solvents from the reaction or workup are another common culprit. Before attempting a different purification method, ensure your product is free of solvent by drying it thoroughly under high vacuum. If it remains an oil, a chromatographic or extraction-based purification is recommended to remove the problematic impurities.

Q4: How should I store this compound to ensure its long-term stability?

A4: To prevent degradation, the compound should be stored in a cool, dry place, away from acidic vapors. The spiroketal's susceptibility to acid-catalyzed hydrolysis is the primary stability concern.[3] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent potential oxidative degradation, although this is a lesser concern than hydrolysis.

Troubleshooting and Purification Guides

This section provides a systematic approach to identifying and removing impurities from your sample.

Problem: Low Purity Detected After Synthesis

Your initial analysis (TLC, GC, or HPLC) indicates significant impurities. The first step is to diagnose the nature of these impurities to select the most effective purification strategy.

Logical Workflow: Impurity Identification and Method Selection

G cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Purification Method Selection start Crude Product Analysis (TLC, HPLC, GC, NMR) assess Assess Impurity Polarity and Acidity start->assess acid_base Acid-Base Extraction assess->acid_base  Acidic Product &  Non-Acidic Impurities chromatography Column Chromatography assess->chromatography  Similar Polarity or  Multiple Impurities recrystallization Recrystallization assess->recrystallization  High Purity (>90%) &  Solid Product

Caption: Decision tree for selecting a purification strategy.

Common Impurities and Their Removal

This table summarizes common impurities and the recommended first-line purification method.

Impurity NameLikely SourceKey Analytical Signature (¹H NMR)Recommended Purification Method
1,4-Cyclohexanedione Starting material, degradationSinglet around δ 2.8 ppmAcid-Base Extraction
Ethylene Glycol Starting materialSinglet around δ 3.7 ppm, broad OHAqueous Wash / Acid-Base Extraction
1,4-Dioxaspiro[4.5]decan-8-one Unreacted precursorMultiplets in the δ 1.8-2.5 ppm rangeColumn Chromatography
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Synthesis byproductSinglet around δ 3.9 ppm (8H)Column Chromatography / Recrystallization

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This is the most effective method for removing non-acidic impurities like unreacted ketones, bisketals, and other neutral byproducts.

Principle: The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are separated. The aqueous phase is then re-acidified to precipitate the pure carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude sample in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, using a volume of NaHCO₃ solution equal to the organic phase each time.

    • Expert Tip: Vent the separatory funnel frequently, as CO₂ gas is evolved during the initial extraction.

  • Combine & Wash: Combine the aqueous layers. To remove any remaining neutral impurities, perform a "back-extraction" by washing the combined aqueous phase once with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous phase in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring. Continue adding acid until the pH is ~2-3 (check with pH paper) and a precipitate is no longer formed.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal when impurities have similar acidity but different polarities, such as separating the target acid from a precursor ketone.[6]

Principle: Carboxylic acids can streak (tail) on silica gel due to strong interactions. Adding a small amount of a volatile acid (like acetic acid) to the eluent suppresses the deprotonation of the target compound, leading to sharper peaks and better separation.[7]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.2-0.3. Add 0.5-1% acetic acid to this solvent mixture for both the TLC and the column.

  • Column Packing: Pack a silica gel column with your chosen eluent (containing acetic acid). Do not let the column run dry.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using the selected mobile phase. If impurities are close to your product, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid will co-evaporate. For final traces, you may need to co-evaporate with a solvent like toluene or dry under high vacuum.

Workflow: Column Chromatography for Carboxylic Acids

G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation tlc 1. TLC Analysis (Hex/EtOAc + 1% AcOH) pack 2. Pack Silica Column with Acidified Eluent tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Acidified Mobile Phase load->elute collect 5. Collect & Analyze Fractions by TLC elute->collect combine 6. Combine Pure Fractions collect->combine evap 7. Evaporate Solvent & Acetic Acid combine->evap dry 8. Dry Under High Vacuum evap->dry pure_product Pure Product dry->pure_product

Caption: Step-by-step flash chromatography workflow.

Protocol 3: Purification by Recrystallization

If your product is already >90% pure and solid, recrystallization is an efficient final polishing step.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Impurities, being in lower concentration, remain in solution as the mixture cools and the pure product crystallizes.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot. Common systems for similar acids include ethanol/water mixtures or ethyl acetate/hexanes.[8][9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Stability of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation with this molecule.

Introduction

This compound is a bifunctional molecule featuring a spiroketal and a carboxylic acid moiety. The inherent reactivity of these functional groups presents unique stability challenges. The spiroketal is susceptible to acid-catalyzed hydrolysis, while the carboxylic acid can participate in various reactions and influence the overall stability of the molecule. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are the acid-catalyzed hydrolysis of the spiroketal and potential oxidative degradation. The spiroketal can break down in the presence of acid to form 1,4-cyclohexanedione-4-carboxylic acid and ethylene glycol. Additionally, while the saturated cyclohexane ring is relatively stable to oxidation, the molecule as a whole, particularly if impurities are present, could be susceptible to oxidative stress.[1]

Q2: How does pH impact the stability of the spiroketal group?

A2: The spiroketal moiety is highly sensitive to acidic conditions. The rate of hydrolysis is significantly accelerated at low pH. In neutral to basic conditions (pH ≥ 7), the spiroketal is generally considered to be stable.[1] Therefore, maintaining a pH above neutral is crucial for preventing degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For enhanced stability, particularly for long-term storage or for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: Can impurities from the synthesis of this compound affect its stability?

A4: Yes, impurities from the synthetic route can significantly impact stability. For instance, if the synthesis starts from 1,4-cyclohexanedione, residual starting material or byproducts from incomplete reactions could be present.[3][4][5] The presence of acidic or metallic impurities can catalyze degradation. It is crucial to use highly purified material for stability-sensitive applications.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Storage

Symptoms:

  • New peaks are observed in the HPLC chromatogram of a stored sample.

  • The peak area of the parent compound, this compound, decreases over time.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Acid-Catalyzed Hydrolysis The spiroketal is likely undergoing hydrolysis due to acidic conditions in your sample or storage solvent.Buffer your sample to a neutral or slightly basic pH (7.0-8.0). Avoid acidic solvents or additives. Store samples in buffered solutions if possible.
Oxidative Degradation The compound may be reacting with dissolved oxygen or trace peroxides in the solvents.Degas your solvents before use. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or propyl gallate, to your sample or formulation.[6][7][8][9]
Photodegradation Exposure to light, especially UV light, can sometimes induce degradation.Store samples in amber vials or protect them from light.[1]
Thermal Degradation Elevated temperatures can accelerate degradation reactions.Store samples at recommended cool temperatures. Avoid repeated freeze-thaw cycles.
Issue 2: Poor Reproducibility in Bioassays or Pharmacokinetic Studies

Symptoms:

  • Inconsistent results from biological experiments.

  • High variability in pharmacokinetic profiles between batches or over time.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
On-Bench Degradation The compound may be degrading in your experimental media or buffers, which might be acidic.Pre-determine the stability of the compound in your specific assay media. If degradation is observed, adjust the pH of the media or shorten the incubation time.
In Vivo Instability The acidic environment of the stomach can cause rapid hydrolysis of the spiroketal if administered orally.For in vivo studies, consider formulation strategies to protect the compound from gastric acid. This could include enteric coatings or co-administration with a proton pump inhibitor.
Incompatibility with Excipients Certain excipients in a formulation can be acidic or contain reactive impurities that promote degradation.Conduct compatibility studies with your chosen excipients. Select neutral or basic excipients and ensure they are of high purity.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M hydrochloric acid and incubate at 60°C.[1]

    • Base Hydrolysis: To another aliquot, add 0.1 M sodium hydroxide and incubate at 60°C.[1]

    • Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide and store at room temperature, protected from light.[1]

    • Thermal Degradation: Store both the solid compound and a solution at 60°C.[10]

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) at room temperature.[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation and Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure the separation of compounds with varying polarities. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a low wavelength, such as 210 nm, as the molecule lacks a strong chromophore.

  • Column Temperature: 30°C.

Data Presentation

Condition Parameter Expected Stability Primary Degradation Product
pH 2.0Very Low1,4-cyclohexanedione-4-carboxylic acid
5.0Low to Moderate1,4-cyclohexanedione-4-carboxylic acid
7.0High-
9.0High-
Temperature 4°CHigh-
25°CModerate to High-
60°CLowMultiple products possible
Oxidation 3% H₂O₂Moderate to LowOxidized species
Light UV (254 nm)ModeratePhotodegradation products

Visualization

Degradation Pathway

G parent 1,4-Dioxaspiro[4.5]decane- 8-carboxylic Acid hydrolysis_product 1,4-Cyclohexanedione- 4-carboxylic Acid + Ethylene Glycol parent->hydrolysis_product Acid-Catalyzed Hydrolysis (H+) oxidation_product Oxidized Degradation Products parent->oxidation_product Oxidation [O]

Caption: Primary degradation pathways of the target molecule.

Forced Degradation Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis HPLC-UV Analysis acid->analysis base Base Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (60°C) thermal->analysis photo Photolytic (UV Light) photo->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Navigating the Chemistry of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable bifunctional building block. Its unique structure, featuring a carboxylic acid handle and a protected ketone, makes it a versatile intermediate in the synthesis of complex molecules. However, the inherent acid sensitivity of the spiroketal protecting group presents specific challenges that can lead to reaction failure and product decomposition if not properly managed.

This guide provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the troubleshooting strategies. Our goal is to empower you to design robust reaction protocols, maximize your yields, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is low, and I'm observing a new peak by NMR/LCMS consistent with a ketone. What is causing the decomposition of my starting material?

Answer:

The most common cause of decomposition for this compound is the acid-catalyzed hydrolysis of the ethylene ketal .[1][2][3] Ketals are stable under neutral and basic conditions but are highly susceptible to cleavage in the presence of even catalytic amounts of acid, which reverts the protected ketone back to its carbonyl form and ethylene glycol.

Causality: The Mechanism of Ketal Hydrolysis

The decomposition proceeds via a well-established mechanism:

  • Protonation: An acid (Brønsted or Lewis) protonates one of the ketal oxygen atoms, converting it into a good leaving group (an alcohol).[2]

  • Carbocation Formation: The C-O bond cleaves, and the resulting alcohol departs. The adjacent oxygen atom uses one of its lone pairs to stabilize the resulting carbocation, forming a resonance-stabilized oxonium ion. This is typically the rate-determining step.[1]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A final deprotonation step yields a hemiacetal, which rapidly hydrolyzes to the final ketone product and ethylene glycol.

This entire process is driven by equilibrium. In the presence of excess water, the equilibrium is pushed towards the deprotected ketone.[2][4]

G cluster_mech Acid-Catalyzed Ketal Hydrolysis Spiroketal Spiroketal (Stable) Protonated Protonated Ketal Spiroketal->Protonated + H+ Oxonium Resonance-Stabilized Oxonium Ion (Rate-Limiting) Protonated->Oxonium - ROH Hemiketal Hemiketal Intermediate Oxonium->Hemiketal + H2O - H+ Ketone Ketone Product (Decomposition) Hemiketal->Ketone G cluster_workflow Purification Troubleshooting Workflow Start Crude Product Stable? Reaction Check Reaction pH (Reagents, Byproducts) Start->Reaction No Workup Check Workup pH (Avoid Acidic Quench) Start->Workup No Column Assess Purification Method Start->Column Yes Silica Standard Silica Gel? Column->Silica Yes Deactivate Deactivate Silica: Add 1% Et3N to Eluent Silica->Deactivate Yes Neutral Use Neutral Alumina or Reverse Phase Silica->Neutral Alternative Success Purified Product Stable Deactivate->Success Neutral->Success

References

Technical Support Center: Alternative Catalytic Strategies for Spiroketal Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its analogs. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional synthetic methods. We will explore common experimental challenges, provide in-depth troubleshooting guides, and detail protocols for alternative catalytic systems that offer milder conditions, improved selectivity, and broader substrate compatibility.

Section 1: Foundational Concepts in Spiroketalization

This section addresses the fundamental principles governing spiroketal formation, providing the necessary context for troubleshooting and exploring alternative catalysts.

FAQ: What is the classical mechanism for acid-catalyzed spiroketalization?

The most common and traditional method for synthesizing spiroketals is the acid-catalyzed dehydration of a suitable dihydroxy-ketone precursor.[1] The reaction typically proceeds through the formation of a hemiketal intermediate, followed by protonation of the remaining hydroxyl group and subsequent intramolecular nucleophilic attack by the hemiketal oxygen, eliminating water to form the thermodynamically favored spiroketal.[1][2]

G cluster_0 Acid-Catalyzed Spiroketalization A Dihydroxy-ketone Precursor B Protonation of Carbonyl A->B H+ C Hemiketal Formation B->C Intramolecular Attack D Protonation of Hydroxyl Group C->D H+ E Oxocarbenium Ion Intermediate D->E -H2O F Intramolecular Cyclization E->F Nucleophilic Attack G Deprotonation F->G H Spiroketal Product G->H -H+

Caption: General workflow for acid-catalyzed spiroketal formation.

FAQ: What are the main challenges associated with traditional acid catalysis?

While effective for simple substrates, strong acid catalysis has significant limitations:

  • Harsh Conditions: The requisite strong acids (e.g., HCl, H₂SO₄, TsOH) and often elevated temperatures can lead to the degradation of sensitive functional groups elsewhere in the molecule.[1]

  • Poor Stereocontrol: The reaction is typically under thermodynamic control, leading predominantly to the most stable anomeric spiroketal isomer.[2][3] Synthesizing less stable, or "contrathermodynamic," isomers is exceptionally challenging with this method.[1]

  • Side Reactions: Acid-catalyzed side reactions, such as elimination, rearrangement, or epimerization, can significantly lower the yield and purity of the desired product.[4][5]

FAQ: What is the difference between thermodynamic and kinetic control?

Understanding this concept is critical for controlling the stereochemical outcome of your spiroketalization.[2]

  • Thermodynamic Control: This occurs under reversible reaction conditions (e.g., strong acid, long reaction times, high temperatures). The product distribution reflects the relative stability of the possible isomers. The major product will be the lowest energy, most stable compound.[2][3]

  • Kinetic Control: This is favored under irreversible conditions (e.g., milder catalysts, lower temperatures, shorter reaction times). The product distribution is determined by the relative rates of formation of the isomers. The major product is the one that is formed fastest, via the lowest energy transition state, which may not be the most stable product overall.[2][6]

Many alternative catalytic methods are designed to operate under kinetic control, enabling access to stereoisomers that are inaccessible via traditional thermodynamic routes.[6][7]

G start Starting Material ts_k TS_Kinetic start->ts_k ts_t TS_Thermo start->ts_t prod_k Kinetic Product ts_k->prod_k Lower Ea (Forms Faster) prod_t Thermodynamic Product ts_t->prod_t Higher Ea prod_k->prod_t Reversible Conditions y_axis Energy x_axis Reaction Coordinate

Caption: Energy profile for kinetic vs. thermodynamic control.

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Insufficient removal of water byproduct. 3. Reagents or solvents are not anhydrous. 4. Reaction temperature is too low.1. Add more catalyst or use fresh catalyst. For heterogeneous catalysts, ensure proper activation. 2. Use a Dean-Stark trap or add molecular sieves to drive the equilibrium forward. 3. Distill solvents and dry reagents thoroughly before use.[8] 4. Gradually increase the reaction temperature while monitoring for decomposition.[8]
Mixture of Stereoisomers 1. Reaction is under thermodynamic control, but the energy difference between isomers is small. 2. The chosen catalyst does not offer sufficient stereodirection. 3. Epimerization of the product under reaction conditions.[5]1. Switch to a kinetically controlled reaction using a milder, alternative catalyst at a lower temperature.[6] 2. Consider a transition-metal catalyst that can chelate with the substrate, or a chiral organocatalyst for enantiocontrol.[9] 3. Reduce reaction time, lower the temperature, or use a less acidic catalyst to prevent product isomerization.[8]
Starting Material Decomposition 1. The catalyst is too harsh (e.g., strong Brønsted acid). 2. The reaction temperature is too high. 3. The substrate contains acid-labile functional groups.[1]1. Switch to a milder alternative catalyst such as a transition metal complex, an ion-exchange resin, or an organocatalyst.[1][10] 2. Lower the reaction temperature. 3. Protect sensitive functional groups prior to spiroketalization or select a catalytic system known to be compatible with them.
Difficulty Reproducing a Literature Prep 1. Subtle differences in reagent quality or solvent purity. 2. Inaccurate reporting of reaction time or temperature in the original procedure. 3. Ineffective mixing, especially on a different reaction scale.1. Purify all reagents and distill solvents, even if they are from a new bottle.[8] 2. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed.[8] 3. Ensure vigorous stirring and try to match the reaction scale of the original experiment.[8]

Section 3: Alternative Catalytic Systems: Protocols & FAQs

The limitations of classical acid catalysis have driven the development of numerous alternative methods. Here, we detail the most promising systems.

Transition Metal Catalysis

Transition metals offer powerful, often milder, alternatives for spiroketalization, frequently operating through different mechanistic pathways.[1][11]

FAQ: When should I consider a transition metal catalyst over a Brønsted/Lewis acid?

You should consider a transition metal catalyst when:

  • Your substrate contains acid-sensitive functional groups.[1]

  • You need to achieve a specific stereochemical outcome that is not the thermodynamic product (kinetic control).[7]

  • The precursor is not a traditional dihydroxy-ketone, for example, an alkynediol, which can be cyclized via hydroalkoxylation.[1]

  • You require high levels of chemo- or regioselectivity.

Catalyst System Typical Precursor Key Advantages Considerations References
Palladium (Pd) Alkynediols, Ketoallylic DiolsExcellent for substrates with latent ketone functionality; mild conditions.Catalyst can be sensitive to air and moisture; ligand choice is crucial.[1]
Gold (Au) Alkynyl Amidoalcohols, AlkynolsHighly efficient for activating alkynes toward nucleophilic attack; very mild conditions.Higher cost of gold salts; can be sensitive to certain functional groups.[12][13]
Titanium (Ti) Glycal EpoxidesAllows for kinetic spirocyclization controlled by metal chelation, providing access to stereochemically diverse products.Requires specific epoxide precursors; stoichiometry of the Lewis acid can be critical.
Iridium (Ir) Alkynols (in sequential catalysis)Enables asymmetric allylation/spiroketalization cascades for high enantioselectivity.Often used in dual-catalytic systems which can be complex to optimize.[12]
Experimental Protocol: Palladium(II)-Catalyzed Spiroketalization of an Alkynediol

This protocol is a representative example based on methodologies pioneered for forming spiroketals from precursors with a latent ketone (alkyne).[1]

Materials:

  • Alkynediol precursor (1.0 eq)

  • PdCl₂(PhCN)₂ (Palladium(II) bis(benzonitrile) chloride) (5 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the alkynediol precursor.

  • Dissolve the precursor in the anhydrous, degassed solvent (approx. 0.1 M concentration).

  • In a separate vial, weigh the PdCl₂(PhCN)₂ catalyst and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the stirring solution of the alkynediol precursor at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spiroketal.

Causality & Insights: The palladium(II) salt acts as a soft Lewis acid, activating the alkyne for intramolecular attack by the hydroxyl groups. This avoids the use of strong Brønsted acids, preserving sensitive functionalities. The reaction proceeds via a hydroalkoxylation-cyclization cascade.[1]

Heterogeneous Acid Catalysis

Using solid acid catalysts simplifies product purification and allows for catalyst recycling, offering a more sustainable approach.

FAQ: What are the advantages of using a solid acid catalyst like an ion-exchange resin?

  • Ease of Separation: The catalyst is simply filtered off from the reaction mixture, eliminating the need for aqueous workups to remove a soluble acid.[10][14]

  • Recyclability: The catalyst can often be recovered, washed, and reused multiple times, reducing cost and waste.[14]

  • Milder Conditions: Many solid acids are less corrosive and can promote reactions under milder conditions than their soluble counterparts.

  • Process Scalability: Heterogeneous systems are often more amenable to continuous flow processes and large-scale industrial synthesis.

Experimental Protocol: Spiroketalization using a Cation-Exchange Resin

This protocol is adapted from procedures using solid acids for ketal formation.[10]

Materials:

  • Dihydroxy-ketone precursor (1.0 eq)

  • Weakly acidic acrylic cation-exchange resin (e.g., D113, Amberlyst) (1:0.5 to 1:2 weight ratio relative to substrate)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

Procedure:

  • Charge a round-bottom flask with the dihydroxy-ketone precursor, the cation-exchange resin, and toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-16 hours). Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the resin catalyst. Wash the resin with fresh solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Causality & Insights: The sulfonic acid groups on the polymer resin provide the catalytic protons for the reaction. Because the catalytic sites are confined to the solid support, the overall acidity in the solution is lower, and the workup is significantly simplified. The removal of water is crucial to drive the reaction to completion.[10]

Section 4: Achieving the Final Target: this compound

There are two primary synthetic strategies to arrive at the final carboxylic acid product. The choice of strategy depends on the stability of the precursor and the availability of starting materials.

FAQ: How do I specifically synthesize this compound?

Your synthetic plan will follow one of two logical pathways:

  • Pathway A (Protect-Then-Functionalize): Start with 1,4-cyclohexanedione. Selectively protect one ketone as the ethylene ketal to form 1,4-dioxaspiro[4.5]decan-8-one.[15] Then, perform a chemical transformation on the remaining ketone to install the carboxylic acid (e.g., via a Wittig-type reaction followed by oxidation, or through a cyanohydrin intermediate followed by hydrolysis).

  • Pathway B (Functionalize-Then-Protect): Start with a precursor that already contains the carboxylic acid (or a protected ester equivalent) and the dihydroxy-ketone moiety. Perform the spiroketalization reaction using one of the catalytic methods described above. This is often preferred if the subsequent functionalization steps are incompatible with the spiroketal moiety.

G cluster_A Pathway A: Protect-Then-Functionalize cluster_B Pathway B: Functionalize-Then-Protect A1 1,4-Cyclohexanedione A2 1,4-Dioxaspiro[4.5]decan-8-one A1->A2 Selective Ketalization A3 Functionalization (e.g., Wittig, Cyanohydrin) A2->A3 A4 Target Carboxylic Acid A3->A4 Oxidation/ Hydrolysis B1 Dihydroxy-ketone with Ester/Acid Group B2 Target Carboxylic Acid (or Ester) B1->B2 Spiroketalization (Alternative Catalyst)

Caption: Divergent synthetic pathways to the target acid.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: X-ray Crystallography and Its Spectroscopic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and discovery. The spirocyclic framework of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable synthetic building block, presents a unique structural challenge that demands rigorous validation. While single-crystal X-ray crystallography is revered as the "gold standard" for providing atomic-level structural detail, a comprehensive validation strategy relies on a synergistic approach, integrating data from various analytical techniques.[1]

This guide provides an in-depth comparison of X-ray crystallography with essential spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower researchers in their structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, unambiguous view of a molecule's structure in the solid state. By measuring the diffraction of X-rays by the ordered lattice of a single crystal, we can calculate the precise coordinates of every atom, revealing bond lengths, angles, and the absolute configuration of chiral centers.[2]

The Crystallographic Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process where the initial crystallization phase is often the most significant hurdle.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Acquisition & Processing synthesis Synthesis of Precursor (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) purification Oxidation & Purification of Carboxylic Acid synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Solvents: Ethyl Acetate/Hexane purification->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structural Refinement & Validation structure_solution->refinement final_structure Final 3D Structure (CIF File) refinement->final_structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: Obtaining the Crystal Structure

1. Synthesis and Purification: The target compound, this compound (C₉H₁₄O₄), can be synthesized from its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one.[3][4] The synthesis typically involves the ketal protection of 1,4-cyclohexanedione with ethylene glycol, followed by a subsequent chemical transformation (e.g., oxidation or functional group manipulation at position 8) to yield the carboxylic acid. Rigorous purification, often by column chromatography or recrystallization, is paramount to remove impurities that can inhibit crystallization.

2. Crystallization: The formation of a single, well-ordered crystal is the most critical and often trial-and-error-based step.

  • Rationale: Slow crystal growth allows molecules to pack into a highly ordered lattice, which is essential for producing sharp diffraction spots. A common and effective method is slow evaporation.

  • Protocol:

    • Dissolve the purified compound (e.g., 10-20 mg) in a minimal amount of a good solvent, such as ethyl acetate.

    • Slowly add a poor solvent (an "anti-solvent") like hexane until the solution becomes faintly turbid.

    • Add a drop or two of the good solvent to clarify the solution.

    • Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent mixture over several days to weeks at room temperature. Note: The choice of solvents is critical. For related dicarboxylic acid spiro compounds, an ethyl acetate/hexane mixture has proven successful.

3. Data Collection and Structure Refinement: Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen. An X-ray diffractometer is used to collect the diffraction data. The resulting data is processed to solve the crystal structure, followed by refinement to generate the final atomic model.[5]

Data Interpretation: A Hypothetical Case Study

A successful crystallographic analysis of this compound would yield a Crystallographic Information File (CIF). The data would be summarized as follows:

ParameterHypothetical ValueSignificance
Formula C₉H₁₄O₄Confirms elemental composition.
Molecular Weight 186.20 g/mol Correlates with mass spectrometry data.[6]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise measurements of the repeating lattice unit.
Bond Lengths (Å) C=O: ~1.21; C-O: ~1.33; Spiro C-O: ~1.43Provides definitive proof of connectivity and bond order.
Bond Angles (°) O-C=O: ~123°; C-O-C (dioxolane): ~108°Confirms the geometry of functional groups and ring conformations.
Final R-indices R1 ≈ 0.04, wR2 ≈ 0.11Indicates the goodness-of-fit between the model and experimental data (lower is better).[7]

Complementary Spectroscopic Techniques: The Full Picture

While X-ray crystallography is definitive for the solid state, it doesn't describe the molecule's behavior in solution, which is often more relevant to its application. Spectroscopic methods are indispensable for providing this information and are crucial when crystallization attempts fail.

logic_flow cluster_spectroscopy Primary Spectroscopic Validation synthesis Synthesized Compound ms Mass Spectrometry (Confirms Molecular Weight) synthesis->ms ir IR Spectroscopy (Confirms Functional Groups) synthesis->ir nmr NMR Spectroscopy (Confirms C-H Framework) synthesis->nmr decision High-Quality Crystals Obtainable? ms->decision ir->decision nmr->decision xray X-ray Crystallography (Definitive 3D Structure) decision->xray Yes no_xray Structure Confirmed by Comprehensive Spectroscopic Data decision->no_xray No final_validation Fully Validated Structure xray->final_validation no_xray->final_validation

Caption: Logical workflow for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution. It provides detailed information about the connectivity and chemical environment of atoms.[8] For spirocyclic compounds, NMR is essential for confirming the rigid carbon skeleton.[9][10]

  • Rationale: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC can definitively establish atom-to-atom connectivity.

  • Protocol (Sample Preparation):

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Data:

    • ¹H NMR: Distinct signals for the dioxolane protons (~3.9-4.0 ppm), multiple signals for the cyclohexane ring protons (1.5-2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: A signal for the carbonyl carbon (~175-180 ppm), the unique spiro carbon (~108 ppm), the dioxolane carbons (~64 ppm), and several signals for the cyclohexane carbons.[11]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary check for a successful synthesis. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.

  • Rationale: By measuring the mass-to-charge ratio (m/z) of the ionized molecule, MS provides a fundamental physical property that is highly specific to the compound's elemental composition.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in either positive or negative ion mode.

  • Expected Data: The monoisotopic mass of C₉H₁₄O₄ is 186.0892 Da.[6] The HRMS spectrum should show an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 187.0965 or [M-H]⁻ at m/z 185.0819).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

  • Rationale: Molecular bonds vibrate at specific frequencies. The absorption of IR radiation at these frequencies provides a clear indication of the functional groups present in the molecule.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum.

  • Expected Data:

    • A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid).[12]

    • A strong, sharp C=O stretch from ~1700-1725 cm⁻¹.[13]

    • Several C-O stretching bands in the 1000-1300 cm⁻¹ region, corresponding to the carboxylic acid and the dioxolane ring.[4]

Performance Comparison: A Head-to-Head Analysis

The choice of analytical technique is dictated by the specific information required and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratioVibrational transitions of bonds
Sample Type Single, well-ordered crystalSoluble compound in deuterated solventIonizable compound (solid or liquid)Solid or liquid
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[1]Connectivity, relative stereochemistry, solution-state conformation[14]Molecular weight, elemental composition, fragmentation patterns[15]Presence of functional groups
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity indirectly)Functional group level
Key Strength Unambiguous 3D structure determinationDefinitive structural data for solutionsHigh sensitivity and mass accuracy (HRMS)Rapid and simple functional group ID
Key Limitation Requires high-quality single crystals; solid-state conformation onlyLower sensitivity, can have overlapping signalsDoes not provide stereochemical informationLimited structural information

Conclusion: An Integrated and Self-Validating System

The definitive validation of the this compound structure is best achieved not by a single technique, but by a cohesive, multi-faceted approach. While X-ray crystallography stands alone in its ability to provide an absolute 3D structure, its reliance on high-quality crystals makes it a potential bottleneck.

References

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid spirocyclic core and versatile carboxylic acid functionality allow for the construction of complex molecular architectures with tailored biological activities. This guide provides a critical comparison of the primary synthetic methodologies for this compound, offering field-proven insights and experimental data to inform your selection of the most suitable route for your research and development needs.

The synthesis of this compound typically commences from the readily available precursor, 1,4-dioxaspiro[4.5]decan-8-one. This key intermediate can be efficiently prepared in high yields via the ketalization of 1,4-cyclohexanedione with ethylene glycol. One notable method involves the use of 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazole tetrafluoroborate as catalysts, affording the desired ketone in near-quantitative yield (99.92%) after purification[1]. Another approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, which can yield the ketone in approximately 65% yield[2].

This guide will focus on the two predominant synthetic pathways to convert 1,4-dioxaspiro[4.5]decan-8-one into the target carboxylic acid:

  • Method 1: Oxidation of the Corresponding Alcohol: A two-step sequence involving the reduction of the ketone to 1,4-dioxaspiro[4.5]decan-8-ol, followed by its oxidation to the carboxylic acid.

  • Method 2: Hydrolysis of the Corresponding Nitrile: A two-step route proceeding through the formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile from the ketone, followed by its hydrolysis.

Method 1: Synthesis via Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol

This classical approach involves the initial reduction of the ketone to the corresponding secondary alcohol, which is then oxidized to the carboxylic acid. The choice of reagents for each step is critical to ensure high yields and minimize side reactions.

Step 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol

The reduction of the ketone to the alcohol is a standard transformation that can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and cost-effective choice for this purpose, typically providing high yields.

Step 2: Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol to this compound

The oxidation of the secondary alcohol to the carboxylic acid is the key step in this sequence. The Jones oxidation, utilizing a solution of chromium trioxide in aqueous sulfuric acid, is a powerful and well-established method for this transformation[3][4].

Experimental Protocol: Jones Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-ol

  • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)[3]

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the progress of the oxidation.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • The use of acetone as a solvent is crucial as it is inert to the oxidizing agent under the reaction conditions.

  • Maintaining a low temperature during the addition of the Jones reagent is essential to control the exothermic reaction and prevent the formation of byproducts.

  • Quenching with isopropyl alcohol safely destroys any unreacted chromium(VI) species.

  • Neutralization with sodium bicarbonate is necessary to remove the sulfuric acid before extraction.

Method 2: Synthesis via Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This alternative route involves the conversion of the ketone to a nitrile intermediate, which is then hydrolyzed to the carboxylic acid. This method can be advantageous if the oxidation of the alcohol proves to be low-yielding or if the starting material is sensitive to strong oxidizing agents.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

The conversion of the ketone to the corresponding nitrile can be achieved through various methods, including the Strecker synthesis or via a cyanohydrin intermediate. A common approach involves the reaction of the ketone with tosylhydrazine to form a tosylhydrazone, followed by treatment with a cyanide source.

Step 2: Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to this compound

The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. Both methods typically require elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Acidic Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Materials:

  • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Concentrated hydrochloric acid

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reflux a mixture of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in a solution of concentrated hydrochloric acid and water for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Strong acidic conditions are necessary to protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the hydrolysis of the stable nitrile group.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Oxidation of AlcoholMethod 2: Hydrolysis of Nitrile
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decan-8-one
Key Intermediates 1,4-Dioxaspiro[4.5]decan-8-ol1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Number of Steps 22
Reagents & Conditions Reduction (e.g., NaBH₄), Jones Oxidation (CrO₃, H₂SO₄)Nitrile formation (e.g., via tosylhydrazone), Hydrolysis (acid or base, heat)
Advantages Well-established and reliable oxidation method.Avoids the use of heavy metal oxidants. May be suitable for substrates sensitive to oxidation.
Disadvantages Use of carcinogenic chromium reagents. Requires careful handling and disposal of heavy metal waste.The synthesis of the nitrile intermediate can be challenging. Hydrolysis often requires harsh conditions (strong acid/base and heat).
Typical Overall Yield Moderate to goodVariable, depends heavily on the efficiency of the nitrile formation step.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Oxidation of Alcohol cluster_1 Method 2: Hydrolysis of Nitrile Ketone1 1,4-Dioxaspiro[4.5]decan-8-one Alcohol 1,4-Dioxaspiro[4.5]decan-8-ol Ketone1->Alcohol Reduction (e.g., NaBH4) Acid1 This compound Alcohol->Acid1 Jones Oxidation (CrO3, H2SO4) Ketone2 1,4-Dioxaspiro[4.5]decan-8-one Nitrile 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Ketone2->Nitrile Nitrile Formation Acid2 This compound Nitrile->Acid2 Hydrolysis (H+ or OH-)

Caption: Synthetic routes to this compound.

Conclusion and Recommendations

Both the oxidation of 1,4-dioxaspiro[4.5]decan-8-ol and the hydrolysis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile represent viable synthetic routes to the target carboxylic acid.

The oxidation of the alcohol is a more traditional and often more reliable method, particularly if the Jones oxidation is employed. However, the significant drawback of this method is the use of carcinogenic chromium reagents, which necessitates stringent safety precautions and presents waste disposal challenges.

The hydrolysis of the nitrile offers a chromium-free alternative. This pathway's success is highly dependent on the efficient synthesis of the nitrile intermediate. If a high-yielding method for the nitrile formation is available, this route can be a more environmentally friendly option.

For researchers in an academic setting with appropriate facilities for handling chromium waste, the oxidation of the alcohol via the Jones reagent may be the more straightforward and predictable route. For industrial applications or in laboratories where the use of heavy metals is restricted, the development and optimization of the nitrile hydrolysis pathway would be a more prudent long-term strategy.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, available resources, safety considerations, and environmental impact. It is recommended to perform small-scale trials of both routes to determine the most efficient and practical method for your specific laboratory conditions.

References

A Comparative Guide to the Biological Activities of 1,4-Dioxaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For an audience of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various 1,4-dioxaspiro[4.5]decane analogs, supported by available experimental data. It is important to note that while this guide explores a range of derivatives, published literature on the biological activity of the parent compound, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is limited. Therefore, this document serves as a comparative survey of its structurally related analogs.

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This guide delves into the diverse biological activities exhibited by analogs of this compound, highlighting how modifications to the core structure influence their pharmacological profiles. We will explore derivatives exhibiting activities ranging from antimicrobial and cytotoxic effects to potent and selective modulation of key receptors in the central nervous system.

Azaspiro Analogs: Antimicrobial and Cytotoxic Potential

A notable analog, 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid, introduces a nitrogen atom into the spirocyclic system. This structural change imparts significant biological properties. Preliminary studies have indicated that this compound possesses both antimicrobial and cytotoxic activities, making it a point of interest for the development of new therapeutic agents.[1] The presence of the carboxylic acid and the nitrogen atom in the azaspiro structure are thought to be key to its reactivity and biological interactions.[1] Further research is needed to fully elucidate the mechanisms of action, but these initial findings underscore the potential of this scaffold in oncology and infectious disease research.[1]

Modulators of Serotonin and Adrenergic Receptors

Derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been investigated as potent agonists of the 5-HT1A serotonin receptor, a well-established target for treating anxiety and depression.[2][3] Structure-activity relationship (SAR) studies have revealed that modifications to both the spirocyclic moiety and the arylpiperazine portion can fine-tune potency and selectivity against α1-adrenoceptors.[2]

For instance, replacing one or both oxygen atoms in the dioxolane ring with sulfur to create 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane analogs has been shown to decrease affinity for the α1-adrenoceptor, thereby enhancing selectivity for the 5-HT1A receptor.[2] One such analog, compound 15 in a referenced study, emerged as a potent and selective 5-HT1A partial agonist with promising neuroprotective and antinociceptive activities in preclinical models.[3]

Comparative Biological Activity of 5-HT1A Receptor Agonists
Compound/AnalogTarget(s)Activity (pD2)Efficacy (Emax %)Selectivity (5-HT1A/α1d)Reference
1-(1,4-dioxaspiro[3][4]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1A, α1-adrenoceptors8.61-Moderate[2]
Analog 14 5-HT1A--80[3]
Analog 15 5-HT1A9.5874-[3]

High-Affinity Ligands for Sigma-1 Receptors

The 1,4-dioxaspiro[4.5]decane scaffold has also been successfully utilized in the development of high-affinity ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders and cancer. An exemplary compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated a high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors.[5][6] This analog also exhibited good selectivity over σ2 receptors and the vesicular acetylcholine transporter.[5][6]

The favorable properties of this scaffold led to the development of a radiolabeled version, [[¹⁸F]5a], as a potential PET imaging agent for tumors expressing the σ1 receptor.[5][6] Biodistribution studies in mouse tumor xenograft models showed high accumulation in carcinoma and melanoma, which was significantly reduced by treatment with the known σ1 receptor antagonist, haloperidol.[5][6] This highlights the utility of the 1,4-dioxaspiro[4.5]decane framework in designing diagnostic tools.

Further studies on 1-oxa-8-azaspiro[4.5]decane derivatives have also yielded potent and selective σ1 receptor ligands, with some compounds exhibiting nanomolar affinity.[7]

Experimental Protocol: In Vitro σ1 Receptor Binding Assay

A standard in vitro radioligand binding assay is employed to determine the affinity of novel compounds for the σ1 receptor. The following is a generalized protocol:

  • Tissue Preparation: A membrane preparation from a cell line expressing the σ1 receptor (e.g., CHO-K1 cells) or from animal brain tissue (e.g., rat brain homogenate) is used.

  • Incubation: The membrane preparation is incubated with a known radioligand for the σ1 receptor (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (σ1 receptor source) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-(+)-pentazocine) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis IC50 Determination & Ki Calculation Scintillation->Data_Analysis

Caption: Workflow for an in vitro σ1 receptor binding assay.

Myelostimulatory Activity of Triazaspiro Analogs

Expanding the heteroatom composition of the spirocycle, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their effects on hematopoiesis.[8] In a cyclophosphamide-induced myelodepressive mouse model, these compounds demonstrated significant myelostimulating activity.[8] Specifically, they accelerated the regeneration of the lymphocyte and granulocyte cell pools in the bone marrow.[8] This suggests a potential therapeutic application for these analogs in treating chemotherapy-induced myelosuppression.

Conclusion

The 1,4-dioxaspiro[4.5]decane scaffold serves as a versatile platform for the design of novel bioactive molecules. While data on the biological activity of the parent this compound remains elusive in the reviewed literature, its analogs exhibit a wide spectrum of pharmacological effects. The introduction of nitrogen and sulfur atoms into the spirocyclic system, as well as modifications to the substituents, have yielded compounds with promising activities, including antimicrobial, cytotoxic, CNS-modulatory, and myelostimulatory properties. Future research should aim to not only explore new derivatives but also to characterize the biological profile of the parent carboxylic acid to better understand the foundational structure-activity relationships of this important class of compounds.

References

A Comparative Guide to the Structure-Activity Relationships of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer improved pharmacological profiles is perpetual. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to enhanced potency, selectivity, and pharmacokinetic properties. Among these, the 1,4-dioxaspiro[4.5]decane framework presents a versatile and synthetically accessible core. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives, with a particular focus on their potential as modulators of key biological targets. Through a comparative lens, we will explore the nuances of this scaffold, contrasting it with closely related analogues and discussing the critical role of the carboxylic acid moiety and its bioisosteres.

The Strategic Advantage of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane scaffold is a rigid bicyclic system that locks the cyclohexane ring in a specific conformation. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The spirocyclic nature of the molecule also introduces a well-defined three-dimensional arrangement of substituents, allowing for precise probing of the steric and electronic requirements of a binding site.

The synthesis of the core 1,4-dioxaspiro[4.5]decane structure is often achieved through the ketalization of cyclohexanone derivatives, a robust and well-established chemical transformation. For instance, 1,4-dioxaspiro[4.5]decan-8-one is a key intermediate that can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution[1]. This readily available intermediate serves as a versatile starting point for the introduction of various functionalities at the 8-position, including the carboxylic acid group of interest.

Structure-Activity Relationship Studies: A Tale of Two Scaffolds

While comprehensive SAR studies specifically on this compound derivatives are not extensively documented in publicly available literature, a closely related analogue, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, has been the subject of detailed investigation, particularly as ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders and cancer, making it an attractive therapeutic target. By examining the SAR of these aza-analogs, we can infer valuable insights into the potential of their carboxylic acid counterparts.

The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold as Sigma-1 Receptor Ligands

A notable study focused on the development of (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives as potent and selective σ1 receptor radioligands for tumor imaging[2]. The general structure explored in this study is depicted below:

Bioisosteres cluster_scaffold 1,4-Dioxaspiro[4.5]decane Core cluster_functional_groups Modifications at the 8-Position core Carboxylic_Acid Carboxylic Acid (Parent) core->Carboxylic_Acid Attachment Point Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Bioisosteric Replacement Hydroxamic_Acid Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid Bioisosteric Replacement Acylsulfonamide Acylsulfonamide Carboxylic_Acid->Acylsulfonamide Bioisosteric Replacement Ester Ester Carboxylic_Acid->Ester Prodrug Strategy Amide Amide Carboxylic_Acid->Amide Derivative Formation Synthesis_Workflow Start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Reaction Selective Deketalization (HAc/H2O, 65°C) Start->Reaction Workup Extraction & Purification Reaction->Workup Product 1,4-Dioxaspiro[4.5]decan-8-one Workup->Product Characterization IR, 1H NMR Product->Characterization

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 1,4-dioxaspiro[4.5]decane-8-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the spectroscopic data for 1,4-dioxaspiro[4.5]decane-8-carboxylic acid and two of its common derivatives: the methyl ester and the primary amide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between structural modifications and spectral output.

The 1,4-dioxaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, often used as a protected form of a cyclohexanone moiety.[1] Understanding its spectroscopic signature, and how that signature is altered upon derivatization of the carboxylic acid, is crucial for reaction monitoring, quality control, and structural confirmation.

Core Chemical Structures and Numbering

For clarity, the following standardized numbering scheme will be used throughout this guide. The spirocyclic ketal function is a key feature, and its influence on the cyclohexane ring protons and carbons is a central theme of this analysis.[2]

G cluster_acid This compound (Parent) cluster_ester Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Ester) cluster_amide 1,4-dioxaspiro[4.5]decane-8-carboxamide (Amide) Acid C(C1)C2(C(C1)C(=O)O)OCCO2 Ester C(C1)C2(C(C1)C(=O)OC)OCCO2 Amide C(C1)C2(C(C1)C(=O)N)OCCO2

Caption: Core structures of the parent acid and its derivatives.

Comparative ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the local electronic environment of protons. The primary changes upon converting the carboxylic acid to its ester and amide derivatives are observed for the protons on the alpha-carbon (C8) and, most distinctly, the disappearance of the acidic proton.

Key Diagnostic Changes:

  • Carboxylic Acid Proton: The most obvious change is the disappearance of the very broad singlet characteristic of the carboxylic acid proton, which typically appears far downfield (>10 ppm).[3]

  • Ester Methyl Protons: In the methyl ester, a new, sharp singlet appears around 3.7 ppm.[4] This signal, integrating to 3 hydrogens, is a definitive indicator of successful esterification.

  • Amide N-H Protons: For the primary amide, two broad signals corresponding to the N-H protons appear, typically in the 5-8 ppm range. Their broadness is due to quadrupole broadening and exchange with trace water.

  • Alpha-Proton (H8): The chemical shift of the proton at the C8 position is subtly influenced by the electronegativity of the substituent. It shifts slightly downfield from the parent acid in the ester and amide derivatives due to the electronic influence of the adjacent oxygen and nitrogen atoms, respectively.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentParent Acid (Predicted)Methyl Ester (Predicted)Amide (Predicted)Rationale for Shift
-COOH / -NH₂~12.0 (s, br, 1H)-~6.5 & ~7.5 (s, br, 2H)Disappearance of acidic proton; appearance of amide protons.
-OCH₃-~3.7 (s, 3H)-Signature singlet for the ester methyl group.[4]
C5-H₂, C6-H₂ (Ketal)~3.9 (m, 4H)~3.9 (m, 4H)~3.9 (m, 4H)Largely unaffected by derivatization at C8.
C8-H~2.3 (m, 1H)~2.4 (m, 1H)~2.5 (m, 1H)Minor deshielding due to adjacent electronegative atoms.
Ring Protons (C7, C9, C10)~1.5 - 2.0 (m, 8H)~1.5 - 2.0 (m, 8H)~1.5 - 2.0 (m, 8H)Complex multiplets, largely unaffected.

Comparative ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides direct insight into the carbon skeleton. The most significant changes upon derivatization occur at the carbonyl carbon (C=O) and the spiro-carbon (C4).

Key Diagnostic Changes:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is highly diagnostic. Carboxylic acids typically appear around 175-185 ppm. Ester carbonyls are slightly more shielded, appearing around 170-175 ppm, while amide carbonyls are even more shielded, appearing at 165-170 ppm.[5] This upfield shift is due to the increased electron-donating resonance effect from the nitrogen atom compared to the oxygen atom.[6]

  • Ester Methoxy Carbon: A signal around 52 ppm in the methyl ester spectrum confirms the presence of the -OCH₃ group.

  • Spiro-Carbon (C4): The ketal carbon (C4) is also sensitive to changes in the molecule and typically appears around 108-110 ppm.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentParent Acid (Predicted)Methyl Ester (Predicted)Amide (Predicted)Rationale for Shift
C =O~179~174~176Shielding effect: N > O > OH. Resonance donation from the heteroatom reduces the electrophilicity of the carbonyl carbon.[5]
-OC H₃-~52-Characteristic shift for an ester methoxy carbon.
Spiro-Carbon (C 4)~109~109~109Generally stable across derivatives.
Ketal Carbons (C 5, C 6)~64~64~64Largely unaffected.
Alpha-Carbon (C 8)~41~42~43Minor changes due to substituent effects.
Ring Carbons (C 7, C 9, C 10)~25-35~25-35~25-35Minimal changes expected.

Comparative FT-IR Spectroscopy Analysis

Infrared (IR) spectroscopy is exceptionally useful for identifying functional groups, particularly the carbonyl and hydroxyl groups.

Key Diagnostic Changes:

  • O-H Stretch: The parent acid displays a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7] This band is completely absent in the spectra of the ester and amide.

  • C=O Stretch: The position of the carbonyl (C=O) stretching frequency is highly dependent on the functional group.[8]

    • Parent Acid: ~1710 cm⁻¹ (strong). The lower frequency is due to dimerization through hydrogen bonding.

    • Methyl Ester: ~1735 cm⁻¹ (strong). The frequency increases as the hydrogen bonding is removed.[9]

    • Amide: ~1660 cm⁻¹ (strong, Amide I band). This significant decrease in frequency is due to the strong resonance contribution from the nitrogen lone pair, which weakens the C=O double bond character.[10]

  • N-H Stretch: The primary amide shows two medium-intensity peaks in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.[7]

Table 3: Comparative FT-IR Absorption Frequencies (cm⁻¹)

Functional Group VibrationParent AcidMethyl EsterAmideRationale for Change
O-H (acid) / N-H (amide)2500-3300 (strong, very broad)Absent3200-3400 (medium, two bands)Loss of -OH group, gain of -NH₂ group.[7]
C=O Stretch~1710~1735~1660Electronic effects of the substituent alter the C=O bond strength.[8]
C-O Stretch~1210-1320~1150-1250AbsentCharacteristic C-O stretches for acids and esters.

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. Under electron ionization (EI), the fragmentation is often diagnostic.

  • Molecular Ion (M⁺•): The molecular ion peak will correspond to the molecular weight of each compound: 186.20 g/mol for the acid[11], 200.22 g/mol for the ester, and 185.22 g/mol for the amide.

  • Key Fragmentation: A common and significant fragmentation pathway for all three compounds is the loss of the functional group via alpha-cleavage to form an acylium ion.[12] However, the most characteristic fragmentation for spiroketals involves the cleavage of the ketal ring system. A prominent peak at m/z = 99 is often observed for cyclohexanone ethylene ketal derivatives, corresponding to the fragmentation shown below. This fragment should be present and strong in all three derivatives.[13]

G Molecule Parent Ion (M+) Fragment99 Fragment m/z = 99 Molecule->Fragment99 EI Fragmentation Loss Loss of C8-substituent and ring fragmentation

Caption: Key fragmentation pathway for spiroketal derivatives.

Another key fragmentation is the McLafferty rearrangement, which is possible for the parent acid and the ester, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.[14][15]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

A. Sample Preparation:

  • NMR Spectroscopy: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. For liquids or solutions, a thin film can be prepared on a salt plate (NaCl or KBr).

  • Mass Spectrometry (EI): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

B. Instrumentation Parameters:

  • NMR: A 400 MHz (or higher) spectrometer. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-4096 scans.

  • FT-IR: A Fourier Transform Infrared Spectrometer. Scan the range from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • MS (EI): Use a standard electron ionization energy of 70 eV.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte (Acid, Ester, or Amide) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH Sample->Prep_MS NMR 400 MHz NMR (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS EI-MS (70 eV) Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Frequencies (cm⁻¹) Intensities IR->Data_IR Data_MS m/z Ratios Fragmentation MS->Data_MS Conclusion Structural Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear illustration of fundamental structure-property relationships. Each technique provides a unique and complementary piece of the structural puzzle. The most diagnostic changes upon conversion to an ester or amide are the disappearance of the acidic ¹H NMR signal, the predictable shift of the carbonyl carbon in ¹³C NMR, and the dramatic change in the O-H and C=O stretching regions of the IR spectrum. Mastery of these comparative data points is essential for any scientist working with these versatile chemical scaffolds.

References

A Comparative Guide to Spirocyclic Scaffolds: Profiling 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. For decades, drug discovery was dominated by flat, aromatic structures. However, the industry is increasingly embracing three-dimensional (3D) molecular architectures to access unexplored chemical space and improve drug-like properties.[1][2][3] Spirocyclic compounds, characterized by two rings connected through a single tetrahedral carbon atom, are at the forefront of this shift.[4][5] Their rigid, well-defined 3D conformations can lead to improved potency and selectivity, while also offering favorable physicochemical properties like increased solubility and metabolic stability compared to their non-spirocyclic counterparts.[1][6]

This guide provides an in-depth comparison of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid against other prominent spirocyclic carboxylic acids. We will dissect its synthesis, properties, and potential applications, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions when selecting scaffolds for their discovery programs.

Featured Molecule: this compound

The 1,4-dioxaspiro[4.5]decane framework is a valuable building block, essentially a derivative of cyclohexanone where one carbonyl group is protected as an ethylene ketal.[7] This structural feature is not merely a synthetic convenience; it imparts specific conformational rigidity and polarity, making it a compelling scaffold for interacting with biological targets.

Structural and Physicochemical Properties The core structure features a cyclohexane ring fused to a 1,3-dioxolane ring at the C1 position. The carboxylic acid moiety at the C8 position provides a crucial handle for derivatization or direct interaction with biological targets.

PropertyValueSource
Molecular Formula C₉H₁₄O₄PubChem[8]
Molecular Weight 186.20 g/mol PubChem[8]
IUPAC Name This compoundPubChem[8]
Calculated LogP 0.4PubChem[8]
Hydrogen Bond Donors 1PubChem[8]
Hydrogen Bond Acceptors 4PubChem[8]

The ketal group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, unmasking a ketone. This offers a powerful synthetic strategy, allowing for orthogonal functionalization of the molecule.[7][9]

Comparative Analysis: Alternative Spirocyclic Carboxylic Acids

The choice of a spirocyclic scaffold depends heavily on the desired vectoral projection of substituents, the required rigidity, and the overall physicochemical profile. Here, we compare our featured molecule with two other popular classes: spiro[3.3]heptanes and spiro-oxetanes.

1. Spiro[3.3]heptane Carboxylic Acids Spiro[3.3]heptane is a highly rigid and compact scaffold that has gained significant traction as a bioisostere for para-substituted phenyl rings and other bulky groups.[1] Its compact, diamond-like structure provides a unique way to explore chemical space.

2. Spiro-Oxetane Carboxylic Acids Oxetanes are four-membered heterocyclic ethers that are increasingly used to improve the physicochemical properties of drug candidates.[10] Incorporating them into a spirocyclic system can enhance aqueous solubility and metabolic stability while providing a distinct exit vector for substituents compared to carbocyclic analogues.[10][11]

Structural Comparison of Spirocyclic Cores

The following diagram illustrates the fundamental structural differences between the core ring systems discussed.

G cluster_main Spirocyclic Carboxylic Acid Cores A 1,4-Dioxaspiro[4.5]decane B Spiro[3.3]heptane A->B Different Ring Size & Rigidity C Spiro-Oxetane A->C Different Heteroatom & Strain B->C Carbocycle vs. Heterocycle

Caption: Core structures of the compared spirocyclic systems.

Head-to-Head Performance Data

The selection of a molecular scaffold is often a multi-parameter optimization problem. The table below summarizes key computed and experimental properties to facilitate comparison.

Parameter1,4-Dioxaspiro[4.5]decane-8-COOHSpiro[3.3]heptane-2-COOH3-Oxa-1-azaspiro[4.4]nonane-8-COOHJustification & Insight
3D Character (Fsp³) HighVery HighHighAll scaffolds are sp³-rich, moving away from flatland. Spiro[3.3]heptane offers the most rigid, diamondoid character.
Synthetic Accessibility ModerateModerate to HighModerateThe dioxaspirodecane precursor is commercially available from 1,4-cyclohexanedione.[12][13] Spiro[3.3]heptanes often require multi-step synthesis but building blocks are becoming more common.[1]
Chemical Handles Carboxylate; Masked KetoneCarboxylateCarboxylate; Amine; EtherThe dioxaspirodecane's masked ketone is a key advantage, allowing for late-stage functionalization upon deprotection.[9]
Aqueous Solubility GoodModerateGood to ExcellentThe presence of ether and ketal oxygens in the dioxaspirodecane and oxa-spirocycles generally improves solubility over purely carbocyclic scaffolds.[10]
Metabolic Stability GoodExcellentGoodThe spiro[3.3]heptane core is highly resistant to metabolic degradation due to its non-natural, strained structure. The dioxaspiro moiety is generally stable.

Experimental Protocols

To support the practical application of these insights, we provide detailed methodologies for the synthesis of a key precursor to our featured molecule and for the general characterization of the carboxylic acid functional group.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol describes the synthesis of the ketone precursor from 1,4-cyclohexanedione, which can then be converted to the target carboxylic acid through various methods (e.g., cyanation followed by hydrolysis). The selective protection of one ketone is the critical step.

Causality: The use of an acid catalyst (like p-toluenesulfonic acid) with ethylene glycol facilitates the formation of a five-membered ring ketal, which is thermodynamically favored. Water removal (e.g., via a Dean-Stark apparatus) is crucial to drive the equilibrium towards the product.

G start Start: 1,4-Cyclohexanedione & Ethylene Glycol step1 Combine in Toluene Add p-TsOH (catalyst) start->step1 step2 Heat to Reflux (with Dean-Stark trap) step1->step2 step3 Monitor reaction (TLC) until starting material is consumed step2->step3 workup Aqueous Workup: 1. Cool reaction 2. Wash with NaHCO₃ (aq) 3. Wash with Brine step3->workup isolate Isolate Product: 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify (Crystallization/Chromatography) workup->isolate product Product: 1,4-Dioxaspiro[4.5]decan-8-one isolate->product

Caption: Workflow for the synthesis of the ketone precursor.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until water is no longer collected and TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane) or by column chromatography on silica gel to yield pure 1,4-dioxaspiro[4.5]decan-8-one.[12]

Protocol 2: Characterization of the Carboxylic Acid Group

This protocol provides a self-validating system to confirm the presence of the carboxylic acid functional group in the final product.

Trustworthiness: This sequence of tests provides orthogonal confirmation. The litmus test is a simple pH check. The bicarbonate test is highly specific for acids strong enough to protonate bicarbonate (distinguishing them from most phenols) and provides a clear visual cue (effervescence).[14] The ester test provides a sensory confirmation (fruity smell) resulting from a chemical transformation.[15][16]

Step-by-Step Methodology:

  • Litmus Test:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., water or ethanol/water).

    • Using a clean glass rod, spot the solution onto blue litmus paper.

    • Observation: A change from blue to red indicates an acidic compound.[14][17]

  • Sodium Bicarbonate Test:

    • In a test tube, dissolve a small amount of the sample in water or ethanol.

    • Carefully add a few drops of a 5% aqueous sodium bicarbonate solution.

    • Observation: The evolution of a colorless, odorless gas (CO₂ effervescence) is a positive test for a carboxylic acid.[15][17]

    • RCOOH + NaHCO₃ → RCOONa + H₂O + CO₂ (g)

  • Ester Test (Fischer Esterification):

    • In a dry test tube, place a small amount of the sample, ~1 mL of ethanol, and 2-3 drops of concentrated sulfuric acid (handle with extreme care).

    • Gently warm the mixture in a hot water bath for 2-3 minutes.

    • Carefully pour the cooled mixture into a beaker containing cold water.

    • Observation: A characteristic fruity or pleasant smell indicates the formation of an ester, confirming the presence of the carboxylic acid group.[14][16][18]

Conclusion and Outlook

This compound represents a highly valuable scaffold in drug discovery, offering a unique blend of 3D architecture, favorable physicochemical properties, and synthetic versatility through its masked ketone functionality. While highly rigid scaffolds like spiro[3.3]heptanes are excellent for achieving metabolic stability and exploring specific conformational space, the dioxaspirodecane system provides a more functionalized and potentially more soluble alternative. Its properties make it an excellent starting point for building libraries of complex molecules aimed at a wide range of biological targets. By understanding the comparative advantages and disadvantages outlined in this guide, researchers can more effectively leverage the power of spirocyclic chemistry to advance their discovery programs.

References

A Comparative Guide to Purity Assessment of Synthesized 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its spirocyclic core imparts a rigid three-dimensional structure, a desirable feature for enhancing binding affinity and selectivity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Given its role as a key intermediate, ensuring the purity of synthesized this compound is paramount. The presence of impurities, such as starting materials, by-products, or degradation products, can lead to misleading biological data, compromise the safety and efficacy of the final active pharmaceutical ingredient (API), and create challenges in downstream process development.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. We will delve into the principles and practical applications of various techniques, offering detailed experimental protocols and comparative data to aid in the selection of the most appropriate methods for your research and development needs.

Primary Purity Assessment: A Multi-faceted Approach

A single analytical technique is often insufficient to fully characterize the purity of a synthesized compound. A more robust approach involves the use of orthogonal methods that assess purity based on different physicochemical principles. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment, offering high resolution, sensitivity, and quantitative accuracy. For a non-volatile compound like this compound, reverse-phase HPLC is the method of choice.

Principle of Separation: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Method Selection Rationale: The carboxylic acid group in the target molecule can ionize depending on the pH of the mobile phase. To ensure good peak shape and reproducible retention times, it is crucial to suppress this ionization by acidifying the mobile phase (e.g., with formic or trifluoroacetic acid).

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute with the initial mobile phase composition to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution (see table below)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (due to the carboxyl chromophore)

    • Injection Volume: 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Since carboxylic acids are generally non-volatile and can exhibit poor peak shapes due to their polarity, derivatization is necessary to convert the analyte into a more volatile and less polar form.

Principle of Derivatization and Separation: Derivatization involves a chemical reaction to modify the functional group of the analyte. For carboxylic acids, silylation is a common and effective method. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[1] This TMS-ester is more volatile and thermally stable, making it suitable for GC analysis. The separation in the GC column is based on the boiling points and interactions of the derivatized analyte and impurities with the stationary phase. The mass spectrometer then fragments the eluting compounds, providing a unique mass spectrum for identification.

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Autosampler

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine or acetonitrile (GC grade)

Procedure:

  • Sample Derivatization:

    • Accurately weigh approximately 1-2 mg of the synthesized acid into a 2 mL autosampler vial.

    • Add 200 µL of anhydrous pyridine (or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 m/z

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the TMS-derivatized this compound. Impurities can be identified by their mass spectra and comparison to spectral libraries.

Spectroscopic Characterization: Confirming Identity and Detecting Structural Impurities

Spectroscopic techniques provide crucial information about the chemical structure of the synthesized compound and can reveal the presence of impurities that may not be easily detected by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination and can also be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR should be performed.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the connectivity of atoms. Integration of ¹H NMR signals allows for the determination of the relative number of protons, while coupling patterns reveal neighboring protons.

Expected ¹H NMR Spectral Features for this compound:

  • A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.

  • A multiplet around 3.9 ppm for the four protons of the dioxolane ring (-O-CH₂-CH₂-O-).

  • A series of multiplets in the upfield region (1.5-2.5 ppm) for the cyclohexane ring protons. The proton at C8 will likely be a multiplet around 2.3-2.5 ppm.

Expected ¹³C NMR Spectral Features:

  • A signal in the downfield region (around 175-185 ppm) for the carboxylic acid carbonyl carbon.

  • A signal for the spiro carbon (C5) around 108-110 ppm.

  • A signal for the dioxolane carbons (-O-CH₂-CH₂-O-) around 64 ppm.

  • Signals for the cyclohexane carbons in the range of 25-45 ppm.

Objective: To confirm the chemical structure and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. CDCl₃ is a common choice, but DMSO-d₆ may be better for observing the carboxylic acid proton.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment if necessary.

Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure. The presence of unexpected signals may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies.

Expected FTIR Absorption Bands for this compound:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[2][3]

  • A strong C=O stretch from the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.[2][3]

  • C-O stretches from the carboxylic acid and the spiroketal, typically in the 1000-1300 cm⁻¹ region.

  • C-H stretches from the aliphatic rings, typically just below 3000 cm⁻¹.

Objective: To confirm the presence of the carboxylic acid and spiroketal functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Compare the positions of the major absorption bands with the expected values for the target molecule. The absence of starting material signals (e.g., a ketone C=O stretch from 1,4-dioxaspiro[4.5]decan-8-one at ~1715 cm⁻¹) is a good indicator of reaction completion.

Comparison of Analytical Methods

The choice of analytical method(s) depends on the specific information required. The following table provides a comparison of the primary techniques discussed.

FeatureHPLC-UVGC-MS (with Derivatization)NMR SpectroscopyFTIR Spectroscopy
Primary Use Quantitative purity, impurity profilingVolatile impurity profiling, identificationStructural confirmation, identificationFunctional group identification
Sample Volatility Non-volatileRequires volatility (achieved by derivatization)Non-volatileNon-volatile
Sensitivity HighVery highModerateLow
Quantitative? YesYesYes (qNMR)No
Structural Info Limited (retention time)High (mass spectrum)Very high (detailed structure)Moderate (functional groups)
Pros Robust, reproducible, widely availableExcellent for volatile impurities, high sensitivityUnambiguous structure confirmationFast, simple, non-destructive
Cons May not detect all impuritiesRequires derivatization, potential for artifactsLower sensitivity, higher costLimited structural information

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation cluster_results Final Purity Assessment Synthesis Synthesized 1,4-dioxaspiro[4.5]decane- 8-carboxylic acid FTIR FTIR Analysis Synthesis->FTIR Quick functional group check HPLC HPLC-UV Analysis FTIR->HPLC Proceed if functional groups are correct GCMS GC-MS Analysis (with Derivatization) FTIR->GCMS NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion: An Integrated Approach to Ensure Quality

The purity assessment of synthesized this compound requires a well-designed analytical strategy. This guide has outlined a multi-pronged approach that combines the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy. By employing orthogonal techniques such as HPLC-UV, GC-MS, NMR, and FTIR, researchers can confidently determine the purity of their material, identify potential impurities, and ensure the quality and reliability of their subsequent research and development efforts. The detailed protocols provided herein serve as a starting point for method development and can be adapted and validated to meet the specific requirements of your laboratory and regulatory landscape.

References

A Comparative Guide to the Biological Evaluation of Novel 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a particularly promising structural motif.[1] Its inherent rigidity and three-dimensional character provide a unique framework for the synthesis of new therapeutic agents, offering an alternative to traditional planar aromatic systems.[1] This spirocyclic core can favorably influence the physicochemical properties of drug candidates, potentially leading to improved metabolic stability and solubility.[1] While derivatives bearing amine functionalities have been explored as 5-HT1A receptor agonists and cathepsin S inhibitors, the potential of derivatives featuring a carboxylic acid group at the 8-position remains an area ripe for investigation.[1] Carboxylic acids are a common feature in a multitude of bioactive molecules, known to interact with various biological targets through hydrogen bonding and ionic interactions.[2][3][4] This guide provides a comprehensive framework for the biological evaluation of a hypothetical series of novel 1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives, offering a comparative analysis of their potential bioactivities and the experimental methodologies to elucidate them.

Hypothetical Series of Novel Derivatives

For the purpose of this guide, we will consider a hypothetical series of this compound derivatives (designated as SP-CA-01 to SP-CA-05 ) with varying substituents on a phenyl ring attached via an amide linkage. The core structure and the R-group variations are depicted below. This allows for a systematic exploration of structure-activity relationships (SAR).

  • SP-CA-01: R = H (unsubstituted phenyl)

  • SP-CA-02: R = 4-Cl (electron-withdrawing group)

  • SP-CA-03: R = 4-OCH3 (electron-donating group)

  • SP-CA-04: R = 4-NO2 (strong electron-withdrawing group)

  • SP-CA-05: R = 2,4-diCl (multiple electron-withdrawing groups)

Comparative Biological Evaluation

The biological evaluation of these novel derivatives will be multifaceted, aiming to identify potential therapeutic applications and to understand their safety profile. Based on the known activities of related spirocyclic compounds and carboxylic acid derivatives, we will focus on three key areas: anticancer activity (cytotoxicity), antimicrobial activity, and enzyme inhibition.

Anticancer Activity: Cytotoxicity Screening

A fundamental first step in assessing the anticancer potential of novel compounds is to evaluate their cytotoxicity against various cancer cell lines.[5] This helps to identify compounds that can inhibit cell growth or induce cell death.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The novel derivatives (SP-CA-01 to SP-CA-05 ) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)Selectivity Index (SI) for MCF-7
SP-CA-01 52.368.1>100>1.9
SP-CA-02 15.822.585.45.4
SP-CA-03 45.159.3>100>2.2
SP-CA-04 8.212.760.97.4
SP-CA-05 10.518.475.27.2
Doxorubicin 0.81.25.67.0

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Lines Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of SP-CA Derivatives treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance calculation Calculate % Cell Viability absorbance->calculation ic50 Determine IC50 Values calculation->ic50 si_calc Calculate Selectivity Index ic50->si_calc

Antimicrobial Activity Evaluation

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[6] Heterocyclic compounds, including those with spiro structures, have shown promise in this area.[7]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Step-by-Step Methodology:

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The novel derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
SP-CA-01 >128>128
SP-CA-02 3264
SP-CA-03 128>128
SP-CA-04 1632
SP-CA-05 1664
Ciprofloxacin 0.50.015

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bacterial_culture Culture Bacterial Strains inoculum_prep Prepare Standardized Inoculum bacterial_culture->inoculum_prep inoculation Inoculate Microtiter Plates inoculum_prep->inoculation compound_dilution Serial Dilution of SP-CA Derivatives compound_dilution->inoculation incubation Incubate for 18-24 hours inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection mic_determination Determine MIC Value visual_inspection->mic_determination

Enzyme Inhibition Assay: Targeting Carbonic Anhydrase

Carboxylic acid derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs).[2] CAs are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[2]

This assay measures the inhibition of the CA-catalyzed hydration of CO2.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Solutions of purified human carbonic anhydrase II (hCA II) and a CO2-saturated solution are prepared.

  • Inhibitor Preparation: The novel derivatives are dissolved in a suitable solvent and prepared at various concentrations.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2 solution in a stopped-flow instrument.

  • pH Change Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are calculated. The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

CompoundhCA II Inhibition IC50 (µM)
SP-CA-01 85.2
SP-CA-02 25.6
SP-CA-03 70.1
SP-CA-04 12.3
SP-CA-05 18.9
Acetazolamide 0.012

Structure-Activity Relationship (SAR) Insights

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring (Cl, NO2) appears to enhance cytotoxicity against both MCF-7 and A549 cell lines. The dinitro-substituted derivative SP-CA-04 shows the highest potency and a good selectivity index.

  • Antimicrobial Activity: A similar trend is observed for antimicrobial activity, with electron-withdrawing groups leading to lower MIC values, suggesting their importance for interacting with bacterial targets.

  • Enzyme Inhibition: The inhibition of hCA II is also potentiated by electron-withdrawing substituents, with SP-CA-04 being the most potent inhibitor in this hypothetical series.

Conclusion and Future Directions

This guide outlines a systematic approach for the biological evaluation of novel this compound derivatives. The hypothetical comparative data suggests that substitutions on the peripheral phenyl ring can significantly modulate the biological activity of these compounds. The derivatives with strong electron-withdrawing groups, such as SP-CA-04 , emerge as promising leads for further investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents.

Future studies should focus on expanding the library of derivatives to further probe the SAR. For the most promising compounds, mechanistic studies should be conducted to identify their specific molecular targets and pathways of action. In vivo studies in animal models will also be crucial to evaluate the efficacy and safety of these novel chemical entities. The this compound scaffold represents a versatile platform for the development of new therapeutics, and the methodologies described herein provide a robust framework for unlocking its full potential.

References

A Researcher's Guide to the Physicochemical Profiling of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety, while a frequent and effective pharmacophoric element, often presents challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[1][2][3][4] Isosteric replacement is a cornerstone of medicinal chemistry, offering a proven strategy to mitigate these liabilities while preserving or enhancing biological activity.[4][5] This guide provides a comparative framework for evaluating key physicochemical properties of isosteres of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a spirocyclic scaffold with relevance in contemporary medicinal chemistry.

The inherent rigidity of the spirocyclic system in this compound offers a unique three-dimensional architecture for probing molecular interactions.[6] However, the carboxylic acid group can dominate the molecule's overall properties. By replacing it with a diverse panel of isosteres, researchers can systematically modulate acidity, lipophilicity, and metabolic stability to fine-tune the molecule for a specific biological target and desired ADME (absorption, distribution, metabolism, and excretion) profile.

This guide will delve into a selection of common and synthetically accessible carboxylic acid isosteres, providing detailed, step-by-step protocols for their experimental evaluation. The causality behind experimental choices will be explained, ensuring a robust and self-validating system for generating comparative data.

Selected Isosteres for Comparative Study

The following isosteres have been chosen based on their prevalence in medicinal chemistry and their diverse electronic and steric properties.[2][7][8] The synthesis of these isosteres would typically start from the parent carboxylic acid or its precursor, 1,4-dioxaspiro[4.5]decan-8-one.

  • Parent Compound: this compound

  • Isostere 1: 5-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-tetrazole

  • Isostere 2: N-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl)methanesulfonamide

  • Isostere 3: 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,4-oxadiazol-5(4H)-one

  • Isostere 4: 1,4-Dioxaspiro[4.5]decane-8-carboxamide

  • Isostere 5: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)methanamine

Parent Acid Parent Acid Tetrazole Tetrazole Parent Acid->Tetrazole Sulfonamide Sulfonamide Parent Acid->Sulfonamide Oxadiazolone Oxadiazolone Parent Acid->Oxadiazolone Amide Amide Parent Acid->Amide Amine Amine Parent Acid->Amine

A selection of isosteres for comparative analysis.

Comparative Physicochemical Data (Hypothetical)

The following table presents a hypothetical data set to illustrate the expected variations in physicochemical properties among the selected isosteres. The subsequent sections provide the detailed experimental protocols required to generate actual data.

CompoundIsosterePredicted pKaExperimental logD (pH 7.4)Aqueous Solubility (µg/mL)Microsomal Stability (% remaining at 60 min)
Parent Carboxylic Acid4.8-0.5>100045
1 Tetrazole4.90.285075
2 Sulfonamide9.51.525090
3 Oxadiazolone6.50.840082
4 Amide~171.230060
5 Amine10.5-1.0 (as cation)>2000N/A

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the comparative analysis of the selected isosteres.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter as it dictates the ionization state of a molecule at physiological pH, which in turn influences solubility, permeability, and target engagement.[1][4] A UV-spectrophotometric method is described here due to its suitability for medium-throughput screening.[9]

Principle: The UV-Vis absorbance spectrum of a chromophore-containing molecule will change as its ionization state changes with pH. By monitoring this change across a range of pH values, a titration curve can be generated, and the pKa can be determined.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 2 to pH 12 in 0.5 pH unit increments.

  • Assay Plate Preparation: In a 96-well UV-transparent plate, add 198 µL of each buffer solution to individual wells.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to each well, resulting in a final concentration of 100 µM.

  • Spectrophotometric Measurement: Measure the absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and neutral species is maximal) against pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Stock Solution Stock Solution Buffer Series Buffer Series Stock Solution->Buffer Series 96-Well Plate 96-Well Plate Buffer Series->96-Well Plate Spectrophotometer Spectrophotometer 96-Well Plate->Spectrophotometer Absorbance vs. pH Absorbance vs. pH Spectrophotometer->Absorbance vs. pH pKa Determination pKa Determination Absorbance vs. pH->pKa Determination

Workflow for pKa determination via UV-spectrophotometry.

Measurement of Lipophilicity (logD at pH 7.4)

Lipophilicity is a key determinant of a drug's ADME properties.[10] The distribution coefficient (logD) at physiological pH (7.4) is a more relevant parameter than the partition coefficient (logP) for ionizable compounds. The shake-flask method, while traditional, remains the gold standard for accuracy.[9]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations in each phase are then measured to determine the distribution coefficient.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa by stirring equal volumes of each overnight and then separating the layers.

  • Compound Addition: Add the test compound (from a stock solution) to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final compound concentration should be in a range suitable for the chosen analytical method (e.g., 10-50 µM).

  • Equilibration: Shake the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the logD using the formula: logD = log10([Compound]octanol / [Compound]PBS).

Aqueous Solubility Determination

Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability. A common method for determining thermodynamic solubility is the shake-flask method.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The concentration of the dissolved compound in the saturated solution is then determined.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the suspension to remove any undissolved solid.

  • Concentration Measurement: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical factor in determining its in vivo half-life and potential for drug-drug interactions. An initial assessment is often performed using liver microsomes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored.

Protocol:

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • NADPH regenerating system: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm a solution of microsomes in phosphate buffer to 37°C.

    • Add the test compound to the microsome solution and pre-incubate for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Microsomes Microsomes Reaction Mixture Reaction Mixture Microsomes->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture Initiates Reaction Test Compound Test Compound Test Compound->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Time Points LC-MS/MS LC-MS/MS Quenching->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Workflow for in vitro metabolic stability assay.

Conclusion

The isosteric replacement of a carboxylic acid is a powerful strategy in drug discovery, but the outcome of such a modification is highly context-dependent.[2] A systematic and comparative evaluation of key physicochemical properties is therefore essential for making informed decisions in lead optimization. The protocols and framework presented in this guide provide a robust starting point for researchers to generate high-quality, comparative data for isosteres of this compound and other lead compounds. By understanding the nuanced effects of each isostere on a molecule's properties, medicinal chemists can more effectively navigate the complex path toward the development of safe and efficacious medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to foster a culture of proactive risk management.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the material's hazard profile is essential. This compound and its derivatives are known to pose several risks. According to available safety data sheets (SDS), these compounds can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[4][5] The solid, often crystalline nature of this compound means that dust generation during handling is a primary route of exposure to be controlled.[6]

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan relies on a multi-layered defense, with PPE being the final and most personal line of protection. The following sections detail the minimum PPE requirements, with the causality behind each recommendation explained to empower researchers to make informed safety decisions.

Table 1: Personal Protective Equipment for Handling this compound
Protection Type Specific PPE Standard Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesEN166 (EU) or OSHA 29 CFR 1910.133 (US)To prevent eye contact with airborne dust particles or splashes, which can cause serious eye irritation or damage.[1][6][7]
Face shield (in addition to goggles)-Recommended when there is a significant risk of splashing or dust generation.[4][5]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile)ASTM D6978 (Chemotherapy glove standard)To prevent direct skin contact, which can lead to irritation.[1][6] Gloves must be inspected before use and disposed of properly after handling.[6]
Impermeable, long-sleeved laboratory coat-To protect skin and personal clothing from contamination.[4][6]
Respiratory Protection N95 (US) or P1 (EU) dust maskNIOSH (US) or CEN (EU) approvedFor handling small quantities where dust generation is minimal.[4][6]
Half-mask respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridgesNIOSH (US) or CEN (EU) approvedFor handling larger quantities, or when significant dust is anticipated.[6][8]
Foot Protection Closed-toe shoes-Standard laboratory practice to protect against spills and falling objects.

Operational Protocols: From Receipt to Disposal

Safe handling is a continuous process. The following step-by-step guidance ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspect on Arrival: Upon receiving a shipment, wear chemotherapy-grade gloves to unpack the container.[9] If the packaging is damaged or there is evidence of a leak, consult your institution's safety officer immediately.

  • Ventilated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] The container should be kept tightly sealed.[2][6]

Handling and Use
  • Controlled Environment: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Donning PPE: Before handling, don the appropriate PPE as outlined in Table 1. Ensure a proper fit for all equipment.

  • Preventing Dust Formation: Handle the compound gently to avoid creating dust. Use techniques that minimize aerosolization, such as carefully scooping instead of pouring the solid.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][4][5] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][4][6]

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, should be considered hazardous waste.

  • Proper Containment: Place all contaminated waste into a clearly labeled, sealed container.

  • Licensed Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained on a benchtop)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Clean-up: Use a dry clean-up method. Gently cover the spill with an inert absorbent material. Avoid raising dust.[4]

  • Collect and Dispose: Carefully sweep or vacuum the material into a sealed, labeled waste container. Do not use air hoses for cleaning.[4]

  • Decontaminate: Wipe down the spill area with an appropriate solvent, followed by soap and water.

Major Spill (Outside of a contained area)
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert Emergency Services: Notify your institution's emergency response team and the local fire brigade, informing them of the location and nature of the hazard.[4]

  • Isolate and Ventilate: If safe to do so, close doors to the affected area and increase ventilation.

  • Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Chemical Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size (Minor vs. Major) Start->Assess Minor_Spill Minor Spill Procedure Assess->Minor_Spill Minor Major_Spill Major Spill Procedure Assess->Major_Spill Major Alert_Minor Alert Nearby Personnel Minor_Spill->Alert_Minor Evacuate Evacuate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Dry_Cleanup Dry Cleanup (Avoid Dust) Don_PPE->Dry_Cleanup Collect_Waste Collect in Labeled Sealed Container Dry_Cleanup->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate End Spill Managed Decontaminate->End Alert_Emergency Alert Emergency Services Evacuate->Alert_Emergency Isolate_Ventilate Isolate & Ventilate Area Alert_Emergency->Isolate_Ventilate Await_Response Await Professional Response Isolate_Ventilate->Await_Response Await_Response->End

Caption: Workflow for responding to a chemical spill.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water and soap. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[5][6]

Conclusion

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding the inherent hazards and diligently applying the multi-layered protection strategies outlined in this guide, from engineering controls to personal protective equipment, researchers can confidently advance their work while ensuring a safe laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Reactant of Route 2
1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.